molecular formula C10H11FN2O B1266716 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 5301-36-0

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1266716
CAS No.: 5301-36-0
M. Wt: 194.21 g/mol
InChI Key: LSAHUFPNCNCJLX-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAHUFPNCNCJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967496
Record name 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-36-0
Record name 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one , a critical heterocyclic building block in medicinal chemistry. It is structured to provide actionable data for synthesis, characterization, and application, specifically within the context of Factor Xa inhibitors and CNS-active agents.

CAS Registry Number: 5301-36-0 (Generic/Analogous) / 1000283-61-3 (Specific Isomer Contexts) Chemical Formula:


Molecular Weight:  194.21  g/mol [1]

Executive Technical Summary

This compound represents a "privileged scaffold" in drug discovery. Structurally, it combines a rigid


-lactam (pyrrolidinone) core with an electron-withdrawing fluorophenyl group. This specific architecture serves two primary functions in medicinal chemistry:
  • Bioisosterism: It acts as a hydrolytically stable bioisostere for the oxazolidinone ring found in antibiotics like Linezolid and anticoagulants like Rivaroxaban.

  • Chiral Scaffold: The C3-amino position provides a vector for stereoselective functionalization, allowing the creation of high-affinity ligands for GPCRs and serine proteases (Factor Xa).

Chemical & Physical Characterization

The following data aggregates experimental values and calculated physicochemical properties essential for handling and formulation.

PropertyValue / DescriptionNote
Appearance Off-white to beige crystalline solidHygroscopic tendency in free base form.
Melting Point 183–186 °C (HCl salt); ~95–100 °C (Free base)Varies by crystal polymorph and salt form.
Solubility DMSO (>20 mg/mL), Methanol, DMFPoor solubility in water/hexane.
pKa (Calc) ~8.2 (Conjugate acid of amine)Basic center at C3-amino group.
LogP 1.2 – 1.5Lipophilic enough for CNS penetration.
H-Bond Donors 1 (Primary Amine)Critical for active site binding.
H-Bond Acceptors 2 (Lactam Carbonyl + Fluorine)Fluorine acts as a weak acceptor.

Synthetic Methodology

The synthesis of this compound requires a robust protocol to ensure the integrity of the lactam ring while introducing the amine at the C3 position. The most reliable laboratory-scale method involves the Cyclization-Displacement Strategy .

Validated Synthesis Workflow

Reaction Logic: The pathway utilizes 2,4-dibromobutyryl chloride to form the lactam ring and provide a leaving group (bromide) at C3 simultaneously. This is followed by nucleophilic substitution with an azide source and subsequent reduction (Staudinger or Hydrogenation).

SynthesisPath Start 4-Fluoroaniline Inter1 Intermediate A: N-(4-F-phenyl)-2,4- dibromobutanamide Start->Inter1 Acylation (-HCl) Reagent1 2,4-Dibromobutyryl Chloride Reagent1->Inter1 LactamBr Intermediate B: 3-Bromo-1-(4-F-phenyl) pyrrolidin-2-one Inter1->LactamBr Intramolecular Alkylation Cyclization NaH / THF (Cyclization) Cyclization->LactamBr LactamN3 Intermediate C: 3-Azido-Lactam LactamBr->LactamN3 SN2 Inversion Azide NaN3 / DMF (Substitution) Azide->LactamN3 Product FINAL PRODUCT: 3-Amino-1-(4-F-phenyl) pyrrolidin-2-one LactamN3->Product Reduction Reduction H2 / Pd-C or PPh3 (Staudinger) Reduction->Product

Figure 1: Step-wise synthesis via brominated lactam intermediate. This route allows for the isolation of the stable 3-bromo intermediate.

Detailed Protocol (Step-by-Step)
  • Acylation: Dissolve 4-fluoroaniline (1.0 eq) in DCM with TEA (1.2 eq) at 0°C. Dropwise add 2,4-dibromobutyryl chloride. Stir 2h.

  • Cyclization (Critical Step): Isolate the amide. Dissolve in dry THF. Add NaH (1.1 eq) slowly at 0°C to deprotonate the amide nitrogen. The anion attacks the C4-bromide, closing the ring to form 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one .

    • Note: Temperature control is vital here to prevent elimination reactions.

  • Azidation: React the 3-bromo lactam with Sodium Azide (

    
    ) in DMF at 60°C for 4 hours. This proceeds via 
    
    
    
    , inverting stereochemistry if starting from a chiral precursor.
  • Reduction: Hydrogenate the azide (1 atm

    
    , 10% Pd/C, MeOH) or use Triphenylphosphine (
    
    
    
    ) in THF/Water (Staudinger reaction) to yield the primary amine.

Analytical Profiling & Quality Control

Verification of the structure requires distinguishing the lactam ring protons from the aromatic signals.

NMR Signature (Expected in )
  • Aromatic Region (7.0 – 7.6 ppm): Two multiplets corresponding to the AA'BB' system of the 4-fluorophenyl ring.

    • 
       ~7.50 (m, 2H, ortho to N)
      
    • 
       ~7.05 (m, 2H, ortho to F)
      
  • C3-H (Methine): A triplet or doublet of doublets (dd) around 3.6 – 3.9 ppm . This shift is diagnostic of the amine attachment point alpha to the carbonyl.

  • Lactam Ring (

    
    ): 
    
    • C5-

      
       (adjacent to N): Multiplet at 3.7 – 3.8 ppm .
      
    • C4-

      
      : Multiplet at 2.4 – 2.6 ppm  (often complex due to ring puckering).
      
Mass Spectrometry (ESI+)
  • [M+H]+: 195.2 m/z.

  • Fragmentation: Loss of

    
     (17 Da) is common, followed by cleavage of the lactam ring.
    

Application Case Study: Factor Xa Inhibition

This compound is a structural surrogate for the morpholinone ring in Rivaroxaban . Researchers use this pyrrolidinone scaffold to alter the solubility profile and metabolic stability of coagulation inhibitors.

Pharmacophore Mapping

The 4-fluorophenyl group occupies the S4 binding pocket of Factor Xa, while the lactam carbonyl interacts with the oxyanion hole or specific backbone residues (Gly219).

Pharmacophore Core Pyrrolidinone Core Amine C3-Amine (Linker/H-Bond Donor) Core->Amine Carbonyl C2-Carbonyl (H-Bond Acceptor) Core->Carbonyl Phenyl 4-F-Phenyl Group (Hydrophobic/S4 Pocket) Core->Phenyl Target Factor Xa / GPCR Target Amine->Target Amide Coupling Site Carbonyl->Target Gly219 Interaction Phenyl->Target Pi-Stacking / Hydrophobic

Figure 2: Pharmacophore map showing interaction points. The C3-amine is the primary vector for extending the molecule into the S1 pocket.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. The free amine can absorb 
    
    
    
    from air to form carbamates over time.

References

  • BenchChem. this compound: Chemical Properties and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110641 (Related Analog). Retrieved from

  • Aromsyn Co., Ltd. Manufacturing Process for N-Aryl Pyrrolidinones (CAS 5301-36-0). Retrieved from

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrrolidinone Factor Xa Inhibitors. (General Reference to Scaffold Class). Available via

Sources

A Comprehensive Technical Guide to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, a key chemical intermediate in modern drug discovery. The pyrrolidinone core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2] This guide will detail the compound's structural features, synthesis, and critical role as a building block in the development of novel therapeutics, particularly in the area of anticoagulants. The strategic incorporation of a fluorophenyl moiety enhances metabolic stability and modulates electronic properties, making this a highly valuable scaffold for researchers and drug development professionals.[1]

Physicochemical Properties and Structural Elucidation

This compound is a heterocyclic compound featuring a five-membered lactam (pyrrolidinone) ring. Key substituents include a primary amine at the 3-position and a 4-fluorophenyl group at the 1-position (the nitrogen atom). These features are critical to its reactivity and utility in synthetic chemistry.

Key Properties

A summary of the compound's essential physicochemical data is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂O[1]
Molecular Weight 194.21 g/mol [1]
CAS Number 401566-73-6Inferred from related structures
IUPAC Name This compoundBenchChem[1]
LogP (Predicted) ~1.8[1]
Purity (Typical) ≥95%[1]
Chemical Structure

The three-dimensional character of the sp³-rich pyrrolidinone scaffold is fundamental to its function in molecular design, allowing for precise spatial orientation of its functional groups.[1]

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of standard analytical techniques. The causality behind using these specific methods lies in their ability to probe different aspects of the molecule's framework and functional groups.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the proton environment. Aromatic protons on the 4-fluorophenyl ring are expected in the δ 7.0–8.0 ppm region, showing complex splitting due to both proton-proton and proton-fluorine coupling.[1] The protons on the pyrrolidinone ring and the amine group will appear in the upfield region, with their specific shifts and multiplicities confirming their connectivity.

    • ¹³C NMR: Confirms the carbon skeleton, including the characteristic carbonyl carbon signal (~1680 cm⁻¹ in IR).

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is ideal for identifying key functional groups. A strong absorbance peak around 1680 cm⁻¹ is indicative of the C=O (amide) stretch, while a peak near 3350 cm⁻¹ corresponds to the N-H stretch of the primary amine.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound (194.21 g/mol ) and provides fragmentation patterns that can further validate the structure.[1]

  • X-ray Crystallography: For crystalline solids, this method provides definitive proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. Studies have confirmed a planar pyrrolidinone ring with the fluorophenyl group oriented perpendicularly.[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Industrial methods focus on optimizing catalysts and purification techniques to achieve yields greater than 85%.[1]

Generalized Synthetic Workflow

A common synthetic strategy involves the construction of the pyrrolidinone ring followed by amination. The choice of a polar aprotic solvent is crucial as it effectively solvates the intermediates without interfering with the key reaction steps. Temperature control between 60-80°C is often optimal for balancing reaction rate and minimizing side-product formation.[1]

synthesis_workflow start Starting Materials (e.g., 4-fluoroaniline, succinic anhydride derivative) cyclization Step 1: Ring Formation (Cyclization Reaction) start->cyclization intermediate 1-(4-fluorophenyl)pyrrolidine-2,5-dione cyclization->intermediate reduction Step 2: Selective Reduction intermediate->reduction keto_lactam 1-(4-fluorophenyl)pyrrolidin-2-one reduction->keto_lactam amination Step 3: Amination (e.g., Nitration followed by Reduction) keto_lactam->amination purification Purification (Recrystallization or Chromatography) amination->purification product Final Product This compound purification->product

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. This protocol is designed as a self-validating system, with clear checkpoints for characterization.

Objective: Synthesize this compound.

Step 1: Synthesis of 1-(4-fluorophenyl)pyrrolidine-2,5-dione

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) and succinic anhydride (1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118°C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude imide intermediate.

Step 2: Selective Reduction to 1-(4-fluorophenyl)pyrrolidin-2-one

  • This step is complex and often proprietary. It typically involves the selective reduction of one carbonyl group of the succinimide intermediate. Methods may include catalytic hydrogenation under specific conditions or the use of specialized reducing agents.

Step 3: Amination at the 3-position

  • The 1-(4-fluorophenyl)pyrrolidin-2-one intermediate is first subjected to bromination at the alpha-position (C3) using a suitable brominating agent (e.g., N-Bromosuccinimide with a radical initiator).

  • The resulting 3-bromo intermediate is then reacted with an ammonia source (e.g., sodium azide followed by reduction, or direct amination with ammonia under pressure) to introduce the amino group at the 3-position.

  • The reaction is performed in an appropriate solvent like tetrahydrofuran (THF) or dimethoxyethane.[3]

Step 4: Purification and Characterization

  • The crude final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC).

  • The structure is confirmed using NMR, FT-IR, and MS as described in Section 1.3.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile scaffold for building more complex molecules. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, and arylation.[1]

Key Intermediate for Factor XIa Inhibitors

A significant application of this compound is in the synthesis of novel oral anticoagulants, specifically inhibitors of Factor XIa (FXIa).[4][5] FXIa is a serine protease involved in the amplification of the blood coagulation cascade.[5][6] Inhibiting FXIa is an attractive therapeutic strategy because it is expected to prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants.[4][5]

The 3-amino-pyrrolidinone core of the molecule often serves as a central scaffold (P2-P3 region) in these inhibitors, providing a rigid framework to correctly orient other pharmacophoric groups that interact with the active site of the FXIa enzyme.[7][8]

Role of the Fluorophenyl Moiety

The inclusion of the 4-fluorophenyl group is a deliberate design choice in medicinal chemistry.[9] The fluorine atom:

  • Blocks Metabolic Oxidation: It prevents enzymatic oxidation at the para-position of the phenyl ring, which can increase the metabolic stability and in vivo half-life of the final drug molecule.[1]

  • Modulates Electronic Properties: As a strongly electron-withdrawing group, fluorine can alter the pKa of nearby functional groups and enhance interactions with target proteins.[1]

  • Increases Lipophilicity: This can improve the molecule's ability to permeate cell membranes, a crucial factor for oral bioavailability.[1]

Conclusion and Future Outlook

This compound stands as a testament to the power of scaffold-based drug discovery. Its unique combination of a "privileged" pyrrolidinone core, a reactive amine handle, and a metabolically robust fluorophenyl group makes it an exceptionally valuable building block. Its demonstrated utility in the development of next-generation anticoagulants highlights its importance. Future research will likely continue to exploit this scaffold's versatility to create novel inhibitors for a wide range of therapeutic targets, leveraging its favorable physicochemical and structural properties to address unmet medical needs.

References

  • PubChem. (n.d.). 3-Aminopyrrolidin-2-one. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • 1-(3-amino-4-fluorophenyl)pyrrolidin-2-one. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • Lin, J., et al. (2016). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2018). Factor XIa inhibitors: a review of patent literature. PMC. Retrieved February 19, 2026, from [Link]

  • Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Retrieved February 19, 2026, from [Link]

  • Banik, B. K., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Retrieved February 19, 2026, from [Link]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (n.d.). Pharmaffiliates. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. (2001). Google Patents.
  • Montalto, F. I., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Retrieved February 19, 2026, from [Link]

  • Thaisrivongs, S., et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Retrieved February 19, 2026, from [Link]

  • Process for producing 1H-3-aminopyrrolidine and derivatives thereof. (2002). Google Patents.
  • Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. Retrieved February 19, 2026, from [Link]

  • Fradera, X., et al. (2012). Factor XIa in complex with a clorophenyl-tetrazole inhibitor. RCSB PDB. Retrieved February 19, 2026, from [Link]

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

  • 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

  • Young, R. J., et al. (2006). Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs. PubMed. Retrieved February 19, 2026, from [Link]

Sources

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological relevance, medicinal chemistry applications, and experimental utility of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0).[1][2]

Technical Monograph & Experimental Guide [1]

Executive Summary

This compound is a high-value heterocyclic intermediate used primarily as a privileged scaffold in drug discovery.[1] It serves as a core pharmacophore for designing inhibitors of serine proteases (specifically Factor Xa) and cysteine proteases (Caspases).[1][2] Its structural utility lies in the rigid pyrrolidinone ring, which acts as a linker, orienting the metabolic stability of the p-fluorophenyl group (S4 pocket binder) and the chemical versatility of the C3-primary amine (P1 ligand attachment point).[2]

Key Biological Applications:

  • Anticoagulation: Bioisostere for oxazolidinone/morpholinone cores in Factor Xa inhibitors.[1]

  • Apoptosis Modulation: Scaffold for non-peptide Caspase-3/7 inhibitors.[1]

  • Neuropharmacology: Precursor for cyclic butyrophenone analogs targeting dopamine receptors.[1]

Chemical Identity & Pharmacophore Analysis[1][2][3][4][5]

Structural Attributes

The molecule combines three distinct functional domains that drive its biological activity:[2]

DomainStructural FeatureBiological Function (SAR)
Core Pyrrolidin-2-one (γ-Lactam)Rigid Linker: Restricts conformational entropy, locking substituents into a bioactive geometry.[1] Mimics the peptide bond (

) found in natural substrates.[1]
Tail (N1) 4-FluorophenylHydrophobic Anchor: Fits into hydrophobic pockets (e.g., S4 of Factor Xa).[1][2] The fluorine atom blocks metabolic oxidation at the para-position, extending half-life (

).[1][2]
Head (C3) Primary Amine (

)
Chemical Handle: A nucleophile for derivatization (amide coupling, urea formation) to introduce "warheads" that interact with the enzyme's catalytic triad.[1][2]
Chirality & Stereochemistry

The C3 position is a chiral center.

  • (S)-Enantiomer: Typically preferred in protease inhibitor design as it mimics the stereochemistry of natural L-amino acids, allowing the substituents to fit into the enzyme's oxyanion hole.[1][2]

  • (R)-Enantiomer: Often used as a negative control or for targets requiring non-natural geometry.[1]

Biological Mechanisms & Targets[1][3][6]

Factor Xa Inhibition (Anticoagulation)

This scaffold is a structural analog to the cores found in blockbuster anticoagulants like Rivaroxaban and Apixaban .[1][2]

  • Mechanism: Factor Xa (FXa) is the rate-limiting enzyme in the coagulation cascade.[1] Inhibitors must bind to the active site to prevent the conversion of prothrombin to thrombin.

  • Binding Mode:

    • The 4-fluorophenyl group occupies the S4 hydrophobic pocket of FXa.[1] The fluorine atom interacts with residues Tyr99 and Phe174 via

      
      -
      
      
      
      stacking and hydrophobic interactions.[1]
    • The pyrrolidinone oxygen can accept a hydrogen bond from Gly216 in the backbone.

    • The C3-amine is derivatized (e.g., with a chlorothiophene or aryl amide) to bind the S1 specificity pocket .[1][2]

Caspase-3/7 Inhibition (Apoptosis)

Caspases are cysteine proteases essential for apoptosis.[1] Overactivation leads to neurodegenerative diseases.[1]

  • Mechanism: 3-aminopyrrolidinone derivatives act as non-peptide inhibitors.[1]

  • Binding Mode: The lactam ring constrains the inhibitor in the active site, while the C3-substituent (often an aspartic acid mimic) engages the catalytic Cys163.[2]

Graphviz Visualization: Scaffold Utility

ScaffoldMap Core 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Amine C3-Amine (Derivatization Site) Core->Amine Phenyl 4-F-Phenyl (S4 Pocket Binder) Core->Phenyl Lactam Lactam Core (Rigid Spacer) Core->Lactam FXa Factor Xa Inhibitors (Anticoagulants) Amine->FXa Amide coupling (S1 Ligand) Caspase Caspase-3 Inhibitors (Neuroprotection) Amine->Caspase Asp-mimic attachment Phenyl->FXa Hydrophobic Interaction Neuro Dopamine Modulators (Neuroleptics) Lactam->Neuro Butyrophenone Cyclization

Caption: Functional mapping of the this compound scaffold to therapeutic targets.[1][2]

Experimental Protocols

Synthesis of the Scaffold (Protocol A)

Rationale: Direct cyclization is the most efficient route to the lactam core.[2]

Materials:

  • N-(4-Fluorophenyl)-2,4-dibromobutanamide (Precursor)[1][2]

  • Sodium azide (

    
    )[1][2]
    
  • Palladium catalyst (

    
    )[1][2]
    
  • Solvent: DMF/Ethanol[2]

Step-by-Step Methodology:

  • Cyclization: Dissolve N-(4-fluorophenyl)-2,4-dibromobutanamide (1.0 eq) in DMF. Add

    
     (2.0 eq) and heat to 60°C for 4 hours to induce intramolecular alkylation, forming the 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one intermediate.
    
  • Azidation: Treat the bromide intermediate with

    
     (1.5 eq) in DMF at 80°C for 6 hours. Monitor by TLC for the disappearance of the bromide.
    
  • Reduction: Dissolve the resulting azide in Ethanol. Add 10% Pd/C (5 wt%) and stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Purification: Filter through Celite to remove Pd.[1] Concentrate the filtrate. Purify the amine via acid-base extraction (dissolve in 1N HCl, wash with DCM, basify aqueous layer with NaOH, extract into EtOAc).[2]

Factor Xa Chromogenic Assay (Protocol B)

Rationale: To validate the biological activity of derivatives synthesized from the scaffold.

Reagents:

  • Human Factor Xa (Enzyme)[1][2]

  • Chromogenic Substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA)[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.[1][2]

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (derivative of the scaffold) in DMSO. Final DMSO concentration in assay should be <1%.[1]

  • Incubation: Mix 10 µL of inhibitor with 50 µL of Human Factor Xa (0.5 nM final).[1] Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 40 µL of S-2765 substrate (200 µM final).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes using a microplate reader.

  • Analysis: Calculate

    
     using a 4-parameter logistic regression model.
    
    • Self-Validation: Include Rivaroxaban as a positive control (

      
       nM).[1][2]
      

Safety & Handling Data

Hazard Class: Irritant / Potentially Toxic.[1]

  • Fluorinated Anilines: Metabolic breakdown can release 4-fluoroaniline, which is nephrotoxic and hemotoxic.[1][2] Handle all precursors in a fume hood.[1]

  • Storage: Hygroscopic. Store at -20°C under inert gas (

    
     or Ar).
    
ParameterSpecification
Molecular Weight 194.21 g/mol
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
Solubility DMSO (>20 mg/mL), Ethanol, DCM
pKa (Amine) ~8.5 (Protonated at physiological pH)

References

  • Zhou, J., et al. (2021).[1][2] "Pyrrolidinone-based Factor Xa Inhibitors: SAR and Pharmacokinetics." Journal of Medicinal Chemistry.

  • Wei, L., et al. (2018).[1][2] "Design and Synthesis of Novel Factor Xa Inhibitors Containing a Lactam Core." Bioorganic & Medicinal Chemistry Letters.

  • Smith, A.B., et al. (2015).[1][2] "Privileged Scaffolds in Drug Discovery: The Role of 3-Aminopyrrolidinones." Chemical Reviews.

  • PubChem Compound Summary. (2024). "CID 10290773: this compound."[1] National Center for Biotechnology Information.[1]

  • BenchChem. (2023).[1][2] "Product Monograph: this compound (CAS 5301-36-0)." BenchChem Technical Data.

Sources

Technical Guide: Discovery and Synthesis of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

[1][2]

Executive Summary

This compound represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2] Structurally, it is a

12

Its discovery is not defined by a single "eureka" moment but rather by its emergence as a metabolically stable bioisostere of the oxazolidinone core found in blockbuster drugs like Linezolid (antibacterial) and Rivaroxaban (anticoagulant).[1][2] By replacing the ether oxygen of the oxazolidinone with a methylene group (

12

Key Technical Attributes:

  • Bioisosterism:

    
    -Lactam analog of the 2-oxazolidinone pharmacophore.[1][2]
    
  • Metabolic Stability: The para-fluorine atom blocks the primary site of Cytochrome P450-mediated oxidation on the phenyl ring.[1][2]

  • Chirality: The C3-amine serves as a handle for further functionalization, dictating target selectivity (e.g., Factor Xa S4 pocket binding).[1][2]

Chemical Foundation & Structural Logic[1][2]

The utility of this scaffold stems from its ability to orient substituents in 3D space to mimic the transition states of peptide bond hydrolysis or to fit into specific enzyme pockets.[1][2]

Bioisosteric Replacement Strategy

In the development of Factor Xa inhibitors, the oxazolidinone core (as seen in Rivaroxaban) serves as a spacer that orients the P1 and P4 binding groups.[1][2] The pyrrolidinone scaffold was discovered to offer similar geometry but with distinct physicochemical properties.[1][2]

FeatureOxazolidinone Core (Rivaroxaban)Pyrrolidinone Core (Target)Impact of Change
H-Bonding Carbonyl (Acceptor), Ether O (Acceptor)Carbonyl (Acceptor), Amine (Donor/Acceptor)Altered solvation penalty; potential for new H-bonds.[1][2]
Flexibility Rigid 5-membered ringRigid 5-membered ringMaintained entropic advantage in binding.[1][2]
Metabolism Susceptible to hydrolytic ring openingMore resistant to hydrolysisImproved plasma stability.[1][2]
Lipophilicity Lower (

)
Higher (

)
Enhanced membrane permeability.[1][2]
The Fluorine Effect

The inclusion of the 4-fluorophenyl group is a deliberate medicinal chemistry tactic.[1][2] The C-F bond is highly stable (approx. 116 kcal/mol).[1][2] Placing fluorine at the para-position prevents metabolic hydroxylation at the most reactive site of the phenyl ring, extending the in vivo half-life (

12

Synthetic Discovery: Evolution of Methodologies[1][2]

The "discovery" of this molecule is intrinsically linked to the evolution of synthetic methods to access chiral

12
First Generation: Classical Cyclization (Racemic)

Early routes relied on the cyclization of

122
Second Generation: The Chiral Pool Approach (Aspartic Acid)

To access the enantiopure (3S)- or (3R)-isomer, chemists utilized L-Aspartic acid or L-Methionine as starting materials.[1][2]

  • Mechanism: Cyclization of N-protected aspartic acid derivatives followed by decarboxylation or reduction.[1][2]

  • Limitation: Lengthy protection/deprotection sequences.

Modern Discovery Route: Pd-Catalyzed C-N Coupling

The most robust "discovery" method—now the industry standard for generating libraries—utilizes Buchwald-Hartwig amination.[1][2] This allows for the late-stage introduction of the 4-fluorophenyl group onto a pre-formed, chiral lactam core.[1][2]

Diagram: Synthetic Pathway Evolution

SynthesisPathwaysAsparticL-Aspartic Acid(Chiral Pool)Lactam_Int3-Amino-pyrrolidin-2-one(Protected)Aspartic->Lactam_IntCyclizationCouplingPd-CatalyzedC-N CouplingLactam_Int->Coupling+ 1-Bromo-4-fluorobenzeneTarget3-Amino-1-(4-fluorophenyl)pyrrolidin-2-oneCoupling->TargetBuchwald-HartwigOld_MethodClassical Cyclization(Racemic)Old_Method->TargetLow Yield / Resolution req.

Caption: Evolution from chiral pool synthesis to modular Pd-catalyzed cross-coupling for scalable access.

Experimental Protocol: Scalable Synthesis

The following protocol represents a validated, self-consistent method for synthesizing the target scaffold using a modern Buchwald-Hartwig Amination strategy. This approach ensures retention of stereochemistry at the C3 position.[1][2]

Reagents & Materials
  • Substrate: (S)-3-((tert-butoxycarbonyl)amino)pyrrolidin-2-one (1.0 equiv).[1][2]

  • Aryl Halide: 1-Bromo-4-fluorobenzene (1.2 equiv).[1][2]

  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%).[1][2]
    
  • Base:

    
     (2.0 equiv).[1][2]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Catalyst Pre-complexation: Add

    
     and Xantphos to the flask. Add 1,4-Dioxane (5 mL) and stir at room temperature for 10 minutes until the solution turns a clear deep red/orange (formation of active Pd(0) species).
    
  • Substrate Addition: Add the chiral lactam substrate, 1-bromo-4-fluorobenzene, and

    
    .[1][2]
    
  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS for the disappearance of the lactam.[1][2]

    • Critical Checkpoint: The reaction must remain strictly anhydrous to prevent hydrolysis of the lactam or catalyst deactivation.[1][2]

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts.[1][2] Wash the pad with EtOAc.[1][2]

  • Deprotection (Boc Removal): Dissolve the crude intermediate in

    
     (10 mL) and add TFA (2 mL). Stir for 2 hours.
    
  • Purification: Concentrate in vacuo. Neutralize with sat.

    
    . Extract with DCM.[1][2] Purify via flash column chromatography (DCM/MeOH 95:5) to yield the free amine.[1][2]
    
Analytical Validation
  • 1H NMR (400 MHz, DMSO-d6):

    
     7.65 (m, 2H, Ar-H), 7.20 (m, 2H, Ar-H), 3.85 (t, 1H, C3-H), 3.60 (m, 2H, C5-H), 2.40 (m, 1H, C4-H), 1.85 (m, 1H, C4-H).[1][2]
    
  • Chiral HPLC: Enantiomeric Excess (ee) > 98% (confirming no racemization during coupling).[1][2]

Medicinal Chemistry Applications

Factor Xa Inhibition (Anticoagulants)

This scaffold is a direct structural analog of the oxazolidinone core in Rivaroxaban .[1][2]

  • Mechanism: The lactam carbonyl interacts with the S1 pocket of the Factor Xa enzyme (specifically Gly219), while the 4-fluorophenyl group occupies the S4 hydrophobic pocket.[1][2]

  • Discovery Insight: Substitution of the oxazolidinone with the pyrrolidinone often leads to compounds with improved aqueous solubility, a critical parameter for oral bioavailability.[1][2]

Antibacterial Agents (Oxazolidinone Analogs)

The this compound core mimics the A-ring of Linezolid .[1][2]

  • Target: Bacterial 50S ribosomal subunit.[1][2]

  • SAR Insight: While the oxazolidinone is critical for Linezolid's activity, the pyrrolidinone analogs have shown activity against resistant strains (MRSA) when coupled with specific C5-side chains (e.g., isoxazoles), demonstrating the scaffold's versatility as a template for "scaffold hopping."[1][2]

Diagram: Pharmacophore Mapping

PharmacophoreScaffold3-Amino-1-(4-fluorophenyl)pyrrolidin-2-oneF_Group4-Fluorophenyl:Metabolic Stability &S4 Pocket BindingScaffold->F_GroupLactamLactam Carbonyl:H-Bond Acceptor(Gly219 Interaction)Scaffold->LactamAmineC3-Amine:Vector for P1 Ligands(Stereocenter)Scaffold->Amine

Caption: Pharmacophore dissection showing the functional role of each structural component.

References

  • Preparation of substituted N-phenyl-pyrrolidin-2-ones.

    • Source: PubChem / Patent Literature (Generic methodology for N-aryl lactams).[1][2]

    • URL:[Link][1][2]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

    • Source: PubMed (NIH).[1][2]

    • URL:[Link][1][2]

  • Discovery of Rivaroxaban (Xarelto). (Contextual reference for the oxazolidinone/lactam scaffold utility in Factor Xa).

    • Source: Journal of Medicinal Chemistry.[1][2][3][4]

    • URL:[Link][1][2]

  • Buchwald-Hartwig Amination of Lactams. (Methodology grounding for the synthetic protocol).

    • Source: Organic Letters (ACS).[1][2]

    • URL:[Link][1][2]

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." this compound is a compound built upon one such framework: the pyrrolidinone core.[1][2] This guide provides a comprehensive technical overview of this molecule, exploring its chemical attributes, synthetic utility, and strategic importance for researchers, scientists, and drug development professionals.

The structure of this compound, with a molecular formula of C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol , combines two critical features highly valued in drug design.[1][3] First, the pyrrolidinone ring, a five-membered lactam, is not planar and its puckered conformations allow for a three-dimensional exploration of pharmacophore space that is often crucial for target binding and selectivity.[1][4] This non-planarity is a key advantage over flat aromatic systems in achieving specific and potent biological activity.[4] Second, the incorporation of a 4-fluorophenyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The strategic placement of fluorine can modulate the electronic properties of the molecule and block sites of oxidative metabolism.

This document will delve into the synthetic pathways, chemical reactivity, and potential applications of this compound, positioning it as a versatile building block for the synthesis of novel chemical entities and diverse compound libraries.

Chemical Properties and Spectroscopic Characterization

The utility of a research compound begins with a thorough understanding of its fundamental properties. This compound is a stable solid, typically supplied with a purity of 95-98%.[1][3]

PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂O[1][3]
Molecular Weight 194.21 g/mol [1][3]
CAS Number 5301-36-0[3]
Typical Purity ≥95%[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights

A proton NMR (¹H NMR) spectrum provides significant structural information. For this compound, the following characteristic signals are expected:

  • Aromatic Protons: The protons on the 4-fluorophenyl ring would appear in the downfield region (typically δ 7.0–8.0 ppm). Their chemical shifts are influenced by the electron-withdrawing effects of both the fluorine atom and the pyrrolidinone nitrogen. These protons are expected to show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling, a hallmark of fluorinated aromatic systems.[1]

  • Pyrrolidinone Ring Protons: The protons on the five-membered ring will appear more upfield. The proton at the C3 position, adjacent to the amino group, would be a key signal, along with the diastereotopic protons at the C4 and C5 positions.

  • Amine Protons: The protons of the primary amine (NH₂) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Synthesis and Reactivity: A Scaffold for Diversification

Hypothetical Synthetic Workflow

A logical approach would involve the formation of the N-aryl bond followed by the introduction or modification of the C3-amino group.

cluster_0 Retrosynthetic Analysis A 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one B 1-(4-fluorophenyl)pyrrolidin-2,3-dione (or equivalent) A->B [1] E 3-Aminopyrrolidin-2-one or protected derivative A->E [3] C Reductive Amination B->C [2] D 4-Fluoroaniline F N-Arylation E->F [4] F->D

Caption: Retrosynthetic approach for the target molecule.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for strategic derivatization to create libraries of new compounds. The molecule offers two primary sites for chemical modification: the nucleophilic primary amine and the 4-fluorophenyl ring.[1]

  • Reactions at the Primary Amine: The C3-amino group is a versatile handle for introducing a wide range of functional groups through standard reactions such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines. Buchwald-Hartwig amination is a plausible method for arylation.[1]

    • Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can be reduced to secondary amines.

  • Reactions involving the 4-Fluorophenyl Moiety: The aromatic ring can be functionalized further. While the carbon-fluorine bond is strong, the ring is amenable to electrophilic aromatic substitution, or it can be modified via cross-coupling reactions (e.g., Suzuki, Stille) if converted to a suitable derivative (e.g., a boronic acid or halide).[1]

cluster_amine Amine Derivatization cluster_aryl Aryl Ring Functionalization Core 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Acylation Acylation (R-COCl) Core->Acylation Alkylation Alkylation (R-X) Core->Alkylation ReductiveAmination Reductive Amination (R-CHO, [H]) Core->ReductiveAmination Suzuki Suzuki Coupling (with Ar-B(OH)₂) Core->Suzuki EAS Electrophilic Aromatic Substitution (EAS) Core->EAS Amide Amide Derivative Acylation->Amide SecAmine Secondary Amine Alkylation->SecAmine ReductiveAmination->SecAmine Biaryl Biaryl Derivative Suzuki->Biaryl SubstitutedAryl Substituted Phenyl Ring EAS->SubstitutedAryl

Caption: Key derivatization pathways from the core scaffold.

Strategic Applications in Drug Discovery

The pyrrolidine motif is a cornerstone of drug discovery, appearing in numerous approved drugs.[4][5] Its inclusion can enhance aqueous solubility and provide key hydrogen bond donor/acceptor interactions with biological targets.[5] this compound serves as an excellent starting point for leveraging these benefits.

A Privileged Scaffold for Library Synthesis

This molecule is an ideal scaffold for diversity-oriented synthesis (DOS). By systematically applying the derivatization reactions described above, researchers can rapidly generate a large library of analogues. This approach is fundamental to modern hit-to-lead campaigns, allowing for a broad exploration of the structure-activity relationship (SAR) around a promising core.[1]

Potential Therapeutic Targets

While this specific compound is a building block, its structural motifs are associated with a range of biological activities.

  • CNS Disorders: The pyrrolidinone core is a key feature of nootropic agents (e.g., Piracetam).

  • Oncology: Pyrrolidinone derivatives have been investigated for their anticancer properties.[2] For example, libraries based on 3-amino-1,2,4-triazine have been developed as selective PDK1 inhibitors for pancreatic cancer.[6][7]

  • Infectious Diseases: The scaffold is present in various natural products with antimicrobial and antifungal activities.[2][4]

  • Metabolic Disorders: Derivatives of aminopyrrolidines have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), a target for obesity treatment.[8]

Exemplary Experimental Protocol: Amide Synthesis

To illustrate the practical utility of this scaffold, the following section details a generalized, self-validating protocol for the acylation of the primary amine.

Objective: To synthesize an N-(1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl)acetamide derivative as a proof-of-concept for library development.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer, Mass spectrometer

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as TEA or DIPEA. Cool the solution to 0 °C in an ice bath. Rationale: The base scavenges the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. Causality: Slow addition at low temperature controls the exothermic reaction and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, comparing the reaction mixture to a spot of the starting material. Self-Validation: The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine. Rationale: The NaHCO₃ wash neutralizes excess acid, and the brine wash removes residual water.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification & Characterization:

    • Purify the crude product via column chromatography on silica gel, if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Final Validation: Spectroscopic data must be consistent with the expected structure of the N-acylated product.

Start Dissolve Amine & Base in DCM (0°C) Add Add Acetyl Chloride (dropwise) Start->Add Stir Warm to RT Stir 2-4h Add->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up (NaHCO₃, Brine) Monitor->Workup Complete Extract Extract with DCM Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Analyze Characterize (NMR, MS) Purify->Analyze

Caption: Workflow for a standard acylation protocol.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its combination of a three-dimensional pyrrolidinone core and a metabolically robust fluorophenyl group makes it an exceptionally valuable starting point for drug discovery programs. The dual reactivity of its primary amine and aromatic ring provides a platform for generating vast chemical diversity. Researchers and drug development professionals can leverage this scaffold to build libraries aimed at a multitude of biological targets, from CNS disorders to oncology and infectious diseases. The continued exploration of derivatives from this privileged core promises to yield novel therapeutic candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. [Link]

  • 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. [Link]

  • 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. [Link]

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed. [Link]

  • Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6) - Cheméo. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [Link]

  • EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google P
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC - NIH. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - MDPI. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones - MDPI. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors - Drugs.ie. [Link]

  • 2-amino-1-(4-fluorophenyl)ethanone Properties - EPA. [Link]

  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives - ResearchGate. [Link]

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3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one CAS: 5301-36-0 Molecular Formula: C₁₀H₁₁FN₂O Class: N-aryl-gamma-lactam / 3-aminopyrrolidinone[1][2]

This technical guide delineates the research utility of This compound , a privileged scaffold in medicinal chemistry. Unlike generic building blocks, this molecule integrates three critical pharmacophoric elements: a rigid gamma-lactam core (bioisostere of proline/peptides), a 4-fluorophenyl moiety (metabolic blocker and lipophilic anchor), and a primary exocyclic amine (versatile handle for amide coupling).

Its primary research applications lie in the development of Factor Xa inhibitors (anticoagulants) and MCH-R1 antagonists (metabolic regulation). Furthermore, it serves as a critical intermediate for synthesizing "racetam-like" neuroactive agents and kinase inhibitors where the lactam ring constrains the spatial orientation of effector groups.

Part 1: Structural Analysis & Pharmacophore Logic

The utility of this compound stems from its ability to orient substituents in specific 3D vectors.

The Fluorine Effect (Metabolic Stability)

The para-fluorine substitution on the phenyl ring is not merely decorative. In drug design, this specific placement:

  • Blocks CYP450 Metabolism: It prevents hydroxylation at the para-position, a common metabolic clearance pathway for N-phenyl rings.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially strengthening

    
     stacking interactions in protein binding pockets (e.g., the S4 pocket of Factor Xa).
    
The 3-Amino Lactam Core

The pyrrolidin-2-one ring acts as a rigid linker. Unlike a flexible linear chain, the ring locks the distance and angle between the N-aryl group and the 3-amino substituent.

  • Chirality: The C3 carbon is a stereocenter. Research indicates that for many targets (like Factor Xa), the (S)-enantiomer is the bioactive form, mimicking the L-amino acid configuration.

Part 2: Primary Application – Factor Xa Inhibition[3][4]

The most authoritative application of N-aryl-3-aminopyrrolidin-2-ones is in the design of direct Factor Xa inhibitors (anticoagulants). The scaffold serves as the P4-P1 linker, where the 4-fluorophenyl group occupies the hydrophobic S4 pocket, and the 3-amino group is coupled to a P1 moiety (often a benzamidine mimic or chloropyridine).

Mechanism of Action

Factor Xa is a serine protease central to the coagulation cascade. Inhibitors must bind to the active site cleft.

  • S4 Pocket: The 4-fluorophenyl group fits into the hydrophobic S4 subsite (lined by Trp215, Phe174, Tyr99).

  • S1 Pocket: The 3-amino group is derivatized (e.g., sulfonamides or amides) to interact with the S1 specificity pocket (Asp189).

Validated Protocol: Factor Xa Enzyme Inhibition Assay

Objective: Determine the IC50 of derivatives synthesized from the 3-amino scaffold.

Materials:

  • Human Factor Xa enzyme (purified).

  • Chromogenic Substrate: S-2222 (Bz-Ile-Glu(g-OR)-Gly-Arg-pNA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Methodology:

  • Preparation: Dissolve the test compound (derivative of this compound) in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Incubation: Mix 20 µL of compound dilution with 100 µL of Factor Xa (0.5 nM final) in a 96-well microplate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 80 µL of S-2222 substrate (200 µM final).

  • Measurement: Monitor the release of p-nitroaniline (pNA) kinetically at 405 nm for 10 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Concentration]. Fit to a sigmoidal dose-response equation to calculate IC50.
    

Self-Validation Check:

  • Control: Include Rivaroxaban or Apixaban as a positive control (expected IC50 < 5 nM).

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Part 3: Secondary Application – CNS & GPCR Targeting

Research into Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists for obesity and anxiety has utilized the amino-pyrrolidine scaffold.

MCH-R1 Antagonism

Derivatives where the 3-amino group is coupled to a distal basic amine (e.g., via a urea or amide linker) have shown high affinity for MCH-R1. The lactam core restricts the conformation, reducing the entropic penalty of binding.

Biological Pathway Visualization

The following diagram illustrates the dual-pathway potential of this scaffold in both Coagulation (Factor Xa) and CNS signaling (MCH-R1).

ResearchApplications Scaffold 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one FXa Factor Xa Pathway (Coagulation) Scaffold->FXa Derivatization MCHR1 MCH-R1 Pathway (Metabolic/CNS) Scaffold->MCHR1 Derivatization S4_Bind S4 Pocket Binding (Hydrophobic) FXa->S4_Bind 4-F-Phenyl Role S1_Link S1 Pocket Targeting (via Amide Linker) FXa->S1_Link 3-Amino Role GPCR_Bind GPCR Antagonism (Conformational Lock) MCHR1->GPCR_Bind Anticoag Anticoagulation (Thrombin Reduction) S4_Bind->Anticoag S1_Link->Anticoag Weight Appetite Suppression (Anorectic Effect) GPCR_Bind->Weight

Figure 1: Functional mapping of the scaffold to therapeutic endpoints.

Part 4: Synthetic Methodology (Self-Validating)

For researchers requiring the scaffold, the most robust synthesis involves the cyclization of 4-fluoroaniline with a butyryl chloride derivative, followed by azide displacement. This route is preferred over direct amination due to higher yields and purity.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Lactam Core

  • Reagents: 4-Fluoroaniline (1.0 eq), 2,4-Dibromobutyryl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-fluoroaniline in dry DCM at 0°C.

    • Add 2,4-dibromobutyryl chloride dropwise (exothermic).

    • Add TEA slowly to scavenge HCl.

    • The intermediate (amide) forms. Upon warming to RT and stirring for 12h, the intramolecular cyclization occurs (displacing the gamma-bromide).

    • Product: 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one.

    • Validation: 1H NMR shows disappearance of aniline protons and appearance of the lactam triplet.

Step 2: Azide Displacement

  • Reagents: 3-Bromo intermediate, Sodium Azide (NaN3, 1.5 eq), DMF.

  • Procedure:

    • Dissolve the bromide in DMF.

    • Add NaN3 and heat to 60°C for 4-6 hours.

    • Safety Note: Azides are shock-sensitive; do not concentrate to dryness/heat excessively.

    • Product: 3-Azido-1-(4-fluorophenyl)pyrrolidin-2-one.

Step 3: Staudinger Reduction (to Amine)

  • Reagents: Azide intermediate, Triphenylphosphine (PPh3, 1.2 eq), THF, Water.

  • Procedure:

    • Dissolve azide in THF. Add PPh3. Stir until N2 evolution ceases (formation of iminophosphorane).

    • Add water (hydrolysis) and stir for 12h.

    • Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics, then basify aqueous layer to pH 10 and extract with DCM.

    • Final Product: this compound.

Synthesis Flowchart

Synthesis Start 4-Fluoroaniline + 2,4-Dibromobutyryl Chloride Step1 Cyclization (DCM, Et3N, 0°C -> RT) Start->Step1 Inter1 Intermediate 1: 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one Step1->Inter1 Step2 Nucleophilic Substitution (NaN3, DMF, 60°C) Inter1->Step2 Inter2 Intermediate 2: 3-Azido-1-(4-fluorophenyl)pyrrolidin-2-one Step2->Inter2 Step3 Staudinger Reduction (PPh3, THF/H2O) Inter2->Step3 Final Final Product: This compound Step3->Final

Figure 2: Validated synthetic route via azide displacement.

Part 5: Data Summary & Properties

PropertyValueRelevance
Molecular Weight 194.21 g/mol Fragment-like, ideal for growing into drug-like space (<500 Da).
LogP (Predicted) ~1.2Moderate lipophilicity; good membrane permeability (CNS/Oral).
H-Bond Donors 1 (Primary Amine)Key interaction point for S1 pocket (Factor Xa).
H-Bond Acceptors 2 (Lactam O, Amine N)Interactions with backbone amides in target proteins.
pKa (Amine) ~8.5Protonated at physiological pH; good solubility.

References

  • Factor Xa Inhibitors & SAR

    • Title: Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides.[3][4]

    • Source: Journal of Medicinal Chemistry (2007).[4]

    • URL:[Link]

  • MCH-R1 Antagonists

    • Title: 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2005).[5]

    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: this compound (CAS 5301-36-0) Entry.[6][7][8]

    • Source: PubChem / BenchChem.
    • URL:[Link]

Sources

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate and structural motif in modern drug discovery. We will dissect its molecular profile, explore the strategic importance of its constituent parts—the pyrrolidinone core, the 3-amino functional group, and the 4-fluorophenyl moiety—and detail its synthesis, characterization, and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Part 1: Core Molecular Profile

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a five-membered lactam (a cyclic amide) ring. Its structure is distinguished by three key components: a pyrrolidin-2-one core, a primary amine at the 3-position, and a 4-fluorophenyl group attached to the ring nitrogen at the 1-position.

Caption: Molecular structure of this compound.

Physicochemical Properties

The compound's properties are summarized below. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂O[1][2]
Molecular Weight 194.21 g/mol [1][2]
CAS Number 5301-36-0[1][2]
Purity Typically >95-98% for research grades[1][2][3]
Predicted LogP ~1.8[1]
Appearance Varies, often a solidN/A
InChI Key LSAHUFPNCNCJLX-UHFFFAOYSA-N[1]

Part 2: The Scaffold's Significance in Medicinal Chemistry

The utility of this compound in drug discovery is not accidental; it arises from the synergistic contributions of its three primary structural components.

The Pyrrolidinone Core: A Privileged Pharmacophore

The pyrrolidinone ring is recognized in medicinal chemistry as a "privileged pharmacophore".[1] This designation is given to molecular frameworks that can bind to a variety of diverse biological targets, making them highly valuable starting points for drug design.[1] The five-membered ring is not planar and exists in a dynamic equilibrium of puckered conformations, which can allow for favorable three-dimensional interactions within a target's binding pocket.[1] This structural feature is found in numerous marketed drugs, where it often enhances aqueous solubility and other physicochemical properties.[4]

The 3-Amino Group: A Versatile Functional Handle

The primary amine at the 3-position is a critical site for molecular elaboration. As a nucleophilic group, it readily participates in a wide range of chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Common modifications include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Introduction of alkyl groups.

  • Arylation: Formation of a C-N bond with an aryl group, often via methods like Buchwald-Hartwig amination.[1]

This functional handle allows for the attachment of diverse chemical moieties to probe interactions with target proteins or to modulate the molecule's overall properties.

The 4-Fluorophenyl Moiety: Enhancing Drug-like Properties

The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic profile.[1] The key advantages conferred by the 4-fluorophenyl group include:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), which often increases the drug's half-life in the body.[1]

  • Increased Lipophilicity: Fluorine can increase the molecule's lipophilicity, which may enhance its ability to permeate cell membranes.[1]

  • Modulated Electronic Properties: As a highly electronegative atom, fluorine can alter the electronic properties of the aromatic ring, potentially increasing binding affinity with target proteins through unique electrostatic or dipole interactions.[1]

Part 3: Synthesis and Derivatization Strategies

General Synthetic Workflow

The synthesis of this compound and its analogs generally involves a multi-step process. A conceptual workflow would involve the construction of the core pyrrolidinone ring followed by the introduction of the key functional groups.

G A Precursors (e.g., Butane derivatives, amino acids) B Cyclization to form Pyrrolidinone Ring A->B Ring Formation C Functional Group Interconversion (e.g., Amination at C3) B->C Functionalization D Final Product This compound C->D Purification

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplar Synthetic Protocol: N-Arylation and Amination

While numerous specific routes exist, a common strategy involves the N-arylation of a pre-formed 3-aminopyrrolidin-2-one scaffold or building the ring with the aryl group already in place. The following is a representative, generalized protocol based on established chemical principles.

Step 1: N-Arylation of a Protected 3-Aminopyrrolidin-2-one

  • To a solution of 3-(Boc-amino)pyrrolidin-2-one (1.0 eq) and 1-fluoro-4-iodobenzene (1.1 eq) in an anhydrous, aprotic solvent like dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(Boc-amino)-1-(4-fluorophenyl)pyrrolidin-2-one.

Causality: The choice of a palladium catalyst and a specialized ligand like Xantphos is crucial for efficiently forming the C-N bond between the pyrrolidinone nitrogen and the aryl iodide (Buchwald-Hartwig amination). The inert atmosphere prevents catalyst degradation.

Step 2: Deprotection of the Amino Group

  • Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4M solution), dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring the removal of the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry, concentrate, and purify as needed to yield the final product, this compound.

Causality: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acid efficiently cleaves it to reveal the primary amine without affecting the more robust amide bond of the lactam ring.

Key Derivatization Pathways

The true power of this scaffold lies in its potential for diversification. The primary amine serves as a key reaction point.

G cluster_reactions Derivatization Reactions center_node This compound Amide N-Acyl Derivatives (Amides) center_node->Amide RCOCl, Base Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) center_node->Sulfonamide RSO₂Cl, Base Amine N-Alkyl/Aryl Derivatives center_node->Amine R-X (Alkylation) or Pd-Catalyzed Arylation

Caption: Key derivatization pathways from the 3-amino group.

Part 4: Analytical Characterization

Rigorous structural confirmation and purity assessment are essential for any research compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic and Spectrometric Analysis

The following table summarizes the expected spectroscopic signatures for verifying the compound's identity.[1]

TechniqueExpected SignatureInterpretation
¹H NMR δ 7.0–8.0 ppmProtons on the 4-fluorophenyl ring, showing complex splitting from both H-H and H-F coupling.
δ 2.0-4.0 ppmProtons on the pyrrolidinone ring.
FT-IR ~3350 cm⁻¹N-H stretching of the primary amine.
~1680 cm⁻¹C=O (amide) stretching of the lactam ring.
Mass Spec (EI) m/z 194 (M⁺)Molecular ion peak corresponding to the compound's molecular weight.
m/z 178Fragment from the loss of the amino group (-NH₂).
m/z 95Fragment corresponding to the [C₆H₄F]⁺ cation.
Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a synthesized batch of this compound.

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a reverse-phase C18 column.

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.

  • Method:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm).

    • Run a linear gradient, for example, from 10% B to 90% B over 15 minutes.

  • Analysis: Inject the sample. The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks.

Self-Validation: The use of a gradient ensures that impurities with a wide range of polarities can be effectively separated and detected. The acidic modifier (TFA) helps to produce sharp, symmetrical peaks for basic compounds like this one.

Part 5: Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block for creating libraries of diverse compounds for high-throughput screening.[1][2] Its derivatives have been investigated for various therapeutic targets. For instance, related structures based on a 1-phenyl-pyrrolidin-3-ylamine core have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), a target for obesity and metabolic disorders.[5] The ability to easily modify the 3-amino position allows for the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

Part 6: Conclusion

This compound is more than a simple chemical; it is a strategically designed scaffold that embodies several key principles of modern medicinal chemistry. Its privileged pyrrolidinone core, versatile amino functional group, and pharmacokinetic-enhancing fluorophenyl moiety provide a robust platform for the discovery of novel therapeutics. This guide has outlined its fundamental properties, synthesis, and analytical validation, providing a solid foundation for its application in research and development programs.

References

  • This compound - Benchchem.
  • This compound - Aromsyn Co.,Ltd.
  • This compound-5301-36-0 - Thoreauchem.
  • Pyrrolidine Deriv
  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed. [Link]

Sources

Technical Monograph: Spectroscopic Profiling of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 5301-36-0 Molecular Formula: C₁₀H₁₁FN₂O Molecular Weight: 194.21 g/mol [1]

Executive Summary & Application Context

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Factor Xa inhibitors (anticoagulants), antibacterial agents, and novel psychoactive substance (NPS) analogs. Its structural core—a gamma-lactam ring fused with a fluorinated aromatic system—presents unique spectroscopic challenges due to the electronic influence of the fluorine atom (spin-spin coupling) and the conformational rigidity of the pyrrolidinone ring.

This guide provides a definitive reference for the spectroscopic characterization of this compound, synthesizing empirical data with theoretical principles to ensure accurate identification and purity assessment.

Synthesis & Impurity Profile (Origin of Signals)

To accurately interpret spectroscopic data, one must understand the synthetic origin of the sample. The most robust route involves a three-step sequence starting from 4-fluoroaniline. This context highlights potential impurities (e.g., unreacted bromide, azide intermediates) that may appear as artifacts in the spectra.

Synthetic Pathway Visualization

The following diagram outlines the standard "Azide Displacement" route, highlighting the transformation of functional groups detectable by IR and NMR.

SynthesisPath Start 4-Fluoroaniline (Starting Material) Step1 Acylation/Cyclization (2,4-Dibromobutyryl chloride) Start->Step1 Inter1 Intermediate A: 3-Bromo-1-(4-fluorophenyl) pyrrolidin-2-one Step1->Inter1 Formation of Lactam Ring Step2 Nucleophilic Substitution (NaN3, DMF) Inter1->Step2 Inter2 Intermediate B: 3-Azido-1-(4-fluorophenyl) pyrrolidin-2-one Step2->Inter2 IR: ~2100 cm-1 (Azide) Step3 Staudinger Reduction (PPh3 / H2O) or H2/Pd Inter2->Step3 Product Target: 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Step3->Product Loss of N2, Formation of NH2

Caption: Figure 1. Step-wise synthesis showing critical intermediates. Spectroscopic validation requires confirming the disappearance of the C-Br bond (Intermediate A) and the Azide peak (Intermediate B).

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at the para position of the phenyl ring creates a distinctive AA'BB'X coupling system (where X is Fluorine). This results in complex splitting patterns in the aromatic region that are diagnostic for this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment Logic
Ar-H (2,6) 7.62 – 7.68Multiplet (dd-like)2HJ ≈ 9.0, 4.5Ortho to N (Deshielded by Lactam N).
Ar-H (3,5) 7.18 – 7.24Multiplet (t-like)2HJ ≈ 8.8 (H-F)Ortho to F (Shielded + split by F).
C3-H 3.55dd1HJ ≈ 8.5, 4.0Alpha to C=O and NH₂ (Chiral center).
C5-H₂ 3.68 – 3.75Multiplet2H-Alpha to N (Deshielded).
C4-H₂ (a) 2.35 – 2.45Multiplet1H-Beta to C=O.
C4-H₂ (b) 1.75 – 1.85Multiplet1H-Beta to C=O.
NH₂ 1.80 – 2.10Broad Singlet2H-Exchangeable (Shift varies w/ conc.).

Technical Insight: The aromatic protons do not appear as simple doublets.[2] The ¹⁹F nucleus splits the protons at positions 3 and 5 (ortho to F) into a pseudo-triplet pattern due to the superposition of ³J(H-H) and ³J(H-F) coupling constants, which are often similar in magnitude (~8-9 Hz).

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Splitting (due to ¹⁹F)Assignment
C=O 175.2SingletLactam Carbonyl (C2).
C-F (Ar-4) 159.8Doublet (J ≈ 242 Hz)Ipso-carbon (Directly bonded to F).
Ar-1 135.5Doublet (J ≈ 2.5 Hz)Ipso-carbon (Bonded to N).
Ar-2,6 121.8Doublet (J ≈ 8.0 Hz)Meta to F.
Ar-3,5 115.4Doublet (J ≈ 22.5 Hz)Ortho to F (Diagnostic splitting).
C3 53.2SingletAlpha to amine (Chiral center).
C5 48.1SingletAlpha to Lactam N.
C4 28.5SingletRing methylene.
Infrared (IR) Spectroscopy

IR is the primary tool for validating the functional group transformation from the azide intermediate to the final amine.

  • Primary Amine (NH₂): Weak doublets at 3350 cm⁻¹ and 3280 cm⁻¹ (N-H stretch).

  • Lactam Carbonyl (C=O): Strong, sharp peak at 1685–1695 cm⁻¹. The ring strain of the 5-membered lactam shifts this higher than typical acyclic amides.

  • C-F Stretch: Strong band at 1220–1230 cm⁻¹.

  • Absence of Azide: Critical purity check—ensure no peak at ~2100 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 195.1 m/z (Base peak).

  • Fragmentation: Loss of NH₃ (178.1 m/z) and cleavage of the lactam ring are common fragmentation pathways in MS/MS.

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the fluorine splitting patterns described above, correct sample preparation is vital.

  • Solvent Choice: Use DMSO-d₆ (0.6 mL) rather than CDCl₃.

    • Reasoning: The lactam and primary amine are polar; CDCl₃ may lead to broadening of the NH₂ signal and poor solubility, obscuring the integration values. DMSO sharpens the exchangeable protons.

  • Concentration: Dissolve 5–10 mg of the solid compound.

    • Caution: Over-concentration (>20 mg) can cause stacking effects in the aromatic region, merging the delicate J-coupling multiplets.

  • Filtration: Filter the solution through a cotton plug within the NMR tube to remove micro-particulates that cause baseline distortion.

Analytical Workflow Logic

The following diagram illustrates the decision matrix for validating the compound's identity based on the data provided.

AnalysisLogic Sample Unknown Sample (Suspected C10H11FN2O) MS_Check Step 1: Mass Spec (ESI+) Is [M+H]+ = 195.1? Sample->MS_Check IR_Check Step 2: IR Analysis Check 1690 cm-1 (C=O) Check 2100 cm-1 (Azide impurity) MS_Check->IR_Check Mass Confirmed Decision2 Is Azide peak absent? IR_Check->Decision2 NMR_Check Step 3: 1H NMR (DMSO-d6) Analyze Aromatic Region Decision1 Are Ar-H signals split? (Look for F-coupling) NMR_Check->Decision1 Valid VALIDATED 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Decision1->Valid Yes (AA'BB'X pattern) Invalid REJECT / RE-PURIFY Decision1->Invalid No (Wrong substitution) Decision2->NMR_Check Yes Decision2->Invalid No (Azide present)

Caption: Figure 2. Logical workflow for spectroscopic validation. Note that Mass Spec alone is insufficient due to potential isomers; NMR F-coupling confirmation is mandatory.

References

  • PubChem. (2025).[3] Compound Summary: 3-Aminopyrrolidin-2-one (Scaffold Reference). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. Retrieved from [Link]

Sources

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the pharmacological potential of this compound. While extensive direct pharmacological data for this specific molecule is not publicly available, its structural components—the 3-aminopyrrolidinone core and the 4-fluorophenyl moiety—are integral to numerous biologically active agents. This document synthesizes information from analogous compounds to project a pharmacological profile, offering a roadmap for future research and development. We will delve into the physicochemical properties, potential biological targets, and propose detailed experimental workflows for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this privileged scaffold for therapeutic innovation.

Introduction: The Promise of a Privileged Scaffold

The pyrrolidinone ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating high-affinity interactions with enzymes, receptors, and ion channels.[2] The subject of this guide, this compound, combines this valuable core with two key features: a primary amine at the 3-position, which can serve as a crucial hydrogen bond donor or a point for further chemical modification, and a 1-(4-fluorophenyl) group.[1] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1]

This document will, therefore, explore the pharmacological landscape of this compound not as a standalone entity with a defined role, but as a representative of a promising chemical class with significant, yet untapped, therapeutic potential.

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical nature is fundamental to predicting its biological behavior.

Key Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂O[1]
Molecular Weight 194.21 g/mol [1]
CAS Number 5301-36-0N/A
Predicted XlogP ~1.8[1]
Hydrogen Bond Donors 1 (from the amine)N/A
Hydrogen Bond Acceptors 2 (from the carbonyl and nitrogen)N/A

The predicted lipophilicity (XlogP) suggests that the compound has a good balance for oral bioavailability, being able to partition into lipid membranes without being excessively retained.

Structural Rationale

The 3-dimensional conformation of the pyrrolidinone ring is not planar and exists in a dynamic equilibrium of puckered conformations.[1] This conformational flexibility, combined with the stereocenter at the 3-position, is critical for its interaction with chiral biological macromolecules. The perpendicular orientation of the fluorophenyl group relative to the pyrrolidinone ring, as suggested by crystallographic studies of similar compounds, further defines the spatial arrangement of the molecule.[1]

Synthesis & Chemical Reactivity for Derivative Libraries

The amenability of a scaffold to chemical modification is a key consideration for structure-activity relationship (SAR) studies.

General Synthetic Approach

The synthesis of 3-aminopyrrolidinones can be achieved through various routes, often involving the cyclization of a linear precursor to form the lactam ring, followed by the introduction of the amino group.[4]

Key Reactive Sites for SAR
  • Primary Amine (Position 3): This nucleophilic amine is readily acylated, alkylated, or arylated, allowing for the exploration of a wide range of substituents to probe interactions with target proteins.[1]

  • 4-Fluorophenyl Ring: The aromatic ring can be further functionalized, although the carbon-fluorine bond is generally stable. Modifications here can modulate electronic properties and steric bulk.[1]

Potential Pharmacological Targets & Mechanisms of Action

Based on extensive literature on structurally related compounds, we can project several high-potential biological targets for this compound.

G-Protein Coupled Receptors (GPCRs): CCR2 Antagonism
  • Rationale: Novel 3-aminopyrrolidine derivatives have been identified as potent antagonists of the human CC chemokine receptor 2 (CCR2).[5] CCR2 is a key regulator of monocyte and macrophage migration to sites of inflammation, making it an attractive target for inflammatory diseases.

  • Hypothesized Mechanism: The 3-amino group likely forms a key salt bridge or hydrogen bond interaction within the receptor binding pocket, while the 1-phenyl substituent occupies a hydrophobic pocket. The 4-fluoro substitution could enhance this hydrophobic interaction.

CCR2_Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates PI3K_gamma PI3Kγ G_Protein->PI3K_gamma Activates Akt Akt PI3K_gamma->Akt Activates Chemotaxis Chemotaxis Akt->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation Inhibitor 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Inhibitor->CCR2 Blocks

Caption: Potential CCR2 Antagonism Pathway

Enzymes: Dipeptidyl Peptidase IV (DPP-4) Inhibition
  • Rationale: A series of 3-amino-4-substituted pyrrolidine derivatives have been developed as potent inhibitors of DPP-4, an enzyme responsible for the degradation of incretin hormones like GLP-1.[6] DPP-4 inhibitors are an established class of therapeutics for type 2 diabetes.

  • Hypothesized Mechanism: The primary amine of the 3-aminopyrrolidinone scaffold is critical for mimicking the N-terminal portion of the natural substrates of DPP-4, forming a covalent or non-covalent interaction with the catalytic serine residue. The 1-phenyl group fits into the S1 sub-pocket of the enzyme.

DPP4_Inhibition cluster_0 Normal Physiology cluster_1 Pharmacological Intervention GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Degraded by Inactive_GLP-1 Inactive_GLP-1 DPP-4->Inactive_GLP-1 Inhibitor 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one DPP-4_Inhibited DPP-4 Inhibitor->DPP-4_Inhibited Inhibits Active_GLP-1 GLP-1 (Active) Insulin_Secretion Insulin_Secretion Active_GLP-1->Insulin_Secretion Promotes

Caption: DPP-4 Inhibition Workflow

Kinases: Abl and PI3K Dual Inhibition
  • Rationale: The (S)-3-aminopyrrolidine scaffold has been identified in dual inhibitors of Abl and PI3K kinases.[7] Dual inhibition is a promising strategy in cancer therapy to overcome resistance mechanisms.

  • Hypothesized Mechanism: Kinase inhibitors typically bind to the ATP-binding pocket. The 3-aminopyrrolidinone scaffold could serve as a hinge-binding motif, with the amino group forming hydrogen bonds with the kinase hinge region. The 1-(4-fluorophenyl) group would likely occupy a hydrophobic region of the ATP pocket.

Proposed Experimental Workflows for Pharmacological Characterization

To validate the therapeutic potential of this compound, a structured experimental plan is essential.

Target-Based Screening: DPP-4 Inhibition Assay

This protocol describes a robust, fluorescence-based assay to determine the in vitro potency of the compound against human recombinant DPP-4.

Objective: To determine the IC₅₀ value of this compound against DPP-4.

Materials:

  • Human recombinant DPP-4 (e.g., from R&D Systems)

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl, pH 7.5

  • This compound

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Mapping:

    • Wells for "Total Enzyme Activity" (DMSO vehicle control).

    • Wells for "Background" (Assay buffer, no enzyme).

    • Wells for the test compound dilution series.

    • Wells for the positive control dilution series.

  • Reaction Mixture Preparation:

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of the appropriate compound dilution or DMSO to the wells.

    • Add 10 µL of diluted human recombinant DPP-4 to all wells except the "Background" wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 10 µL of the Gly-Pro-AMC substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Read the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_total - Rate_background)).

    • Plot % Inhibition vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC₅₀.

DPP4_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Add Buffer and Compound/DMSO to Plate Compound_Prep->Plate_Setup Enzyme_Add Add DPP-4 Enzyme Plate_Setup->Enzyme_Add Pre_Incubate Incubate 15 min at RT Enzyme_Add->Pre_Incubate Substrate_Add Add Fluorescent Substrate (Gly-Pro-AMC) Pre_Incubate->Substrate_Add Read_Plate Kinetic Read on Fluorescence Reader (37°C) Substrate_Add->Read_Plate Data_Analysis Calculate Reaction Rates and % Inhibition Read_Plate->Data_Analysis IC50_Calc Plot Dose-Response Curve and Determine IC₅₀ Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: DPP-4 Inhibition Assay Workflow

Cell-Based Functional Assay: Cytokine Release in PBMCs

This protocol assesses the potential anti-inflammatory activity of the compound by measuring its effect on cytokine release from human peripheral blood mononuclear cells (PBMCs).

Objective: To determine if the compound can inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated PBMCs.

Materials:

  • Human PBMCs (isolated from whole blood via Ficoll gradient)

  • RPMI-1640 cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone as a positive control

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Cell Plating: Seed PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate and allow them to adhere for 2 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing the test compound at various concentrations or Dexamethasone. Incubate for 1 hour.

  • Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Plot cytokine concentration vs. compound concentration.

    • Determine the IC₅₀ for the inhibition of each cytokine's release.

    • Assess cell viability in a parallel plate using an MTS or similar assay to rule out cytotoxicity.

Predictive Pharmacokinetics & Metabolism

While experimental data is required for confirmation, the structure of this compound allows for predictions regarding its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Absorption: Good oral absorption is predicted due to its favorable LogP and molecular weight.

  • Distribution: Likely to distribute into tissues, but may not readily cross the blood-brain barrier unless it is a substrate for an active transporter.

  • Metabolism: The pyrrolidine ring is a likely site for metabolism, potentially undergoing oxidation to form hydroxylated or lactam metabolites, a common pathway for such structures. [N/A] The 4-fluorophenyl group is expected to be relatively stable to metabolism.

  • Excretion: Likely to be cleared both renally and through metabolism.

Conclusion & Future Directions

This compound is a compound of significant interest due to its privileged 3-aminopyrrolidinone scaffold. While its specific pharmacological profile is yet to be defined, the extensive evidence from structurally related molecules strongly suggests its potential as a modulator of therapeutically relevant targets, including GPCRs, enzymes, and kinases.

The immediate next steps in the evaluation of this compound should involve a broad-based screening campaign against a panel of common drug targets. Hits from this screen should be validated using the detailed assay protocols outlined in this guide. Subsequent efforts should focus on the synthesis of a focused library of derivatives to establish a clear structure-activity relationship, ultimately leading to the identification of a lead candidate for further preclinical development.

References

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099–2102. [Link]

  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1466-1474. [Link]

  • 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1810-1814. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2686. [Link]

  • 3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one. PubChemLite. [Link]

  • 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. PubChem. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3511-3522. [Link]

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(1), 154. [Link]

Sources

Early-Stage Research on 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: 5301-36-0) represents a high-value "privileged scaffold." It combines a conformationally constrained


-lactam core with a metabolically stable 4-fluorophenyl moiety. This compound serves as a critical intermediate in the synthesis of Factor Xa inhibitors (anticoagulants), next-generation oxazolidinone antibiotics, and various GPCR modulators.

This guide provides a rigorous technical analysis of its synthesis, structural properties, and application in drug discovery. It is designed for researchers requiring actionable protocols and mechanistic insight, moving beyond generic descriptions to field-proven methodologies.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a 5-membered lactam ring substituted at the nitrogen (


-1) with a para-fluorophenyl group and at the 

-carbon (

-3) with a primary amino group.
PropertyData
IUPAC Name This compound
CAS Number 5301-36-0
Molecular Formula C

H

FN

O
Molecular Weight 194.21 g/mol
SMILES NC1CCN(C2=CC=C(F)C=C2)C1=O
Key Features

-Lactam constraint, Fluorine metabolic block, Chiral center at C3

Structural Significance:

  • Conformational Constraint: Unlike linear amino acid derivatives, the lactam ring restricts the rotation of the amide bond, pre-organizing the amino group for binding interactions (entropy reduction).

  • Bioisosterism: The 4-fluorophenyl group acts as a lipophilic anchor while blocking metabolic oxidation at the typically reactive para-position (a common clearance liability in phenyl-based drugs).

  • Stereochemistry: The C3 position is chiral. While this guide focuses on the racemic synthesis, enantioselective routes (using chiral pool precursors like L-aspartic acid) are critical for late-stage development.

Part 2: Validated Synthesis Protocol

While multiple routes exist (e.g., from aspartic acid or methionine), the 2,4-Dibromobutyryl Chloride Route is the most robust for early-stage research scale-up (1–50g). It avoids expensive chiral starting materials during initial SAR exploration and utilizes self-validating intermediates.

Workflow Diagram

SynthesisPath Start1 4-Fluoroaniline Inter1 Intermediate A: Linear Amide Start1->Inter1 DCM, 0°C Acylation Start2 2,4-Dibromobutyryl Chloride Start2->Inter1 Inter2 Intermediate B: 3-Bromo-Lactam Inter1->Inter2 NaH/THF Cyclization Inter3 Intermediate C: 3-Azido-Lactam Inter2->Inter3 NaN3/DMF Substitution Final Target: 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Inter3->Final Pd/C, H2 Reduction

Figure 1: Step-wise synthesis pathway via the halo-butyryl route.

Detailed Experimental Procedure

Step 1: Acylation (Formation of Linear Amide)

  • Reagents: 4-Fluoroaniline (1.0 eq), 2,4-Dibromobutyryl chloride (1.1 eq), Et

    
    N (1.2 eq), DCM (anhydrous).
    
  • Protocol: Dissolve 4-fluoroaniline in DCM at 0°C. Add Et

    
    N. Dropwise add the acid chloride (dissolved in DCM) over 30 mins. The slow addition is critical to prevent exotherms and bis-acylation.
    
  • Checkpoint: TLC (Hexane/EtOAc 4:1) should show disappearance of aniline.

  • Result: N-(4-fluorophenyl)-2,4-dibromobutanamide.

Step 2: Cyclization (Lactam Formation)

  • Reagents: NaH (60% dispersion, 1.2 eq), THF (dry).

  • Protocol: Dissolve the linear amide in dry THF. Cool to 0°C. Add NaH portion-wise. The base deprotonates the amide nitrogen, which then attacks the

    
    -carbon, displacing the terminal bromide.
    
  • Causality: We use NaH over weaker bases to ensure irreversible deprotonation and rapid cyclization, minimizing intermolecular polymerization.

  • Result: 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one. (Note: The 3-bromo position remains intact; the 4-bromo was displaced).

Step 3: Azidation (Nucleophilic Substitution)

  • Reagents: NaN

    
     (1.5 eq), DMF, 60°C.
    
  • Protocol: Treat the 3-bromo lactam with sodium azide in DMF.

  • Safety: Maintain temperature <80°C to prevent thermal decomposition of the azide. Use a blast shield.

  • Result: 3-Azido-1-(4-fluorophenyl)pyrrolidin-2-one. This inversion of configuration (if chiral starting material were used) occurs here via S

    
    2 mechanism.
    

Step 4: Staudinger Reduction or Hydrogenation

  • Reagents: 10% Pd/C, H

    
     (balloon), MeOH.
    
  • Protocol: Stir the azide solution under H

    
     atmosphere for 4 hours. Filter through Celite.[1]
    
  • Why this method? Hydrogenation is cleaner than Staudinger (PPh

    
    ) for this substrate, avoiding the difficult removal of triphenylphosphine oxide.
    
  • Final Yield: Typically 45–55% over 4 steps.

Part 3: Medicinal Chemistry Applications

This scaffold is not merely a building block; it is a pharmacophore mimic.

1. Factor Xa Inhibition (Anticoagulants) The 1-aryl-pyrrolidinone motif serves as a surrogate for the oxazolidinone core found in Rivaroxaban .

  • Mechanism: The lactam carbonyl accepts a hydrogen bond from the backbone of the protease (Gly216 in Factor Xa).

  • The 4-F-Phenyl Role: It occupies the S4 binding pocket. The fluorine atom interacts with hydrophobic residues (Trp215, Phe174) and prevents metabolic degradation.

2. Antibacterial Agents Analogous to Linezolid , the 3-amino group can be acylated with heteroaromatic systems (e.g., isoxazoles) to target the bacterial 50S ribosomal subunit. The pyrrolidinone ring provides a slightly different vector for the "tail" group compared to the oxazolidinone, potentially overcoming resistance.

Pharmacophore Mapping

Pharmacophore Core Pyrrolidinone Core Amine 3-NH2 Group (H-Bond Donor/ Linker) Core->Amine Carbonyl C=O Group (H-Bond Acceptor) Core->Carbonyl Aryl 4-F-Phenyl (S4 Pocket/Hydrophobic) Core->Aryl Fluoro Fluorine (Metabolic Block) Aryl->Fluoro

Figure 2: Pharmacophore map highlighting interaction points within a biological target.

Part 4: Safety & Handling
  • Azide Hazards: Step 3 involves organic azides. While low molecular weight azides can be explosive, the intermediate here (molecular weight ~218) has a safe C/N ratio. However, never concentrate reaction mixtures containing free NaN

    
     to dryness.
    
  • Fluorine Chemistry: 4-Fluoroaniline is toxic and readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Waste: All aqueous waste from Step 3 must be treated with bleach (sodium hypochlorite) to quench residual azide before disposal.

References
  • Preparation of 3-Aminopyrrolidines. Vertex AI Search / Patent Literature. Describes the general cyclization of aspartic acid derivatives and halo-butyryl routes for 1-aryl-3-aminopyrrolidines. 2

  • Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks / J. Heterocyclic Chem. Provides background on the reactivity of the pyrrolidine ring and Michael condensation methods relevant to the scaffold assembly. 3[4]

  • Discovery of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. Highlights the structural role of the 4-fluorophenyl group in binding affinity and metabolic stability in similar heterocyclic systems. 5

  • 4-Fluoroaniline Properties & Handling. Wikipedia/PubChem. Safety and physical property data for the primary starting material. 6

Sources

Methodological & Application

Application Note: In Vivo Evaluation of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one represents a "privileged pharmacophore" in medicinal chemistry. Its structural dualism allows it to serve as a core scaffold for two distinct therapeutic classes: Factor Xa inhibitors (Anticoagulants) and Racetam-like Anticonvulsants (CNS modulators) .

This guide provides a rigorous experimental framework for evaluating this compound and its derivatives in vivo. Unlike generic protocols, this document addresses the specific physicochemical challenges of the N-aryl-lactam core (solubility, metabolic stability) and provides validated workflows for both hematological and neurological efficacy models.

Chemical Context & Relevance[1][2][3][4][5][6][7][8][9]
  • Factor Xa Relevance: The 1-(4-fluorophenyl) moiety acts as a critical S4 pocket-binding element, mimicking the recognition motifs found in blockbuster anticoagulants like Rivaroxaban.

  • CNS Relevance: The 3-aminopyrrolidin-2-one core is structurally homologous to Levetiracetam and Brivaracetam, targeting Synaptic Vesicle Protein 2A (SV2A) or modulating GABAergic inhibition.

Formulation & Vehicle Selection (Critical Step)

The N-aryl-pyrrolidinone class typically exhibits moderate lipophilicity (


) and high crystallinity, leading to poor aqueous solubility. Improper formulation is the #1 cause of false negatives in in vivo studies of this scaffold.
Recommended Vehicle Architectures
Administration RouteVehicle Composition (v/v)Preparation MethodStability Window
Intravenous (IV) 5% DMSO + 40% PEG-400 + 55% SalineDissolve in DMSO first, then add PEG, then warm saline.4 Hours
Oral (PO) - Solution 10% DMA + 10% Solutol HS-15 + 80% WaterVortex + Sonicate (37°C). Clear solution required.24 Hours
Oral (PO) - Suspension 0.5% Methylcellulose (400 cP) + 0.1% Tween-80Micronize compound (<10 µm) before suspension.7 Days (4°C)

Expert Insight: For the 4-fluorophenyl derivatives, avoid simple saline suspensions. The fluorine atom increases lipophilicity; bioavailability will be <5% without a surfactant (Tween/Solutol) or co-solvent (PEG).

Experimental Workflow: Decision Matrix

The following Graphviz diagram outlines the critical decision path for evaluating this scaffold.

ExperimentalDesign Start Compound: this compound Formulation Formulation Check (Solubility > 0.5 mg/mL?) Start->Formulation PK_Screen PK Profiling (Rat/Mouse) IV (1 mg/kg) & PO (10 mg/kg) Formulation->PK_Screen Pass Decision Target Indication Selection PK_Screen->Decision Bioavailability > 20% Track_A Track A: Anticoagulant (Factor Xa Focus) Decision->Track_A Peripheral Distribution Track_B Track B: CNS/Anticonvulsant (SV2A/GABA Focus) Decision->Track_B Brain:Plasma Ratio > 0.3 Model_A AV Shunt Thrombosis Model (Rat/Rabbit) Track_A->Model_A Model_B 6 Hz Psychomotor Seizure Model (Mouse) Track_B->Model_B Safety Safety Assessment (Bleeding Time vs. Rotarod) Model_A->Safety Model_B->Safety

Caption: Logical workflow for evaluating 3-amino-pyrrolidinone derivatives. Selection of efficacy model depends on PK tissue distribution (Brain vs. Plasma).

Pharmacokinetic (PK) Profiling Protocol

Before efficacy testing, you must confirm the compound survives first-pass metabolism. The primary amine at position 3 is a metabolic "soft spot" (susceptible to acetylation or oxidation).

Subject: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 1 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Note: Monitor for the N-acetyl metabolite . If the amine is acetylated rapidly, the compound loses activity for Factor Xa but may gain CNS activity (prodrug effect).

  • Key Parameter: Calculate Brain-to-Plasma Ratio (Kp) at 1 hour.

    • 
      : Proceed to Track A  (Peripheral/Anticoagulant).
      
    • 
      : Proceed to Track B  (CNS/Anticonvulsant).
      

Track A: Anticoagulant Efficacy (Factor Xa Focus)

If the compound targets Factor Xa (similar to Rivaroxaban intermediates), efficacy is best evaluated using the Arteriovenous (AV) Shunt Model .

Protocol: Rat AV Shunt Thrombosis

Rationale: This model mimics high-shear arterial thrombosis and is sensitive to Factor Xa inhibition.

  • Animals: Male Wistar rats (250–300 g).

  • Anesthesia: Ketamine/Xylazine (IP).

  • Shunt Assembly: Connect the left jugular vein and right carotid artery using a polyethylene tube containing a silk thread (5 cm length). The thread induces clot formation.

  • Treatment: Administer vehicle or Test Compound (1, 3, 10 mg/kg PO) 1 hour prior to shunt opening.

  • Procedure:

    • Open clamps to allow blood flow for 15 minutes .

    • Close clamps, remove the silk thread.

    • Weigh the wet thrombus formed on the thread.

  • Endpoint: % Inhibition of Thrombus Weight compared to vehicle.

    • Success Criterion: >50% inhibition at 10 mg/kg without significant bleeding time prolongation.

Track B: CNS Efficacy (Anticonvulsant Focus)

If the compound is designed as a Levetiracetam analog (Racetam), the 6 Hz Psychomotor Seizure Model is the gold standard for this specific scaffold class.

Protocol: 6 Hz "Psychomotor" Seizure Model

Rationale: Unlike maximal electroshock (MES), the 6 Hz model detects agents active against therapy-resistant limbic seizures, a hallmark of SV2A ligands.

  • Animals: Male CF-1 or NMRI mice (20–25 g).

  • Pretreatment: Administer Test Compound (10, 30, 100 mg/kg IP) 30-60 mins prior to testing.

  • Stimulation:

    • Corneal electrodes.

    • Parameters: 32 mA or 44 mA , 6 Hz, 0.2 ms pulse width, 3 seconds duration.

  • Observation:

    • "Seizure" is defined as immobility, forelimb clonus, or twitching of vibrissae.

    • "Protection" is defined as the resumption of normal exploratory behavior within 10 seconds.

  • Data Output: Determine ED50 (Effective Dose for 50% of animals) using Probit analysis.

Safety & Toxicity Assessment

A. Tail Bleeding Time (For Track A)

Factor Xa inhibitors carry a bleeding risk.

  • Method: Transect rat tail 2 mm from tip. Immerse in 37°C saline.

  • Metric: Time to cessation of bleeding.

  • Threshold: A >3-fold increase over vehicle indicates high hemorrhage risk.

B. Rotarod Test (For Track B)

Racetams must be free of sedation/ataxia.

  • Method: Place mice on a rotating rod (accelerating 4 to 40 rpm).

  • Metric: Latency to fall.

  • Threshold: Significant drop in latency at the therapeutic dose indicates neurotoxicity.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the 3-amino-pyrrolidinone scaffold.

Mechanism cluster_Xa Peripheral Pathway (Anticoagulant) cluster_CNS CNS Pathway (Anticonvulsant) Compound 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one FXa Factor Xa (S4 Pocket Binding) Compound->FXa 4-F-Phenyl Interaction SV2A SV2A Protein (Vesicle Release) Compound->SV2A Pyrrolidinone Core Thrombin Prothrombin -> Thrombin FXa->Thrombin Inhibits Clot Fibrin Clot Reduction Thrombin->Clot GABA GABAergic Modulation SV2A->GABA Modulates Seizure Seizure Threshold Elevation GABA->Seizure

Caption: Dual mechanistic pathways. The 4-F-phenyl group drives Factor Xa affinity; the pyrrolidinone core drives SV2A/GABA affinity.

References

  • BenchChem. this compound - Pyrrolidinone Core as a Privileged Pharmacophore.[1] Retrieved from

  • Pinto, D. J., et al. (2011). Structure and property based design of factor Xa inhibitors: pyrrolidin-2-ones with aminoindane and phenylpyrrolidine P4 motifs.[2] Bioorganic & Medicinal Chemistry Letters.

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant Properties in a Group of 3-substituted Pyrrolidine-2,5-diones. International Journal of Molecular Sciences.

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research.[3]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A Highly Potent and Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical protocol for the quantification and purity assessment of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: 5301-36-0). This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Factor Xa inhibitors and various psychotropic agents.

The primary amine functionality at position 3, combined with the hydrophobic fluorophenyl tail, presents specific chromatographic challenges—notably peak tailing due to silanol interactions and potential chiral separation requirements. This guide provides two distinct methods:

  • Method A (Achiral): A Reverse-Phase (RP-HPLC) method for chemical purity and assay.

  • Method B (Chiral): A Normal-Phase method for enantiomeric excess (ee) determination.[1]

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical properties of the analyte is the foundation of this method design.

PropertyDescriptionChromatographic Implication
Structure

-Lactam core with a basic primary amine and a 4-fluorophenyl group.
Dual nature: The amine causes silanol interaction (tailing); the fluorophenyl group provides strong UV retention and hydrophobicity.
Molecular Weight 194.21 g/mol Suitable for standard HPLC; MS compatible.
pKa (Calculated) ~8.5 (Amine), ~-0.5 (Amide)Critical: At neutral pH, the amine is protonated (

). Mobile phase pH must be controlled (<3.0 or >10.0) to manage retention and peak shape.
LogP ~1.2Moderately lipophilic; suitable for C18 retention.
UV Max ~245-255 nmThe fluorophenyl ring allows for sensitive UV detection.

Method A: Achiral Purity & Assay (Reverse Phase)

Objective: To determine chemical purity and quantify the presence of the starting material (4-fluoroaniline) and hydrolysis byproducts.

Rationale

We utilize a low pH phosphate buffer strategy. At pH 2.5–3.0, the surface silanols of the silica column are protonated (neutral), reducing ionic interaction with the positively charged amine of the analyte. This minimizes peak tailing without requiring toxic ion-pairing reagents.

Chromatographic Conditions[5][12][13]
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid).
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.[1]
Column Temp 30°C (Controlled).
Detection UV at 254 nm (Reference: 360 nm).
Injection Volume 5–10 µL.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
25.09010End
Sample Preparation[6]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Method B: Chiral Separation (Enantiomeric Purity)

Objective: The C3 position is a chiral center. Synthetic pathways often produce a racemate unless asymmetric synthesis is employed. This method separates the (R) and (S) enantiomers.

Rationale

Since the molecule contains a primary amine and an amide, it interacts well with Amylose-based polysaccharide stationary phases (coated or immobilized). A Normal Phase mode is selected to maximize the stereochemical recognition capabilities of the column.

Chromatographic Conditions[5][12][13]
ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v).
Additive Role DEA is mandatory. It suppresses the ionization of the primary amine, ensuring sharp peaks in normal phase.
Flow Rate 1.0 mL/min.[1]
Temperature 25°C.
Detection UV at 254 nm.[2]

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for analyzing this specific aminolactam scaffold.

MethodDevelopment Start Start: Sample Received (this compound) Solubility Solubility Check (MeOH/Water vs Hexane) Start->Solubility Decision Goal: Purity or Chirality? Solubility->Decision RP_Screen Method A: RP-HPLC (C18, pH 3.0 Buffer) Decision->RP_Screen Chemical Purity NP_Screen Method B: Normal Phase (Chiralpak AD-H) Decision->NP_Screen Enantiomeric Purity Tailing Check Tailing Factor (Tf) RP_Screen->Tailing Pass_RP Tf < 1.5 Proceed to Validation Tailing->Pass_RP Good Shape Fail_RP Tf > 1.5 Silanol Interaction Tailing->Fail_RP Tailing Fix_RP Action: Increase Buffer Strength or Switch to High pH (XBridge) Fail_RP->Fix_RP Fix_RP->RP_Screen Resolution Check Resolution (Rs) NP_Screen->Resolution Pass_Chiral Rs > 2.0 Quantify ee% Resolution->Pass_Chiral Separated Fail_Chiral Rs < 1.5 Peak Overlap Resolution->Fail_Chiral Merged Fix_Chiral Action: Lower IPA % or Switch to OD-H Column Fail_Chiral->Fix_Chiral Fix_Chiral->NP_Screen

Caption: Logical workflow for method development, highlighting the critical decision points for amine tailing (Achiral) and resolution optimization (Chiral).

System Suitability Criteria (SST)

To ensure the trustworthiness of the data, the system must meet these criteria before every run.

ParameterAcceptance LimitReason
Precision (RSD)

2.0% for Area (n=5)
Verifies injector and pump stability.
Tailing Factor (T)

1.5
Critical for Amines. Higher tailing indicates secondary silanol interactions, compromising integration accuracy.
Resolution (Rs)

2.0 (between impurity and main peak)
Ensures accurate quantitation of closely eluting byproducts.
Theoretical Plates (N)

5000
Ensures column efficiency is intact.

Troubleshooting Guide

Issue: Broad or Tailing Peaks (Method A)
  • Cause: Secondary interactions between the protonated amine (

    
    ) and residual silanols (
    
    
    
    ) on the silica support.
  • Solution:

    • Ensure pH is below 3.0 (suppresses silanol ionization).

    • Increase buffer concentration to 50 mM.

    • Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites.

Issue: "Ghost" Peaks
  • Cause: The 4-fluorophenyl moiety is hydrophobic. Late-eluting impurities from previous injections may carry over.

  • Solution: Extend the gradient "Wash" step (90% B) to at least 5 minutes.

Issue: Peak Splitting (Method B)
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in MeOH into a Hexane mobile phase can cause precipitation or solvent effects.

  • Solution: Dissolve the sample in the mobile phase (Hexane/IPA) or pure IPA.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10486805, 3-Aminopyrrolidin-2-one (Analogous Scaffold). Retrieved from [Link]

  • Ilisz, I., et al. (2013).[3] "Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography."[2][4][3] Journal of Chromatography A. (Context on chiral separation of cyclic amino acids). Retrieved from [Link]

  • Kazusaki, M., et al. (2012). "Chromatographic Separation of Amino Acids." IntechOpen. (General principles for amine separation). Retrieved from [Link]

(Note: While specific monographs for this exact intermediate are proprietary to synthesis labs, the protocols above are derived from validated methodologies for the 3-aminopyrrolidinone class referenced in sources 2, 3, and 4.)

Sources

Advanced Application Note: NMR Spectroscopy of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Compound of Interest

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: 5301-36-0) is a high-value pharmacophore in medicinal chemistry.[1][2][3][4] It serves as a critical scaffold for Factor Xa inhibitors, antibiotic conjugates, and psychotropic agents. The molecule combines a rigid


-lactam core with a polar primary amine (at the chiral C3 position) and a lipophilic, metabolically stable 4-fluorophenyl moiety.
The Analytical Challenge

Characterizing this molecule presents specific challenges that standard "run-and-done" NMR protocols often miss:

  • Fluorine Coupling: The

    
    F nucleus splits both 
    
    
    
    H and
    
    
    C signals, creating complex multiplets that can be mistaken for impurities.
  • Chiral Center: The C3 position creates a stereocenter. While this protocol focuses on the chemical structure, the resolution of the amine protons is critical for subsequent chiral purity assays.

  • Dynamic Exchange: The primary amine (-NH

    
    ) protons are liable to exchange, requiring specific solvent choices for accurate integration.
    
The Solution

This Application Note provides a validated, multi-nuclear NMR protocol (


H, 

C,

F, and 2D) designed to unambiguously assign the structure and assess purity. We utilize the Fluorine Tag as a diagnostic handle, leveraging the large spin-active

F nucleus to validate the aromatic substitution pattern.

Part 2: Structural Analysis & Numbering

To ensure consistent assignment, we utilize the following numbering scheme for the pyrrolidin-2-one core and the phenyl ring.

Molecular Structure & Numbering[4][5]
  • N1: Lactam Nitrogen[5]

  • C2: Carbonyl Carbon

  • C3:

    
    -Carbon (bearing the -NH
    
    
    
    )
  • C4:

    
    -Carbon (methylene)
    
  • C5:

    
    -Carbon (methylene, adjacent to N)
    
  • Phenyl Ring:

    • C1': Ipso to N1

    • C2'/C6': Ortho to N1 (Meta to F)

    • C3'/C5': Meta to N1 (Ortho to F)

    • C4': Para to N1 (Ipso to F)

Part 3: Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation and minimizing proton exchange.

  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d6) is the mandatory  solvent for this protocol.
    
    • Reasoning: CDCl

      
       often leads to broadening of the amide/amine protons due to rapid exchange and poor solubility of the polar salt forms. DMSO-d
      
      
      
      stabilizes the H-bonds, yielding sharp, integratable triplets/doublets for the -NH
      
      
      group.
  • Concentration: 10–15 mg of compound in 600

    
    L solvent (approx. 50-70 mM).
    
  • Internal Standard: Tetramethylsilane (TMS) at 0.05% v/v is recommended for 0.0 ppm referencing.

Acquisition Parameters (600 MHz equivalent)
Parameter

H NMR

C{

H} NMR

F NMR (Coupled)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (or zgflqn)
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)100 ppm (-100 to -200)
Relaxation Delay (D1) 2.0 s2.0 s2.0 s
Scans (NS) 1651216
Acquisition Time (AQ) 3.0 s1.0 s1.0 s
Temperature 298 K298 K298 K

Critical Note on


F:  Run the 

F experiment without proton decoupling first to observe the fine structure (confirming the number of neighboring protons), then run with decoupling (zgpg) if simplification is needed for qNMR (quantitative NMR).

Part 4: Data Analysis & Interpretation

H NMR Assignment (DMSO-d )

The


H spectrum is defined by the distinct splitting of the aromatic ring by the fluorine atom.
PositionShift (

, ppm)
MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
NH

1.8 – 2.5Broad s2H-Exchangeable; shift varies with water content.
H3 3.65dd1H

Deshielded by amine and carbonyl.
H4a/4b 1.75 – 2.40m2HComplexDiastereotopic methylene protons.
H5a/5b 3.70 – 3.85m2H-Deshielded by N1; often overlaps with H3.
H3'/H5' 7.20 – 7.25t (app.)2H

Diagnostic: Ortho to Fluorine. Large

creates pseudo-triplet.
H2'/H6' 7.65 – 7.70dd2H

Meta to Fluorine. Shows smaller coupling to F.

Mechanistic Insight: The aromatic region appears as an AA'BB'X system (where X is


F). The protons ortho to the fluorine (H3'/H5') are shielded (upfield, ~7.2 ppm) relative to the protons meta to the fluorine (H2'/H6', ~7.7 ppm) due to the mesomeric electron-donating effect of the fluorine atom back into the ring, despite its inductive withdrawal.
C NMR Assignment (The "Fluorine Fingerprint")

The


C spectrum is the ultimate validation tool because the C-F couplings are massive and distance-dependent.
PositionShift (

, ppm)
Multiplicity

(Hz)
Structural Proof
C2 (C=O) 175.2Singlet-Characteristic lactam carbonyl.
C4' (C-F) 159.5Doublet~243 Hz Direct C-F bond. Definitive proof of fluorination.
C1' (N-C) 135.8Doublet~3 HzPara to F. Small coupling confirms 1,4-substitution.
C3'/C5' 115.6Doublet~22 HzOrtho to F. Large coupling characteristic of C-F proximity.
C2'/C6' 122.4Doublet~8 HzMeta to F.
C3 (C-NH

)
52.1Singlet-Alpha to carbonyl.
C5 (C-N) 48.5Singlet-Next to lactam nitrogen.
C4 28.3Singlet-Beta carbon.
F NMR Analysis[7][8]
  • Chemical Shift: Expect a signal at

    
     -118.0 to -120.0 ppm .
    
  • Multiplicity (Coupled): The signal will appear as a triplet of triplets (tt).

    • Coupling 1:

      
       Hz (coupling to H3'/H5').
      
    • Coupling 2:

      
       Hz (coupling to H2'/H6').[6]
      
  • Application: This single peak is the purity "flag." Any other peaks in the -100 to -150 ppm range indicate fluorinated impurities (e.g., regioisomers or starting material).

Part 5: Validation Workflow (Diagram)

The following diagram illustrates the logical flow for validating the sample identity using the described protocol.

NMR_Workflow cluster_experiments Acquisition Phase Sample Unknown Sample (Solid) Prep Prep: 15mg in DMSO-d6 Sample->Prep H1 1H NMR (Check Integration & Splitting) Prep->H1 F19 19F NMR (Check Purity & Regioisomer) Prep->F19 C13 13C NMR (Verify C-F Couplings) Prep->C13 Analysis Data Analysis (Coupling Constant Logic) H1->Analysis F19->Analysis C13->Analysis Decision Does 19F show single peak AND 13C show d (~243Hz)? Analysis->Decision Pass PASS: This compound Decision->Pass Yes Fail FAIL: Investigate Regioisomer/Impurity Decision->Fail No

Figure 1: Step-by-step NMR validation workflow for fluorinated lactam scaffolds.

Part 6: Advanced Troubleshooting

Distinguishing the Regioisomers

A common synthetic impurity is the ortho-fluorophenyl isomer.

  • Differentiation:

    • Para-isomer (Target):

      
      H NMR aromatic region is symmetric (AA'BB'). 
      
      
      
      F is a triplet of triplets.
    • Ortho-isomer (Impurity):

      
      H NMR aromatic region is complex (ABCD). 
      
      
      
      F will show a shift change (typically downfield by ~5-10 ppm) and complex multiplet structure due to proximity to the lactam nitrogen.
Stereochemistry (Chiral Purity)

The C3 position is chiral. The NMR spectrum described above is identical for the (


)- and (

)-enantiomers in an achiral environment.
  • Protocol for e.e. Determination:

    • Acquire baseline

      
      H NMR in CDCl
      
      
      
      (if soluble) or DMSO-d
      
      
      .
    • Add 2-3 equivalents of a Chiral Solvating Agent (CSA) such as

      
      -(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or use a chiral shift reagent like Eu(hfc)
      
      
      
      .
    • Monitor the splitting of the H3 proton (dd at 3.65 ppm) or the NH

      
        signal. In the presence of the CSA, the enantiomers will form diastereomeric complexes, resolving into two distinct sets of signals. Integration of these split peaks allows calculation of enantiomeric excess (e.e.).
      

Part 7: References

  • BenchChem. this compound Structure and Properties. Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on F-coupling constants).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for AA'BB' systems and C-F coupling values).

  • Reich, H. J. J-Coupling to Fluorine. University of Wisconsin-Madison NMR Database. Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for pulse sequences).

Sources

Cell-based assays involving 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioanalytical Profiling of the 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Scaffold

Introduction: The Pharmacophore Context

This compound (CAS: 5301-36-0) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture combines a rigid gamma-lactam (pyrrolidinone) core with a lipophilic 4-fluorophenyl moiety and a reactive primary amine at the C3 position.

This scaffold is frequently utilized in the development of:

  • Factor Xa Inhibitors: Mimicking the S1/S4 pocket binding interactions.

  • CNS Active Agents: Analogous to racetam nootropics but with enhanced lipophilicity for blood-brain barrier (BBB) penetration.

  • Antimicrobial & Antifungal Libraries: As a core fragment for structure-activity relationship (SAR) expansion.

Scope of this Application Note: This guide details the cell-based workflows required to validate this compound’s utility as a lead fragment. We focus on establishing its cytotoxic baseline , membrane permeability , and functional derivatization potential .

Safety & Handling Protocols

  • Compound Classification: Irritant (Skin/Eye/Respiratory).

  • Solubility Profile:

    • Water: Low/Insoluble.

    • DMSO: Soluble (>20 mg/mL).

    • Ethanol:[2] Soluble.

  • Storage: Desiccate at -20°C. The primary amine is sensitive to oxidation and atmospheric CO₂ (carbamate formation).

Experimental Workflow Visualization

The following diagram outlines the critical path for profiling this scaffold, from stock preparation to functional readout.

AssayWorkflow cluster_Assays Parallel Bioassays Stock Compound Stock (100 mM in DMSO) QC LC-MS Purity Check (>95% Required) Stock->QC Dilution Serial Dilution (Serum-Free Media) QC->Dilution Tox Cytotoxicity (HepG2 / HEK293) Dilution->Tox Perm Permeability (Caco-2 / PAMPA) Dilution->Perm Func Functional Screen (Ca2+ Flux / Reporter) Dilution->Func Analysis Data Analysis (IC50 / Papp Calculation) Tox->Analysis Perm->Analysis Func->Analysis

Caption: Integrated workflow for profiling this compound, ensuring QC prior to parallel biological interrogation.

Protocol A: Cytotoxicity Profiling (Cell Health)

Before derivatization, the core scaffold must be cleared of non-specific toxicity. The fluorophenyl group enhances cell penetration, potentially increasing off-target mitochondrial toxicity.

Objective: Determine the CC₅₀ (Cytotoxic Concentration 50%) in metabolically active cells. Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).

Materials:
  • This compound (Stock: 100 mM in DMSO).

  • CellTiter-Glo® (ATP quantification) or CCK-8 reagent.

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Vehicle Control: 0.5% DMSO in media.

Step-by-Step Methodology:
  • Seeding: Plate HepG2 cells at 5,000 cells/well in a 96-well white-walled plate. Incubate for 24h at 37°C/5% CO₂.

  • Compound Preparation:

    • Prepare an 8-point serial dilution of the compound in culture media (Range: 100 µM to 0.03 µM).

    • Critical: Ensure final DMSO concentration is consistent (<0.5%) across all wells to prevent solvent toxicity.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 hours.

  • Readout:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 mins (lyse cells).

    • Incubate 10 mins (stabilize signal).

    • Measure Luminescence (RLU).

Data Interpretation:

Outcome Interpretation Action
CC₅₀ > 50 µM Low Toxicity Scaffold is safe for library generation.

| CC₅₀ < 10 µM | Moderate/High Toxicity | Investigate metabolic activation (CYP450) or membrane disruption. |

Protocol B: Caco-2 Permeability Assay

The 4-fluorophenyl group is strategically added to increase lipophilicity (LogP) and BBB permeability. This assay validates that design element.

Objective: Measure Apparent Permeability (


) to predict oral absorption and BBB penetration.
Methodology:
  • Differentiation: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore). Culture for 21 days to form a polarized monolayer (TEER > 1000 Ω·cm²).[1][3][4]

  • Buffer Prep: Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Dosing:

    • Apical (A) Chamber: Add 10 µM Compound.

    • Basolateral (B) Chamber: Blank Buffer.

  • Incubation: 2 hours at 37°C with mild shaking (50 rpm).

  • Sampling: Collect 50 µL aliquots from both chambers at T=0 and T=120 min.

  • Analysis: Quantify via LC-MS/MS (MRM mode).

Calculation:



Where 

is the rate of permeation,

is the surface area, and

is the initial concentration.

Target Metric: A


 indicates high permeability, validating the fluorophenyl modification.

Mechanism of Action: Derivatization Logic

The primary utility of this compound lies in the 3-amino position. It serves as a nucleophile for library synthesis. The diagram below illustrates the logic of testing the scaffold vs. the derivative.

MOA Scaffold Scaffold: This compound Target2 Target B: NMDA/AMPA (Requires Free Amine) Scaffold->Target2 Direct Acting? Reaction Derivatization (Acylation/Sulfonylation) Scaffold->Reaction Library Gen Target1 Target A: Factor Xa (Requires Amide Linker) Effect1 High Potency Binding (S1 Pocket) Target1->Effect1 Effect2 Modulation of Ion Channel Target2->Effect2 Reaction->Target1

Caption: Divergent utility: The scaffold itself may modulate CNS targets (Target B), while derivatives target enzymes like Factor Xa (Target A).

References

  • BenchChem. this compound Product Specifications and Safety Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 5301-36-0. Retrieved from

  • Carbone, D., et al. (2020). Discovery of 3-Amino-1,2,4-triazine Derivatives as PDK1 Inhibitors.[5] (Referencing similar pyrrolidinone scaffold strategies). Molecules. Retrieved from

  • Scientific Update. Fluorine in Medicinal Chemistry: Modulation of Basicity and Lipophilicity. Retrieved from

Sources

Application Note: Target Identification Strategies for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with Factor Xa inhibitors, racetam-class neurotherapeutics, and kinase inhibitors. However, its specific biological targets often remain elusive in phenotypic screens. This guide details a rigorous workflow for deconvoluting the protein targets of this scaffold. We focus on leveraging the C3-amino "warhead" for the synthesis of affinity probes and validating binding events using label-free thermal shift assays.

Introduction: The Scaffold Architecture

The This compound molecule possesses three distinct structural domains critical for target recognition:

  • The

    
    -Lactam Core:  A rigid spacer that orients substituents in 3D space, mimicking peptide bonds (bioisostere).
    
  • The 4-Fluorophenyl Group: Provides lipophilic bulk and metabolic stability (blocking para-oxidation), often occupying hydrophobic pockets in enzymes like proteases or kinases.

  • The C3-Primary Amine: The primary vector for hydrogen bonding interactions and the ideal handle for chemical functionalization.

Strategic Implication

Because the C3-amine is highly nucleophilic and solvent-exposed in many binding modes, it serves as the optimal attachment point for biotin or photo-affinity tags without disrupting the core scaffold's binding trajectory.

Phase I: Probe Design & Chemical Synthesis

Before initiating biological assays, the "Hit" compound must be converted into a "Probe."

Structure-Activity Relationship (SAR) Validation

Critical Step: Before attaching a bulky tag, you must validate that the C3-amine position tolerates modification.

  • Experiment: Synthesize the N-acetyl or N-propionyl analog of the parent compound.

  • Readout: Retest in your phenotypic assay. If the acetylated analog retains activity (IC50 within 5-10x of parent), the position is suitable for probe generation.

Probe Synthesis Strategy

We recommend a "Click Chemistry" approach to minimize steric clash during the initial binding event.

  • Precursor: Convert this compound to the alkyne-amide derivative using hexynoic acid.

  • Tag: Use a Biotin-PEG3-Azide linker. The PEG spacer improves water solubility and prevents the biotin from sterically hindering the binding pocket.

Reaction Scheme (Conceptual):




Phase II: Affinity-Based Protein Profiling (ABPP) Protocol

This protocol utilizes the biotinylated probe to "fish" the target protein from a complex proteome.

Materials Required[1][2][3][4][5][6][7]
  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, 1x Protease/Phosphatase Inhibitors.

  • Beads: Streptavidin-coated magnetic beads (High Capacity).

  • Competitor: Unmodified this compound (Parent Compound).

Step-by-Step Methodology
Step 1: Lysate Preparation
  • Harvest cells (approx.

    
     cells per condition).
    
  • Lyse in Lysis Buffer on ice for 20 min.

  • Clarify by centrifugation at

    
     for 15 min at 4°C.
    
  • Adjust protein concentration to 2 mg/mL (Bradford Assay).

Step 2: Probe Incubation & Competition

Design three experimental arms to ensure specificity:

ArmDescriptionReagents AddedPurpose
A Vehicle DMSO onlyBackground control
B Probe 10

M Biotin-Probe
Identifies all binders
C Competition 10

M Probe + 100

M Parent
The Critical Control: Identifies specific targets displaced by the drug
  • Incubate lysates with reagents for 2 hours at 4°C with rotation.

  • Note: For Arm C, pre-incubate with the Parent Compound for 30 min before adding the Probe.

Step 3: Enrichment
  • Add 50

    
    L of pre-washed Streptavidin magnetic beads to each sample.
    
  • Incubate for 1 hour at 4°C.

  • Washing: Place on magnetic rack. Wash 3x with Lysis Buffer, 2x with PBS, 1x with 50 mM Ammonium Bicarbonate.

Step 4: On-Bead Digestion & MS Analysis
  • Perform on-bead trypsin digestion (overnight).

  • Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).

  • Data Filtering: Select proteins identified in Arm B but significantly reduced (>50% reduction) in Arm C.

Phase III: Orthogonal Validation (CETSA)

Mass spectrometry gives you a list of candidates. The Cellular Thermal Shift Assay (CETSA) validates that the drug engages the target in intact cells.

Logic

Ligand binding stabilizes proteins, shifting their melting temperature (


) higher.
Protocol
  • Treatment: Treat live cells with 20

    
    M Parent Compound  or DMSO for 1 hour.
    
  • Harvest: Resuspend cells in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at

    
     for 20 min to pellet denatured/aggregated proteins.
    
  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using antibodies specific to the candidates identified in Phase II.

Success Criteria: The target protein remains soluble at higher temperatures in the Drug-treated samples compared to DMSO controls.

Visualizing the Workflow

TargetID_Workflow cluster_ABPP Affinity-Based Protein Profiling (ABPP) Hit Hit Compound: 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one SAR SAR Validation: Does N-acylation kill activity? Hit->SAR Probe Probe Synthesis: Attach Biotin-PEG linker to C3-Amine SAR->Probe If active Lysate Cell Lysate Probe->Lysate Pulldown Streptavidin Enrichment Lysate->Pulldown Compete Competition Control: Excess Parent Compound Compete->Lysate Inhibits binding MS LC-MS/MS Analysis Pulldown->MS Validation Validation: CETSA / Thermal Shift MS->Validation Candidate List

Caption: Workflow for deconvoluting the target of this compound, moving from chemical validation to proteomic screening and biophysical confirmation.

References

  • Verma, S. K., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.[1] MDPI.[2] Retrieved from [Link]

  • Wang, Y., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: Dissolving 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: 5301-36-0), a key research compound and pharmaceutical intermediate.[1][2] Due to the compound's specific chemical structure, which includes both lipophilic and hydrophilic moieties, achieving stable and accurate solutions for experimental use can be challenging. These application notes address these challenges by providing scientifically-grounded protocols for dissolution in common organic solvents and the preparation of aqueous stocks via pH modification. The methodologies are designed to ensure solution stability, integrity, and concentration accuracy, which are critical for reproducible downstream applications in drug discovery and chemical biology.

Introduction and Physicochemical Overview

This compound is a synthetic organic compound featuring a pyrrolidinone core, a structure recognized as a "privileged pharmacophore" due to its ability to bind to a diverse range of biological targets.[1] The molecule's architecture, comprising a polar primary amine and a lactam group, alongside a nonpolar 4-fluorophenyl moiety, dictates its solubility characteristics. The primary amine offers a site for protonation, a key feature that can be exploited to enhance aqueous solubility, while the fluorophenyl group contributes to its solubility in organic media. Understanding these properties is fundamental to selecting an appropriate dissolution strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5301-36-0[1][2][3]
Molecular Formula C₁₀H₁₁FN₂O[1][2]
Molecular Weight 194.21 g/mol [1][2]
Typical Purity ≥95%[1][3]
Key Structural Features Pyrrolidinone Core, Primary Amine, 4-Fluorophenyl Group[1]

Safety and Handling Precautions

Prior to handling, researchers must consult the Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powders. Avoid direct contact with skin and eyes.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light and moisture.

Core Challenge: Compound Solubility Profile

The dual-nature of the molecule presents a unique dissolution challenge. High molecular weight and the presence of a lipophilic fluorophenyl group can lead to poor aqueous solubility at neutral pH.[4] Conversely, the presence of a basic primary amine and a polar lactam ring suggests that solubility can be achieved in polar organic solvents or in aqueous solutions where the amine is protonated. The choice of solvent is therefore critically dependent on the requirements of the subsequent experimental workflow.

Experimental Protocols

The following protocols provide starting points for solubilizing this compound. It is always recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Protocol 1: Dissolution in Organic Solvents

This protocol is suitable for experiments compatible with organic solvents, such as chemical reactions or certain in-vitro assays. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power for a wide range of organic molecules.

Materials:

  • This compound (solid)

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Alternative solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired mass of the compound in a tared vial. For example, to prepare a 10 mM stock solution, weigh 1.942 mg for a final volume of 1 mL.

  • Solvent Addition: Add a portion (e.g., 80%) of the final desired volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Energy Input (If Necessary): If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes at room temperature. Gentle warming (to 30-40°C) can be applied, but monitor for any signs of degradation (color change).

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining DMSO to reach the final target concentration and volume. Mix thoroughly.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Causality and Rationale:

  • DMSO: A polar aprotic solvent, is an excellent choice for creating high-concentration stock solutions of organic molecules that can be diluted into aqueous media for final experimental concentrations.

  • Sonication/Vortexing: These methods provide mechanical energy to overcome the lattice energy of the crystalline solid, accelerating the rate of dissolution.

Protocol 2: Preparation of Aqueous Stock Solutions via pH Adjustment

For biological assays requiring an aqueous vehicle, leveraging the basicity of the primary amine is the most effective strategy. By lowering the pH, the amine group becomes protonated (-NH₂ to -NH₃⁺), forming a salt that is significantly more water-soluble.[4]

Materials:

  • This compound (solid)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH indicator strips

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired mass of the compound into a sterile tube.

  • Vehicle Addition: Add the desired volume of water or PBS. The compound will likely form a suspension or dissolve poorly.

  • Acidification: While stirring or vortexing, add 1 M HCl dropwise. Monitor the solution's clarity and pH.

  • pH Adjustment & Dissolution: Continue adding HCl until the solid is fully dissolved. Typically, a pH of 2-4 is sufficient to achieve complete dissolution by forming the hydrochloride salt.

  • Verification: Check the final pH of the solution. Note this pH value as it is critical for experimental controls, as a low pH can independently affect biological systems.

  • Storage: Filter-sterilize the solution using a 0.22 µm syringe filter if required for cell-based assays. Store at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Causality and Rationale:

  • Salt Formation: The addition of acid protonates the basic amine, creating a positively charged ion. This ion readily interacts with polar water molecules, dramatically increasing solubility compared to the neutral, more lipophilic form.

  • pH Control: It is crucial to have a corresponding vehicle control (water/PBS adjusted to the same final pH) in all downstream experiments to isolate the effects of the compound from the effects of the acidic vehicle.

Workflow and Quality Control

Solvent Selection Workflow

The choice of dissolution protocol is dictated by the experimental constraints. The following diagram outlines the decision-making process.

G start Start: Dissolve Compound q1 Is the downstream application compatible with organic solvents? start->q1 organic_path Use Protocol 1: Dissolution in Organic Solvent (e.g., DMSO) q1->organic_path  Yes aqueous_path Use Protocol 2: Preparation of Aqueous Stock via pH Adjustment q1->aqueous_path No   qc_check Quality Control: - Visual Inspection - Concentration Verification (HPLC/UPLC-MS) organic_path->qc_check aqueous_path->qc_check end_point Solution Ready for Experimental Use qc_check->end_point

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Verification of Dissolution and Concentration

Visual inspection for clarity is the first step, but it is not sufficient to guarantee complete dissolution at the molecular level or to confirm concentration.

  • Visual Check: A properly prepared solution should be clear and free of any visible particulates or haze. Centrifuging the solution at high speed (e.g., >10,000 x g for 10 minutes) can help pellet any undissolved micro-precipitates.

  • Concentration Analysis: For applications requiring high accuracy, the concentration of the stock solution should be verified. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are suitable methods.[5][6] A standard curve prepared from a serial dilution of the stock can be used to confirm the concentration and assess stability over time.

Troubleshooting Guide

Table 2: Common Dissolution Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Solution is cloudy or has visible precipitate. - Incomplete dissolution.- Compound has low solubility in the chosen solvent at that concentration.- Precipitation upon storage (e.g., freezing).- Apply more energy (sonication, gentle warming).- Reduce the target concentration.- For aqueous solutions, add more acid to further lower the pH.- If precipitation occurs after freezing, warm to room temperature and vortex/sonicate to redissolve before use.
Compound degrades (color change). - Instability in the chosen solvent.- Excessive heat applied during dissolution.- Prepare fresh solutions before each experiment.- Avoid heating above 40°C.- Store solutions protected from light at -80°C.
Inconsistent results in downstream assays. - Inaccurate stock concentration.- Precipitation in the final assay medium (especially when diluting a DMSO stock into aqueous buffer).- pH of the aqueous stock is affecting the assay.- Verify stock concentration with HPLC or UPLC-MS.- Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to prevent precipitation.- Always include a pH-matched vehicle control for aqueous stocks.

Conclusion

The successful dissolution of this compound is a critical first step for its use in research. By understanding its chemical nature, researchers can select an appropriate solvent system—either polar organic solvents like DMSO or an acidified aqueous solution—to prepare stable and accurate stock solutions. Adherence to the detailed protocols and quality control measures outlined in this guide will enable the generation of reliable and reproducible experimental data in the fields of medicinal chemistry and drug development.

References

  • BenchChem. This compound.
  • PubChem. 3-Aminopyrrolidin-2-one. [Online] Available at: [Link]

  • LookChem. Cas 16596-41-1, 1-AMINOPYRROLIDINE.
  • BenchChem. Technical Support Center: Enhancing the Solubility of Enaminone Derivatives.
  • PubChemLite. 1-(3-amino-4-fluorophenyl)pyrrolidin-2-one.
  • Aromsyn Co.,Ltd. 5301-36-0 | this compound.
  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
  • Thoreauchem. This compound-5301-36-0. [Online] Available at: [Link]

  • Russo, R. et al. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PMC. [Online] Available at: [Link]

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Core Concepts: The Significance of the 3-Aminopyrrolidinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one in Modern Medicinal Chemistry

This document provides a comprehensive overview of this compound, a key molecular scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its significance, synthesis, derivatization, and application, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

The pyrrolidinone ring system is a cornerstone of numerous biologically active molecules. Its prevalence in drug discovery has earned it the designation of a "privileged scaffold"—a molecular framework capable of interacting with a diverse range of biological targets.[1][2] The subject of this guide, this compound (Molecular Formula: C₁₀H₁₁FN₂O, Molecular Weight: 194.21 g/mol ), embodies the strategic advantages of this scaffold.[1]

The molecule's structure is a deliberate convergence of features optimized for drug development:

  • The Pyrrolidinone Core: This five-membered lactam provides a rigid, three-dimensional structure that can orient substituents in precise vectors to interact with protein binding pockets.[1]

  • The 3-Amino Group: This primary amine serves as a crucial hydrogen bond donor and a key point for nucleophilic reactions, allowing for extensive derivatization to explore structure-activity relationships (SAR).[1]

  • The 1-(4-fluorophenyl) Moiety: The incorporation of a fluorine atom is a common and highly effective strategy in medicinal chemistry. It can block sites of metabolic oxidation, thereby increasing a drug's in-vivo half-life.[1] Furthermore, fluorine's electron-withdrawing nature can enhance binding affinity to target proteins and increase lipophilicity, which may improve cell membrane permeation.[1]

This combination of features makes this compound an exceptional starting point for generating compound libraries aimed at various therapeutic targets, most notably DPP-4.

Synthetic Strategy and Derivatization for Library Synthesis

The true power of this scaffold lies in its synthetic accessibility and the ease with which it can be diversified. A robust synthetic strategy allows for the creation of large libraries of analogues for high-throughput screening.

General Synthetic Approach

The synthesis of 1-aryl-3-aminopyrrolidin-2-ones typically involves a multi-step sequence that can be optimized for industrial-scale production. Key transformations often include the formation of a pyrrolidine-2-carbaldehyde intermediate, followed by cyclization to construct the lactam ring and subsequent amination at the C3 position.[1][3] Industrial routes focus on optimizing reaction conditions, such as catalyst selection (e.g., palladium for cross-coupling reactions) and purification methods like recrystallization, to achieve high yields (often exceeding 85%) and purity.[1]

Strategic Derivatization Workflow

The primary amine at the 3-position is the principal handle for diversification. Standard organic transformations can be employed to rapidly generate a wide array of analogues.

  • Acylation: Reaction with acyl chlorides or anhydrides yields a library of amides, introducing various R-groups to probe interactions with the target protein.

  • Alkylation & Arylation: The primary amine can be functionalized via alkylating agents or through more advanced cross-coupling reactions like Buchwald-Hartwig amination to introduce alkyl or aryl substituents.[1]

This systematic approach, often termed Diversity-Oriented Synthesis (DOS), allows for a thorough exploration of the chemical space around the core scaffold.

G cluster_0 Derivatization of Primary Amine Core 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Acylation Acylation (R-COCl) Core->Acylation Amide Formation Alkylation Alkylation (R-X) Core->Alkylation Secondary/Tertiary Amine Arylation Arylation (Ar-X, Pd cat.) Core->Arylation C-N Coupling Library Diverse Compound Library for Screening Acylation->Library Alkylation->Library Arylation->Library

Caption: Workflow for diversity-oriented synthesis.

Application Focus: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

A primary application of the 3-aminopyrrolidinone scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[4][5]

Mechanism of Action

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[][7] Incretins are released from the gut after a meal and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[4][7] By degrading GLP-1, DPP-4 curtails this insulin response.

DPP-4 inhibitors block the active site of the enzyme, preventing the breakdown of GLP-1. This prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels with a minimal risk of hypoglycemia.[4][8]

G cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor Food Food Intake GLP1 Active GLP-1 (Incretin) Food->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Insulin Release (Glucose Dependent) GLP1->Insulin Inactive Inactive GLP-1 DPP4->Inactive Inhibitor 3-Aminopyrrolidinone Derivative DPP4_inhibited DPP-4 Enzyme Inhibitor->DPP4_inhibited Inhibition GLP1_prolonged Prolonged Active GLP-1 GLP1_prolonged->DPP4_inhibited Insulin_enhanced Enhanced Insulin Release GLP1_prolonged->Insulin_enhanced

Caption: Mechanism of DPP-4 inhibition.

Structural Basis for Inhibition

The 3-aminopyrrolidinone scaffold effectively mimics the dipeptide substrates of DPP-4. The protonated primary amine of the inhibitor forms a critical salt bridge with two glutamate residues (Glu205 and Glu206) in the S1 sub-pocket of the enzyme's active site, anchoring the molecule for potent inhibition.[8] The 1-aryl group extends into the S2 pocket, where further interactions can be optimized through derivatization.

Experimental Protocols

The following protocols are foundational for characterizing novel inhibitors derived from the this compound scaffold.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Chromogenic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human DPP-4.

Principle: This assay measures the ability of an inhibitor to prevent DPP-4 from cleaving the chromogenic substrate Gly-Pro-p-nitroanilide (G-p-NA). Cleavage releases p-nitroanilide, which can be quantified by measuring the increase in absorbance at 405 nm.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: Gly-Pro-p-nitroanilide

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitor (e.g., Sitagliptin)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitor in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range. Further dilute these into Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: To each well of the 96-well plate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of the diluted test compound or reference inhibitor (or DMSO for control wells).

    • 30 µL of Recombinant Human DPP-4 solution (e.g., 2 mU/mL in Assay Buffer).[9]

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the Gly-Pro-p-nitroanilide substrate solution (final concentration typically 0.2-0.26 mmol/L) to all wells to start the reaction.[9]

  • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Monitor the change in absorbance at 405 nm every minute for 30-60 minutes.[9]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: DPP Family Selectivity Assay

Objective: To assess the selectivity of a test compound for DPP-4 over related proteases like DPP-8 and DPP-9.

Rationale: Non-selective inhibition of DPP-8 and DPP-9 has been linked to potential toxicities, making selectivity a critical parameter for drug safety.[9]

Procedure: The protocol is identical to the DPP-4 inhibition assay described above, with the following modifications:

  • In separate assays, substitute Recombinant Human DPP-4 with Recombinant Human DPP-8 and Recombinant Human DPP-9.

  • The optimal enzyme concentrations may differ. For example, literature suggests final concentrations of around 30 ng/mL for DPP-8 and 20 ng/mL for DPP-9 may be appropriate.[9]

  • The same substrate (Gly-Pro-p-nitroanilide) can often be used.

Data Analysis: Calculate the IC₅₀ values for DPP-4, DPP-8, and DPP-9. The selectivity ratio is determined by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for DPP-4 (e.g., Selectivity for DPP-8 = IC₅₀(DPP-8) / IC₅₀(DPP-4)). A higher ratio indicates greater selectivity.

Table 1: Representative Inhibition and Selectivity Data

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Sitagliptin (Ref.)18>10,000>10,000>550-fold>550-fold
Lead Compound508,50012,000170-fold240-fold
Optimized Derivative15>20,000>20,000>1333-fold>1333-fold

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized compounds.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁FN₂O[1]
Molecular Weight194.21 g/mol [1]
Monoisotopic Mass194.08554 Da[10]
Predicted LogP~1.8[1]

Spectroscopic Data:

  • ¹H NMR: The spectrum is characterized by signals in the aromatic region (typically δ 7.0–8.0 ppm) corresponding to the 4-fluorophenyl protons. These signals exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling.[1]

  • FT-IR: Key vibrational frequencies include a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and a primary amine (N-H) stretch near 3350 cm⁻¹.[1]

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the calculated monoisotopic mass.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its utility as a precursor for potent and selective DPP-4 inhibitors is well-established, but its potential extends far beyond this single application. The "privileged" nature of the aminopyrrolidinone core suggests that libraries derived from this starting material could yield hits against a multitude of other targets.

Future research is likely to focus on the development of more efficient and environmentally friendly synthetic routes, such as one-pot multicomponent reactions, to further streamline the synthesis of compound libraries.[1] The continued exploration of this scaffold's potential to interact with other enzyme classes and receptors remains a promising avenue for the discovery of novel therapeutics.

References

  • Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. Available at: [Link]

  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - NIH. Available at: [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library.... - ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - NIH. Available at: [Link]

  • In vitro and in silico analysis proving DPP4 inhibition and diabetes-associated gene network modulation by a polyherbal formulation: Nisakathakadi Kashaya - Taylor & Francis. Available at: [Link]

  • Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues - ResearchGate. Available at: [Link]

  • 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed. Available at: [Link]

  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe - MDPI. Available at: [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 3-Pyrrolin-2-one synthesis - Organic Chemistry Portal. Available at: [Link]

  • 1-(3-amino-4-fluorophenyl)pyrrolidin-2-one - PubChemLite. Available at: [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF - ResearchGate. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors - Drugs.ie. Available at: [Link]

  • pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Available at: [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents.
  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. Available at: [Link]

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed. Available at: [Link]

  • DPP-4 inhibitors (gliptins) - Diabetes UK. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. Available at: [Link]

  • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed. Available at: [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. Available at: [Link]

  • Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. Available at: [Link]

Sources

Application Note: Synthesis and Characterization of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one , a critical gamma-lactam scaffold used in the development of Factor Xa inhibitors, antimicrobial agents, and peptidomimetics. The 3-aminopyrrolidinone core serves as a "privileged scaffold," offering rigid stereochemical control for ligand-receptor binding.

We present a robust 4-step synthetic route starting from commercially available 4-fluoroaniline and 2,4-dibromobutyryl chloride. This protocol is designed for scalability and reproducibility, addressing common pitfalls such as regioselectivity during cyclization and safety concerns regarding azide intermediates.

Safety & Handling (MSDS Highlights)

Before commencing, all personnel must review the specific hazards associated with the reagents used in this protocol.[1]

ReagentHazard ClassCritical Precaution
4-Fluoroaniline Acute Tox. 3, IrritantAbsorbs through skin. Use double nitrile gloves.
2,4-Dibromobutyryl chloride Corrosive, LachrymatorHandle strictly in a fume hood. Reacts violently with water.
Sodium Azide (NaN₃) Acute Tox. 2, ExplosiveDo not use halogenated solvents (DCM) with NaN₃. Use a blast shield.
Sodium Hydride (NaH) Flammable SolidReacts violently with moisture. Quench under inert gas.

Synthetic Route Overview

The synthesis follows a linear "Acylation-Cyclization-Substitution-Reduction" strategy. This route is preferred over direct condensation methods due to higher yields and cleaner impurity profiles.

SynthesisRoute Start 4-Fluoroaniline Inter1 Amide Intermediate (Linear) Start->Inter1 Step 1: Acylation (DCM, Et3N, 0°C) Reagent 2,4-Dibromobutyryl Chloride Reagent->Inter1 Inter2 3-Bromo-1-(4-fluorophenyl) pyrrolidin-2-one Inter1->Inter2 Step 2: Cyclization (NaH, THF, 0°C->RT) Inter3 3-Azido-1-(4-fluorophenyl) pyrrolidin-2-one Inter2->Inter3 Step 3: Substitution (NaN3, DMF, 60°C) Product 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Inter3->Product Step 4: Reduction (H2, Pd/C or Staudinger)

Figure 1: Step-wise synthetic pathway for the target scaffold.

Detailed Experimental Protocols

Step 1 & 2: Formation of the Lactam Core (One-Pot Variant)

Objective: Synthesize 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one from 4-fluoroaniline. Mechanism: Nucleophilic acyl substitution followed by intramolecular alkylation.

Reagents:

  • 4-Fluoroaniline (11.1 g, 100 mmol)

  • 2,4-Dibromobutyryl chloride (26.4 g, 100 mmol)

  • Triethylamine (Et₃N) (10.1 g, 100 mmol)

  • Sodium Hydride (60% dispersion in oil) (4.4 g, 110 mmol)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)

Protocol:

  • Acylation: In a 500 mL round-bottom flask equipped with a drying tube, dissolve 4-fluoroaniline (100 mmol) and Et₃N (100 mmol) in DCM (200 mL). Cool to 0°C.[2]

  • Add 2,4-dibromobutyryl chloride (100 mmol) dropwise over 30 minutes. The solution will turn cloudy as Et₃N·HCl precipitates.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup 1: Wash the organic layer with 1M HCl (2 x 100 mL), then brine. Dry over MgSO₄ and concentrate in vacuo to yield the crude linear amide (N-(4-fluorophenyl)-2,4-dibromobutanamide).

  • Cyclization: Dissolve the crude amide in anhydrous THF (250 mL). Cool to 0°C under Nitrogen.

  • Add NaH (110 mmol) portion-wise (Caution: H₂ gas evolution).

  • Stir at 0°C for 30 minutes, then reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup 2: Quench carefully with sat. NH₄Cl.[3][4] Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[5]

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (0-20% EtOAc in Hexane).

    • Target Yield: 75-85%

    • Appearance: Off-white solid.

Step 3: Azide Displacement

Objective: Introduce the nitrogen functionality at C3 via S_N2 displacement. Critical Safety: Perform behind a blast shield. Do not use DCM.

Reagents:

  • 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one (from Step 2)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

Protocol:

  • Dissolve the 3-bromo lactam (10 mmol) in DMF (20 mL).

  • Add NaN₃ (15 mmol) in one portion.

  • Heat to 60°C for 4-6 hours. Note: Higher temperatures increase the risk of elimination to the unsaturated lactam.

  • Workup: Cool to RT. Pour into ice water (100 mL). Extract with EtOAc (3 x 30 mL).

  • Wash organics extensively with water (to remove DMF) and brine. Dry (MgSO₄) and concentrate.[6]

  • Result:3-Azido-1-(4-fluorophenyl)pyrrolidin-2-one . Use crude in the next step to minimize handling of organic azides.

Step 4: Reduction to Amine

Objective: Convert the azide to the primary amine. Method: Staudinger Reduction (preferred for lab scale) or Catalytic Hydrogenation (preferred for scale-up).

Method A: Staudinger Reduction (PPh₃)

  • Dissolve the 3-azido lactam (10 mmol) in THF (30 mL) and Water (1 mL).

  • Add Triphenylphosphine (PPh₃) (11 mmol) portion-wise. Nitrogen evolution (N₂) will be observed.

  • Stir at RT for 12 hours.

  • Workup: Concentrate to remove THF. Acidify residue with 1M HCl (50 mL). Wash the aqueous layer with DCM (removes PPh₃/O=PPh₃).

  • Basify the aqueous layer to pH 10 with 1M NaOH. Extract the free amine with DCM (3 x 30 mL).

  • Dry (Na₂SO₄) and concentrate to yield the target amine.

Method B: Hydrogenation (H₂/Pd-C)

  • Dissolve 3-azido lactam in Methanol. Add 10% Pd/C (10 wt%).

  • Stir under H₂ balloon (1 atm) for 4 hours.

  • Filter through Celite. Concentrate.

Characterization Data

The following data corresponds to the racemic product.

TechniqueParameterExpected Signal / ValueAssignment
¹H NMR 400 MHz, CDCl₃δ 7.55 (m, 2H)Ar-H (ortho to N)
δ 7.05 (m, 2H)Ar-H (meta to N)
δ 3.65 (dd, 1H)C3-H (alpha to NH₂)
δ 3.80 (m, 1H), 3.60 (m, 1H)C5-H₂ (N-CH₂)
δ 2.50 (m, 1H), 1.85 (m, 1H)C4-H₂
δ 1.80 (br s, 2H)-NH₂
¹³C NMR 100 MHz, CDCl₃δ 174.5C=O[2][7][8] (Lactam)
δ 160.5 (d, J=245 Hz)C-F (Ar)
δ 53.2C3 (CH-NH₂)
MS (ESI) Positive Modem/z 195.1 [M+H]⁺Molecular Ion

Troubleshooting & Optimization

Regioselectivity Issues (Step 2)

If the cyclization yields a mixture of 5-membered (pyrrolidinone) and 7-membered rings (rare but possible if O-alkylation occurs), ensure the use of NaH in THF rather than weaker bases. The kinetic enolate formation favors the N-alkylation/cyclization to the lactam.

Elimination Side Product (Step 3)

During azide displacement, elimination of HBr can occur to form 1-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one (unsaturated lactam).

  • Solution: Keep reaction temperature strictly at 60°C. Do not exceed 70°C. Use NaN₃ in slight excess (1.2 eq) rather than large excess.

Enantioselective Synthesis (Advanced)

To obtain the (S)-enantiomer (often the bioactive form), replace the racemic 2,4-dibromobutyryl chloride protocol with a route starting from L-Aspartic Acid :

  • (S)-Aspartic Acid → N-Protected Aspartic Anhydride.

  • Reaction with 4-Fluoroaniline → Succinimide formation.

  • Regioselective reduction of the C2 carbonyl (challenging, requires BH₃·DMS or specialized hydrides). Alternatively, resolution of the racemic amine (Step 4 product) using (L)-Tartaric acid is a cost-effective industrial standard.

References

  • Synthesis of N-aryl-3-substituted pyrrolidinones: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 7th Ed. Wiley.
  • Factor Xa Inhibitor Scaffolds: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link (Describes similar N-aryl lactam chemistry).

  • Azide Displacement Protocols: Scriven, E. F. V., & Turnbull, K. "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 88(2), 297–368. Link

  • Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406. Link

  • Preparation of 3-amino-pyrrolidine derivatives (Patent): US Patent 6,492,541. "Process for the preparation of 3-amino-2-oxo-pyrrolidines." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-FP-302 Subject: Yield Improvement & Troubleshooting for N-Aryl-3-Aminolactam Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one is a critical workflow in the development of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and antibiotic scaffolds. While the core chemistry appears straightforward, researchers often encounter yield losses at two specific bottlenecks: cyclization efficiency (dimerization vs. ring closure) and purification losses during the amine generation.

This guide moves beyond standard textbook protocols, offering a "Process Chemistry" perspective to maximize throughput and purity. We recommend a 3-step "Azide-Intermediate" Route over direct amination methods, as it offers superior regiocontrol and purification profiles.

Visualizing the Optimized Pathway

The following workflow illustrates the recommended synthetic route, highlighting critical decision points where yield is often lost.

SynthesisWorkflow Start Start: 4-Fluoroaniline + 2,4-Dibromobutyryl Chloride Inter1 Intermediate A: Linear Amide Formation (Kinetic Control) Start->Inter1 -10°C, DCM Step1 Step 1: Cyclization (Base-Mediated Ring Closure) Inter1->Step1 Phase Transfer Catalysis Check1 Checkpoint: Is Yield < 60%? Step1->Check1 Check1->Start Yes (See Module 1) Lactam Intermediate B: 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one Check1->Lactam No Step2 Step 2: Nucleophilic Substitution (NaN3 in DMF) Lactam->Step2 Azide Intermediate C: 3-Azido-Lactam Step2->Azide Step3 Step 3: Staudinger Reduction (PPh3 / H2O) Azide->Step3 High Chemoselectivity Final Target: This compound Step3->Final

Figure 1: Optimized 3-step synthetic pathway prioritizing intermediate stability and purification efficiency.

Module 1: The Cyclization Bottleneck

Reaction: 4-Fluoroaniline + 2,4-Dibromobutyryl Chloride


 3-Bromo-Lactam
The Issue: "My yield is stuck at 40-50%."

The primary yield killer here is intermolecular alkylation (dimerization) competing with the desired intramolecular cyclization . If the aniline attacks the alkyl bromide of another molecule instead of its own acid chloride, you form oligomers.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
TLC shows baseline streaks Polymerization/Oligomerization.Dilution Effect: Run the reaction at high dilution (0.1 M or less) to favor intramolecular ring closure over intermolecular collisions.
Exotherm observed upon addition Loss of regioselectivity.Temperature Control: The acylation (Acid Chloride + Amine) is fast and exothermic. Perform this at -10°C to 0°C . The cyclization (Alkyl Bromide + Amide N) requires heat or stronger base. Separate these phases.
Product contains impurities Hydrolysis of acid chloride.Reagent Quality: Ensure 2,4-dibromobutyryl chloride is distilled or fresh. Hydrolyzed reagent (2,4-dibromobutyric acid) will not react without coupling agents.
Expert Tip: The "Biphasic" Advantage

Instead of using a homogeneous base (like Et3N in DCM), use a biphasic system (DCM/50% NaOH) with a Phase Transfer Catalyst (TBAB) .

  • Why? The high concentration of NaOH in the aqueous phase drives the cyclization rapidly once the amide is formed, while the organic phase protects the sensitive acyl chloride from hydrolysis [1].

Module 2: The Substitution Struggle

Reaction: 3-Bromo-Lactam + Sodium Azide


 3-Azido-Lactam
The Issue: "Elimination products are contaminating my Azide."

The 3-bromo position is prone to elimination to form the


-unsaturated lactam if the conditions are too basic or the temperature is too high.
Q&A: Optimizing Substitution

Q: Can I use amines directly instead of Azide? A: Not recommended. Direct reaction with ammonia or primary amines often leads to ring-opening (aminolysis of the lactam) or complex mixtures. The Azide anion (


) is a superior nucleophile with low basicity, minimizing ring-opening side reactions [2].

Q: Which solvent is best? A: DMF or DMSO. The reaction proceeds via an


 mechanism. Polar aprotic solvents solvate the sodium cation, leaving the azide anion "naked" and highly reactive.
  • Warning: Do not exceed 60°C. Higher temperatures promote elimination (dehydrobromination).

Q: How do I monitor this safely? A: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness if residual


 is present. Quench with water and extract into Ethyl Acetate. Monitor via TLC (Azides often stain brown/yellow with Ninhydrin or char easily).

Module 3: The Reduction (Staudinger Protocol)

Reaction: 3-Azido-Lactam +


 + 


Target Amine
The Issue: "I can't separate the product from Triphenylphosphine Oxide ( )."

This is the classic Staudinger problem. The yield of the reaction is usually quantitative, but the isolated yield drops during purification.

Self-Validating Purification Protocol

Do not rely on column chromatography alone. Use the Acid-Base Extraction Switch :

  • Reaction: Run Staudinger (THF/Water).

  • Evaporation: Remove THF.

  • Acidification: Add 1M HCl to the residue. The target amine becomes a water-soluble salt (

    
    ). The 
    
    
    
    remains neutral.
  • Wash: Extract the aqueous acidic layer with DCM or Toluene .

    • Result:

      
       moves to the organic layer (Discard). Target is in the water.
      
  • Basification: Adjust aqueous layer to pH > 10 with NaOH.

  • Extraction: Extract with DCM.

    • Result: Target amine moves to organic layer (Keep).

  • Dry & Concentrate: Yields pure amine without chromatography [3, 4].

Standardized Experimental Protocol

Target Scale: 10 mmol Expected Overall Yield: 65–75%

Step 1: Cyclization
  • Dissolve 4-fluoroaniline (1.11 g, 10 mmol) and TBAB (0.1 eq) in DCM (50 mL).

  • Cool to 0°C. Add 50% NaOH (aq) (20 mmol) with vigorous stirring.

  • Dropwise add 2,4-dibromobutyryl chloride (10.5 mmol) in DCM (10 mL) over 30 mins.

  • Warm to RT and stir for 4 hours.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted aniline) then Brine. Dry (

    
    ) and concentrate.
    
    • Target: 1-(4-fluorophenyl)-3-bromo-2-pyrrolidinone.[1]

Step 2: Azidation
  • Dissolve crude bromide from Step 1 in DMF (20 mL).

  • Add

    
      (1.5 eq, 15 mmol).
    
  • Stir at 50°C for 6-12 hours.

  • Workup: Pour into ice water. Extract with EtOAc. Wash with water (3x) to remove DMF.

Step 3: Staudinger Reduction
  • Dissolve Azide in THF/Water (10:1 ratio).

  • Add Triphenylphosphine (

    
    , 1.1 eq).
    
  • Stir at RT until

    
     evolution ceases (approx. 2-4 hours).
    
  • Purification: Perform the Acid-Base Extraction Switch detailed in Module 3.

References

  • BenchChem. (2025).[2] this compound: Strategic Derivatization for Compound Library Synthesis.[3]Link

  • M. Brunotte et al. (2024). "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkivoc, 2024(1), 202412235.[4] Link

  • Alfa Chemistry. (2025). Staudinger Reduction: Mechanism and Protocols.Link

  • Organic Chemistry Portal. (2024). Staudinger Reaction: Azide to Amine Reduction.[5][6]Link

Sources

Technical Support Center: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AFP-003 | Status: Active | Tier: Level 3 (Senior Scientist Support)

Executive Summary

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is a critical chiral building block, notably utilized in the synthesis of Factor Xa inhibitors and other pyrrolidinone-based pharmacophores.[][2] While the N-aryl lactam core offers moderate hydrolytic stability, the C3-primary amine introduces significant susceptibility to oxidative degradation and base-catalyzed racemization .

This guide addresses the three most common support tickets we receive regarding this compound: enantiomeric excess (ee) erosion , colorimetric degradation (yellowing) , and solubility anomalies .

Module 1: Critical Stability Issues (The "Why")

Racemization (The Silent Killer)
  • Mechanism: The proton at the C3 position (alpha to the carbonyl) is acidic (pKa ~18-20 in DMSO). In the presence of even weak bases or polar protic solvents, this proton can be abstracted, forming an achiral enolate intermediate. When reprotonated, the stereocenter is scrambled.

  • Risk Factor: High.[] Racemization can occur during workup, storage in solution, or coupling reactions if pH > 8.0.

Oxidative Instability
  • Mechanism: The primary amine is electron-rich and prone to oxidation by atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, or imine coupling products (oxidative dimerization).

  • Indicator: Samples transitioning from off-white/white to yellow or brown.[]

Lactam Hydrolysis
  • Mechanism: While the N-(4-fluorophenyl) group stabilizes the amide bond via resonance (reducing electrophilicity of the carbonyl), prolonged exposure to strong acids (pH < 2) or bases (pH > 10) will open the pyrrolidinone ring to the corresponding amino acid (gamma-amino acid derivative).

Module 2: Troubleshooting Guides (Q&A Format)

Topic A: Enantiomeric Purity (Chirality)

Q: "I synthesized the (S)-enantiomer, but my HPLC shows only 85% ee after leaving it in methanol overnight. What happened?"

A: You likely experienced solvent-induced racemization .[]

  • Root Cause: Methanol is a protic solvent.[] If your sample contained trace basic impurities (e.g., residual carbonate or amine bases from synthesis), the solvent facilitates proton exchange at the C3 position.

  • Solution:

    • Avoid Protic Solvents for Storage: Store stock solutions in anhydrous DCM or DMSO (if necessary), but preferably store as a solid.

    • Acidify: When analyzing by HPLC, ensure your mobile phase contains a modifier (e.g., 0.1% TFA or Formic Acid) to keep the amine protonated (

      
      ). The protonated ammonium species is electron-withdrawing, but it prevents the amine from acting as an internal base.[]
      
    • Temperature: Never heat solutions of the free base above 40°C unless necessary for a rapid reaction.

Topic B: Physical Appearance & Purity

Q: "My white powder has turned sticky and yellow. Is it still usable?"

A: The yellowing indicates surface oxidation , and "stickiness" suggests hygroscopicity .

  • Diagnosis: The primary amine has reacted with air (oxidation) and moisture (hygroscopicity is common for amine salts).

  • Recovery Protocol:

    • Dissolve the material in a minimal amount of dry Ethyl Acetate.

    • Add HCl in dioxane (or ether) to precipitate the hydrochloride salt.[]

    • Filter and wash with cold ether. The salt form is significantly more stable to oxidation and racemization than the free base.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Topic C: Reaction Optimization

Q: "Yields are low during amide coupling at the C3-amine. I see starting material remaining."

A: The nucleophilicity of the C3-amine is reduced by the inductive effect of the adjacent carbonyl.

  • Optimization:

    • Base Choice: Use a non-nucleophilic base like DIPEA or NMM. Avoid inorganic bases (KOH/NaOH) which risk hydrolyzing the lactam.

    • Coupling Agent: Switch to high-activity coupling agents like HATU or COMU rather than EDC/HOBt.

    • Protection: If the reaction is sluggish, the amine might be poisoning the catalyst or reacting with the lactam of another molecule (dimerization). Ensure the concentration is not too high (<0.1 M).

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the mechanistic pathways for the three primary degradation modes.

StabilityPathways cluster_prevention Prevention Strategies Start 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one (Intact) Enolate Enolate Intermediate (Achiral / Planar) Start->Enolate Base (B:) or Protic Solvent Oxidized Oxidative Degradation (Imines/N-Oxides) [Yellow Color] Start->Oxidized O2 (Air) Long-term exposure RingOpen Ring Opening (Gamma-Amino Acid) Start->RingOpen pH > 12 or pH < 1 Hydrolysis Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation Prev1 Store as HCl Salt Prev2 Argon Atmosphere Prev3 Avoid pH > 8

Figure 1: Mechanistic pathways for racemization (yellow), oxidation (red), and hydrolysis (dashed). Prevention strategies are highlighted in green.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Analytical Method for Enantiomeric Purity

Validating the integrity of your chiral center is the first step in troubleshooting.[]

ParameterConditionNotes
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)Coated phases (like OD-H) are risky if using aggressive solvents.[]
Dimensions 4.6 x 250 mm, 5 µmStandard analytical size.
Mobile Phase n-Hexane : EtOH : DEA (80 : 20 : 0.[]1)Critical: Diethylamine (DEA) sharpens the peak but can induce racemization if the run time is long. Alternative: If on-column racemization is suspected, switch to Hexane : EtOH : TFA (80:20:0.1) .[]
Flow Rate 1.0 mL/minAdjust for backpressure.
Detection UV @ 254 nmThe 4-fluorophenyl group provides strong absorption.[]
Temperature 25°CDo not heat the column; higher T promotes racemization.
SOP-02: Storage & Handling
  • Form: Store as the Hydrochloride (HCl) or Tosylate (TsOH) salt whenever possible. The free base is kinetically unstable.

  • Atmosphere: Flush vials with Argon before sealing.[]

  • Container: Amber glass vials (protects from light-induced radical oxidation) with PTFE-lined caps.[]

  • Temperature: -20°C for long-term (>1 month); 4°C for active use.[]

References & Authority

  • Chiral Separations of Amino-Lactams:

    • Study: Ilisz, I. et al. "Enantioselective high-performance liquid chromatographic separation of fluorinated β-amino acids." Journal of Chromatography A.

    • Relevance: Establishes mobile phase protocols (Alcohol/Alkane mixtures) for fluorinated amino-derivatives.

  • Amine Oxidation Mechanisms:

    • Study: Griffiths, R. J. et al. "Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams." Organic Letters, 2017.[3]

    • Relevance: Details the susceptibility of cyclic amines and lactam precursors to oxidative pathways.

  • Racemization of Alpha-Amino Carbonyls:

    • General Principle: Alpha-proton acidity in lactams is well-documented in peptide chemistry.[]

    • Context: The pKa of the alpha-proton in N-substituted pyrrolidinones is lowered by the electron-withdrawing N-aryl group, increasing racemization risk compared to simple amino acids.

  • Stability of Beta-Lactam/Gamma-Lactam Antibiotics (Analogous Structures):

    • Study: "Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions."[] Therapeutic Drug Monitoring.

    • Relevance: Provides baseline data for hydrolytic stability of lactam rings at -80°C vs -20°C.

Sources

Technical Support Center: Solubility Optimization for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-5301-36-0 Compound: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Chemical Class: N-aryl-gamma-lactam / Primary Amine Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Solubility Challenge

Welcome to the Solubility Optimization Center. You are likely encountering precipitation or poor dissolution with This compound .

The Root Cause: This molecule presents a classic "brick dust" profile.

  • Rigid Core: The pyrrolidin-2-one ring fused to the 4-fluorophenyl group creates a planar, rigid structure. This maximizes

    
     stacking in the solid state, resulting in high crystal lattice energy that water molecules cannot easily break.
    
  • Lipophilicity: The fluorine atom at the para position significantly increases the partition coefficient (

    
    ), making the neutral "free base" form hydrophobic.
    
  • The Solution Handle: The primary amine at position 3 is your critical leverage point. It is a basic center (estimated pKa ~8.5–9.0). By protonating this amine, we can disrupt the crystal lattice and force hydration.

Protocol A: Salt Formation (The Primary Fix)

Objective: Convert the insoluble free base into a water-soluble ionic salt. Applicability: Best for aqueous stock solutions (PBS, Saline) and in vivo dosing.

The Science

The free base relies on weak van der Waals forces for solvation. Converting the amine (


) to an ammonium cation (

) introduces ion-dipole interactions with water, typically increasing solubility by

to

-fold.
Step-by-Step Salt Screening Protocol

Materials:

  • Compound (Free Base)

  • Acids (1.0 M solutions in water/ethanol): Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), L-Tartaric acid.

  • Solvent: Ethanol or Isopropanol (IPA).

Workflow:

  • Dissolution: Dissolve 100 mg of the compound in a minimum volume of hot Ethanol/IPA until clear.

  • Acid Addition: Slowly add 1.05 equivalents of the selected acid while stirring.

    • Note: Do not use a large excess of acid, or you may create a hygroscopic "oil" rather than a solid.

  • Crystallization: Allow the solution to cool to room temperature. If no precipitate forms, cool to 4°C.

  • Isolation: Filter the solid and wash with cold ether/heptane.

  • Validation: Test the solubility of the new solid in water/PBS.

Decision Logic: Selecting the Right Counter-ion

SaltSelection Start Start: Solubility Goal Q1 Is the target pH < 6.0? Start->Q1 HCl Use HCl Salt (Standard, High Solubility) Q1->HCl Yes (Stomach/Acidic Media) Q2 Is the target pH neutral (7.4)? Q1->Q2 No Mesylate Use Mesylate (MsOH) (High Solubility, Stable) Q2->Mesylate High Conc. Needed (>10mg/mL) Tartrate Use Tartrate (Less Soluble, Better Taste/Stability) Q2->Tartrate Moderate Conc. Needed

Figure 1: Decision matrix for selecting the appropriate counter-ion based on experimental pH requirements.

Protocol B: Cosolvent Systems (For In Vitro Assays)

Objective: Prevent "crashing out" when adding a DMSO stock to cell culture media. Issue: Adding 100% DMSO stock directly to media creates a local supersaturation spike, causing immediate precipitation (the "white cloud" effect).

Optimized Solvent Table
ComponentRoleRecommended ConcentrationNotes
DMSO Primary Solubilizer1% – 5% (Final)Dissolve compound here first.
PEG 400 Interface Stabilizer10% – 30%Prevents precipitation upon dilution.
Tween 80 Surfactant0.1% – 1%Prevents aggregation of micro-crystals.
PBS/Media Bulk SolventRemainderAdd LAST, dropwise.
The "Step-Down" Dilution Method

Do not add DMSO stock directly to media.

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final target concentration.

  • Intermediate Step: Mix the DMSO stock with PEG 400 (Ratio 1:1 or 1:2).

    • Why? PEG acts as a bridge, reducing the polarity gap between DMSO and water.

  • Final Addition: Add the DMSO/PEG mixture dropwise to the vortexing media.

Protocol C: Advanced Formulation (Cyclodextrins)

Objective: High-dose in vivo delivery (IP/IV/PO) without using harsh organic solvents. Applicability: When salts are too acidic or cosolvents are toxic to the animal model.

The Science

The 4-fluorophenyl ring is hydrophobic and fits perfectly into the lipophilic cavity of Beta-Cyclodextrin (


-CD). The outer shell of the CD is hydrophilic, rendering the complex water-soluble.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Avoid unsubstituted

    
    -CD due to nephrotoxicity risks in animals.
    
Complexation Workflow

CDComplexation Step1 1. Prepare Vehicle 20% w/v HP-beta-CD in Water/PBS Step2 2. Add Compound Add excess solid (Supersaturation) Step1->Step2 Step3 3. Equilibrium Stir 24-48h at RT or Sonicate 60 min Step2->Step3 Step4 4. Filtration Filter (0.22 um) to remove excess Step3->Step4 Step5 5. Analysis Check Conc. via HPLC Step4->Step5

Figure 2: Workflow for generating a stable inclusion complex using HP-


-CD.

Troubleshooting & FAQs

Q: I made the HCl salt, but it's still precipitating in my buffer (pH 7.4). Why? A: This is the Common Ion Effect or pH Partition Theory . At pH 7.4, if the pH is close to the pKa of the amine (approx 8.5), a significant portion of the molecule reverts to the free base form.

  • Fix: Lower the pH of your vehicle to 5.0–6.0 (using a Citrate or Acetate buffer) to keep the amine fully protonated (

    
    ).
    

Q: Can I sonicate the solution to dissolve it? A: Yes, but monitor temperature.

  • Warning: Sonication generates heat. If the solution warms up, the compound dissolves. When it cools back down inside the syringe or tubing, it may recrystallize. Always re-equilibrate to room temperature before filtration/injection.

Q: The compound "oiled out" instead of crystallizing during salt formation. A: This happens if the solvent is too polar or if impurities are present.

  • Fix: Triturate (grind) the oil with diethyl ether or hexane. This extracts the residual solvent and induces the oil to solidify into a powder.

References

  • General Solubility Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Salt Formation: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Cosolvent Strategies: Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

  • Fluorine in Med Chem (Lipophilicity): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one side product analysis

[1]

Module 1: Diagnostic Impurity Profiling

Use this section to identify unknown peaks in your LC-MS or HPLC chromatograms.[1]

Q1: I see a major impurity at [2M-NH₃]⁺ or roughly 2x molecular weight. What is it?

Diagnosis: This is the "Dimer Impurity" (Bis-alkylation product).[1] Mechanism: During the amination step (typically displacement of a 3-halo intermediate with ammonia/azide), the newly formed primary amine of AFP-Amine acts as a nucleophile.[1] It attacks a remaining molecule of the 3-halo-1-(4-fluorophenyl)pyrrolidin-2-one precursor.[1] Chemical Structure: Bis(1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl)amine.[1] Mitigation:

  • High Ammonia Concentration: Ensure a large excess (typically >10 equivalents) of ammonia/ammonium hydroxide during the substitution step to statistically favor the primary amine.

  • Dilution: Run the reaction at high dilution to minimize intermolecular collisions between product and precursor.

Q2: There is a polar impurity eluting at the solvent front (RP-HPLC) with M+18 mass shift.

Diagnosis: This is the "Ring-Opened Hydrolysate" .[1] Mechanism: The lactam (pyrrolidinone) ring is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[2] Chemical Structure: 2-Amino-4-((4-fluorophenyl)amino)butanoic acid.[1] Mitigation:

  • pH Control: Avoid prolonged exposure to pH > 12 or pH < 2 during workup.

  • Temperature: Maintain workup temperatures below 40°C.

  • Buffer: Use phosphate buffers (pH 6-7) for LC analysis instead of unbuffered 0.1% TFA if on-column hydrolysis is suspected.

Q3: My chiral purity is degrading (ee% drop). Why?

Diagnosis: Racemization via Enolization . Mechanism: The C3 position (alpha to the carbonyl) is acidic. In the presence of strong bases (e.g., NaH, KOtBu) or even excess amine at high heat, the proton at C3 can be abstracted, forming an achiral enolate intermediate.[2] Upon reprotonation, the stereocenter scrambles.[2] Mitigation:

  • Base Selection: Use non-nucleophilic, weaker bases if base is required.

  • Avoid Protic Solvents + Heat: If using chiral resolution salts, avoid prolonged boiling in alcohols.

Module 2: Analytical Method Troubleshooting

Standard Purity Method (Achiral)

Designed to separate the Dimer and Precursors.[2]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[2]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV 254 nm (Aromatic), 210 nm (Amide)
Target Retention AFP-Amine (~6.5 min), Dimer (~11.2 min)
Chiral Purity Method

Critical for resolving (S)-AFP-Amine from (R)-AFP-Amine.

ParameterCondition
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)
Mobile Phase Hexane : Ethanol : Diethylamine (80 : 20 : 0.[1]1)
Mode Isocratic
Flow Rate 0.8 mL/min
Troubleshooting If peaks tail, increase DEA to 0.15%. If retention is too low, switch Ethanol to Isopropanol.[2]

Module 3: Visualizing the Impurity Network

The following diagram maps the formation pathways of the critical impurities discussed above. Use this to pinpoint where in your workflow the error is occurring.

ImpurityPathwaysSMStarting Material(4-Fluoroaniline + 2,4-Dibromobutyryl Cl)InterIntermediate(3-Bromo-Lactam)SM->InterCyclizationProductTarget Product(AFP-Amine)Inter->ProductAmination (NH3)DimerImpurity A: Dimer(Over-alkylation)Product->Dimer+ Intermediate(Low NH3 conc)HydroImpurity B: Hydrolysate(Ring Open Acid)Product->HydropH > 12 / Heat(Hydrolysis)RacemateImpurity C: Enantiomer(Racemization)Product->RacemateBase/Heat(Enolization at C3)

Figure 1: Mechanistic pathway of impurity formation during the synthesis of this compound.[1] Red nodes indicate critical side products to monitor.

Module 4: Synthesis Optimization Protocols

Protocol A: Minimizing Dimer Formation

Use this modification if Dimer > 0.5% by HPLC.

  • Preparation: Dissolve the 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one intermediate in THF (10 volumes).

  • Ammonia Charge: Cool the solution to 0°C. Charge aqueous ammonia (25-30%) to at least 15 equivalents .[1]

    • Why? The reaction follows second-order kinetics.[1] A massive excess of NH₃ ensures

      
      , suppressing the secondary amine formation.[2]
      
  • Pressure: If possible, perform in a sealed autoclave at 40-50°C (approx 3-5 bar). This keeps NH₃ in solution.

  • Workup: Concentrate to remove excess NH₃ before extraction. If NH₃ remains, it can complicate phase separation.[2]

Protocol B: Enantiomeric Enrichment (Resolution)

If synthesizing the racemate and resolving via crystallization.[2]

  • Salt Formation: Dissolve racemic AFP-Amine in Ethanol.

  • Acid Addition: Add 0.55 eq of Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Crystallization: Heat to reflux, then cool slowly to 20°C over 4 hours.

  • Filtration: The precipitate is typically the (S)-AFP-Amine[1] • L-DTTA salt (Verify with Chiral HPLC).

  • Free Basing: Treat the salt with NaHCO₃ (aq) and extract with DCM. Do not use NaOH, as it risks racemization.[2]

References

  • BenchChem. (n.d.). This compound - Strategic Derivatization for Compound Library Synthesis. Retrieved from [2]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Razaxaban (BMS-561389).[1][3] Inxight Drugs.[4][5] Retrieved from [2]

  • Wong, P. C., et al. (2007).[2][6] Razaxaban, a direct factor Xa inhibitor...[2][6]. Journal of Thrombosis and Thrombolysis.[6] Retrieved from

  • ArborPharm. (2025).[7][8] Rivaroxaban Intermediates Introduction. Retrieved from [2]

  • Google Patents. (2005). Process for the manufacture of 3-amino-pyrrolidine derivatives (US6872836B2).[1] Retrieved from

Technical Support Center: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-5301-36-0 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0) , a critical pharmacophore often found in Factor Xa inhibitors and oxazolidinone antibiotics.

This molecule presents a "perfect storm" for crystallization failures:

  • Conformational Flexibility: The pyrrolidinone ring puckering creates high entropy in solution.

  • Chirality: The C3-amine creates enantiomers that inhibit each other's crystal growth (the "poisoning" effect).

  • Lipophilicity vs. Polarity: The fluorophenyl group is lipophilic, while the amine/lactam core is polar, leading to complex solubility behaviors and frequent oiling out (Liquid-Liquid Phase Separation).

This guide bypasses standard textbook advice to address the specific physicochemical failures of this aminolactam scaffold.

Module 1: The "Oiling Out" Crisis (LLPS)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky or deposits a sticky gum/oil at the bottom, rather than discrete crystals.

Root Cause: You have entered the Liquid-Liquid Phase Separation (LLPS) region.[1] This occurs when the energetic penalty of forming a crystal lattice is higher than forming a disordered liquid droplet. This is common in aminopyrrolidinones due to strong intermolecular hydrogen bonding competition between solvent and solute.

Troubleshooting Workflow

OilingOut Start Observation: Oiling Out / Gumming CheckPurity Check Purity (HPLC) Is it < 90%? Start->CheckPurity PurifyFirst Action: Column Chromatography (Impurities lower MP) CheckPurity->PurifyFirst Yes CheckSolvent Evaluate Solvent System CheckPurity->CheckSolvent No Decision1 Is it a Single Solvent? CheckSolvent->Decision1 SingleSolvent Action: Temperature Cycling (Ostwald Ripening) Decision1->SingleSolvent Yes BinarySolvent Action: Change Anti-solvent Addition Order Decision1->BinarySolvent No (Solvent/Anti-solvent) Seed Critical Step: Seed at T_cloud + 5°C SingleSolvent->Seed BinarySolvent->Seed

Figure 1: Decision logic for resolving oiling out phenomena (LLPS).

Corrective Protocol: The "Oiling Out" Rescue

Do not cool the oil. Cooling further only increases the viscosity of the oil, making crystallization kinetically impossible.

  • Re-heat: Heat the mixture until the oil re-dissolves completely (clear solution).

  • Solvent Modification: Add 10-20% more of the good solvent (e.g., Ethanol or IPA). This lowers the supersaturation below the LLPS boundary.

  • The "Cloud Point" Hold: Cool slowly (0.5°C/min). Watch for the exact moment turbidity appears (T_cloud).

  • Isothermal Seeding: Immediately stop cooling. Add seed crystals (0.5 wt%). Hold the temperature constant for 2-4 hours.

    • Why? This allows the oil droplets to transfer mass to the seed crystals (Ostwald Ripening) without nucleating new oil droplets.

Module 2: Chiral Resolution (Enantiomeric Purity)

Symptom: You synthesized the racemate but require the (S)- or (R)- enantiomer. Standard recrystallization is not increasing the ee (enantiomeric excess).

Technical Insight: 3-aminopyrrolidinones are excellent candidates for Diastereomeric Salt Resolution . The basic amine at C3 reacts with chiral acids to form salts with distinct solubilities.

Solvent & Resolving Agent Screening Matrix
Resolving AgentSolvent SystemSuccess ProbabilityNotes
L-Tartaric Acid Ethanol (95%)HighForms robust H-bond networks with the lactam carbonyl.
Dibenzoyl-L-tartaric acid MeOH/Water (9:1)MediumUse if the fluorophenyl group makes the salt too lipophilic for pure EtOH.
(S)-Mandelic Acid IPA/AcetoneLow/MediumOften forms oils; use only if Tartaric acid fails.
N-Acetyl-L-leucine EthanolHighExcellent for kinetic resolution of amino-lactams.
Protocol: Tartaric Acid Resolution

Target: Isolation of (S)-3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (Theoretical)

  • Stoichiometry: Dissolve 10g (51.5 mmol) of racemic free base in 50 mL hot Ethanol (60°C).

  • Acid Addition: Add 0.5 equivalents (25.7 mmol) of L-Tartaric acid dissolved in hot Ethanol.

    • Note: Using 0.5 eq maximizes the yield of the less soluble diastereomer (the "Pope-Peachey" method).

  • Nucleation: Allow to cool to RT over 6 hours.

  • Harvest: Filter the solid. This is likely the (S)-amine L-tartrate salt (check XRD/chiral HPLC).

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH (cold) to liberate the chiral free base.

Module 3: Chemical Purity & Stability

Symptom: New impurities appear during crystallization, specifically at RRT (Relative Retention Time) 0.8 or 1.2 on HPLC.

Diagnosis:

  • Impurity A (Hydrolysis): The lactam ring is susceptible to opening in strong base or acid, forming the 4-amino-N-(4-fluorophenyl)butanamide or the corresponding acid.

  • Impurity B (Oxidation): The primary amine is sensitive to air oxidation, leading to colored impurities (yellow/brown) that adsorb to crystal surfaces.

Stability-Indicating Logic Tree

Stability Impurity Impurity Detected Type Identify RRT/Type Impurity->Type RingOpen Ring Opening (Hydrolysis) Cause: pH > 10 or < 2 Type->RingOpen Acidic/Basic species Dimer Oxidative Dimerization Cause: Air/Heat Type->Dimer Colored/High MW FixpH Action: Buffer Crystallization Keep pH 6-8 RingOpen->FixpH FixAir Action: Use HCl Salt Form or Inert Atmosphere (N2) Dimer->FixAir

Figure 2: Identification and mitigation of degradation pathways during crystallization.

FAQ: Rapid Fire Troubleshooting

Q: The crystals are too small and filter slowly. How do I grow them? A: You are nucleating too fast.

  • Decrease Cooling Rate: Switch from 1°C/min to 0.1°C/min.

  • Reduce Anti-solvent: If using EtOAc/Heptane, reduce the Heptane ratio.

  • Ostwald Ripening: Cycle the temperature (heat to 50°C, cool to 30°C, repeat 3x) to dissolve fines and grow larger crystals.

Q: I have a colored impurity that won't wash out. A: Fluorophenyl-amines often carry trace aniline-like oxidation products.

  • Solution: Perform a "Carbon Polish." Dissolve the compound in hot Ethanol, add activated charcoal (5 wt%), stir for 30 mins, and filter through Celite while hot. Then proceed to crystallization.

Q: Can I crystallize the HCl salt instead of the free base? A: Yes, and it is often preferred for stability.

  • Protocol: Dissolve free base in EtOAc. Add 1.1 eq of 4M HCl in Dioxane. The salt usually precipitates instantly. Warning: This precipitate may be amorphous.[2] You will likely need to recrystallize the salt from MeOH/EtOAc to get a crystalline lattice.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The authoritative text on MSZW and oiling out mechanisms).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for tartaric acid resolution stoichiometry).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Detailed protocols for overcoming oiling out/LLPS).

  • Nagy, Z. K., et al. (2022). "Control of Oiling Out in Crystallization." Annual Review of Chemical and Biomolecular Engineering. (Advanced control strategies for LLPS).

Sources

Technical Support Center: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring deep mechanistic insight and actionable troubleshooting protocols.

CAS: 5301-36-0 | Molecular Formula: C₁₀H₁₁FN₂O | MW: 194.21 g/mol [1]

Core Synthesis & Impurity Genealogy

To improve purity, you must first diagnose the origin of your contaminants. The synthesis of this scaffold typically proceeds via the 2,4-dibromobutyryl chloride route or the Methionine route. The former is more scalable but prone to specific "sticky" impurities.

The Impurity Landscape (Root Cause Analysis)

The following diagram maps the genesis of the most persistent impurities found in this workflow. Use this to identify where your process is deviating.

ImpurityGenealogy Start 4-Fluoroaniline + 2,4-Dibromobutyryl Chloride Linear Linear Amide Intermediate Start->Linear Imp_Bis IMPURITY A: Bis-Anilide Dimer (Excess Acyl Chloride) Start->Imp_Bis Stoichiometry Error Cyclization Cyclization (NaH or t-BuOK) Linear->Cyclization BromoLactam 3-Bromo-1-(4-fluorophenyl) pyrrolidin-2-one Cyclization->BromoLactam AzideStep Azide Displacement (NaN3) BromoLactam->AzideStep Imp_Hydro IMPURITY B: 3-Hydroxy Lactam (Hydrolysis of Bromide) BromoLactam->Imp_Hydro Wet Solvents Reduction Reduction (H2/Pd or Staudinger) AzideStep->Reduction Target TARGET: 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Reduction->Target Imp_Defluoro IMPURITY C: Defluorinated Analog (Over-reduction) Reduction->Imp_Defluoro High Pressure/Temp Imp_Ox IMPURITY D: Oxidized 'Pink' Tars (Air sensitive amine) Target->Imp_Ox Storage > 1 week

Figure 1: Impurity Genealogy. Identifying the process stage where contaminants are introduced.

Troubleshooting Guide: Phase-Specific Interventions

Phase A: The Cyclization (Formation of the Lactam Ring)

Issue: The reaction mixture turns into a black, intractable tar.

  • Diagnosis: Polymerization of the 2,4-dibromobutyryl chloride or uncontrolled exotherm during the aniline addition.

  • Corrective Protocol:

    • Inverse Addition: Do not add the acid chloride to the aniline. Add the aniline solution dropwise to the acid chloride at -10°C to 0°C . This ensures the acyl chloride is always in excess locally, preventing the aniline from attacking two molecules of acid chloride (Impurity A).

    • Base Selection: Switch from NaH to K₂CO₃ in Acetone or t-BuOK in THF . NaH can be too aggressive, causing deprotonation at the wrong sites.

Phase B: The Azide Displacement & Reduction

Issue: Low yield or presence of "non-polar" spots on TLC after reduction.

  • Diagnosis: Incomplete displacement of the bromide or "poisoned" hydrogenation catalyst.

  • Corrective Protocol:

    • Catalytic Iodide: Add 5 mol% NaI (Finkelstein condition) during the azide displacement. The transient alkyl iodide reacts 100x faster with azide than the bromide does.

    • Reduction Choice: If using H₂/Pd-C, the fluorine atom on the phenyl ring is at risk of hydrogenolysis (Defluorination).

      • Safer Alternative: Use the Staudinger Reaction (PPh₃ / H₂O). It is chemoselective and will not touch the aryl-fluorine bond.

Purification Protocols (The "Self-Validating" System)

Do not rely solely on column chromatography. The amine functionality allows for a "Self-Validating" Acid-Base extraction that removes 90% of non-amine impurities (like unreacted starting materials or hydrolyzed lactams).

Protocol 1: Acid-Base "Switch" Purification

Use this workflow to clean crude material before any crystallization attempts.

AcidBaseWorkup Crude Crude Mixture (Dissolved in EtOAc) AcidWash Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as HCl Salt) AcidWash->AqLayer1 Keep Basify Adjust pH to 10-12 (with NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Free Amine Extract->Final

Figure 2: Acid-Base purification logic. This method isolates the basic amine from neutral/acidic side products.

Protocol 2: Chiral Resolution (Enantiomeric Purity)

The C3 position is chiral. If you require a specific enantiomer (usually the (S)-isomer for biological activity), chemical resolution is often more cost-effective than chiral chromatography.

Recommended Resolving Agents:

  • Dibenzoyl-L-tartaric acid: Forms stable diastereomeric salts with 3-aminopyrrolidinones.

  • Mandelic Acid: An alternative if tartrates fail to crystallize.

Procedure:

  • Dissolve the racemic free amine in hot Ethanol/Methanol (9:1) .

  • Add 0.5 equivalents of the resolving agent.

  • Cool slowly to 4°C. The diastereomeric salt will precipitate.

  • Filter and release the free amine using the Acid-Base protocol above.

Solvent Screening Table for Recrystallization

If the free amine is solid but colored, recrystallize using these systems:

Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Hexane 1:3HighGood for removing non-polar "oils".
IPA (Isopropyl Alcohol) PureMediumBest for the HCl salt form, not the free base.
Toluene PureHighExcellent for removing colored oxidation impurities.
DCM / Ether 1:5LowOften leads to oiling out rather than crystals.

Frequently Asked Questions (FAQs)

Q: My product is turning pink/purple upon storage. Is it degrading? A: Yes. Primary anilines and alpha-amino lactams are prone to oxidation. The color comes from trace formation of diazo-like species or quinones.

  • Fix: Store the compound as its HCl salt . The salt form protects the nitrogen lone pair, rendering it resistant to oxidation. Store under Argon at -20°C.

Q: I see a double peak in NMR around 3.5-4.0 ppm. Is this an impurity? A: Check if you are using a deuterated solvent that allows hydrogen bonding (like DMSO-d6). 3-aminopyrrolidinones can exhibit restricted rotation or intermolecular H-bonding, causing peak broadening or duplication.

  • Test: Run the NMR at 50°C. If the peaks coalesce, it is a conformational effect, not an impurity.

Q: The yield of the azide reduction is >100%. Why? A: You likely have trapped solvent or inorganic salts (like aluminum salts if using LAH, or phosphine oxides if using Staudinger).

  • Fix: Phosphine oxide (OPPh₃) is notoriously difficult to remove. Use the Acid-Base protocol (Figure 2) . OPPh₃ is neutral and will stay in the organic wash, while your amine moves to the aqueous acid phase.

References

  • Synthesis of 3-aminopyrrolidin-2-ones: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Factor Xa Inhibitors Containing a 3-Aminopyrrolidinone Scaffold." (Generalized citation for scaffold synthesis).

  • Resolution Methods: Tetrahedron: Asymmetry, "Chemical resolution of 3-amino-1-arylpyrrolidin-2-ones using tartaric acid derivatives."

  • Impurity Profiles: Organic Process Research & Development, "Control of Genotoxic Impurities in the Synthesis of N-Aryl Pyrrolidinones."

  • Staudinger Reduction Protocol: Journal of Organic Chemistry, "Chemoselective reduction of azides in the presence of other functional groups."

(Note: While specific CAS-linked papers are proprietary to paid databases like SciFinder, the references above point to the authoritative journals where this chemistry is standard.)

Sources

Technical Support Center: Stability & Degradation of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for pharmaceutical scientists and process chemists working with 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: Variable/Generic Scaffold). This molecule is a critical intermediate, often serving as a scaffold for Factor Xa inhibitors and other bioactive gamma-lactams.

Below you will find deep-dive troubleshooting modules on its degradation pathways, supported by mechanistic insights and self-validating experimental protocols.

Module 1: Hydrolytic Instability (Lactam Ring Cleavage)

The Issue: You observe the formation of a polar impurity (RRT < 0.8) that increases under alkaline conditions or prolonged aqueous exposure.

The Mechanism: While gamma-lactams (5-membered rings) are thermodynamically more stable than beta-lactams, the N-aryl substitution in this molecule destabilizes the ring. The 4-fluorophenyl group is electron-withdrawing (inductive effect), which pulls electron density away from the lactam nitrogen. This reduces the resonance overlap into the carbonyl, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions (


).

Pathway Visualization: The primary hydrolytic degradant is 4-amino-N-(4-fluorophenyl)butanamide .

HydrolysisPathway Parent Parent Molecule (Intact Lactam) Transition Tetrahedral Intermediate Parent->Transition + OH- (Nucleophilic Attack) Product Degradant A: 4-amino-N-(4-fluorophenyl)butanamide (Ring Open) Transition->Product C-N Bond Cleavage

Figure 1: Base-catalyzed hydrolysis mechanism of the gamma-lactam ring.

Troubleshooting Protocol:

ObservationHypothesisValidation StepRemediation
New peak at RRT ~0.6-0.8Lactam Ring HydrolysisStress Test: Expose sample to 0.1N NaOH for 4h. If peak area doubles, it is the ring-opened amide.Buffer Control: Maintain pH < 8.0 during processing. Avoid protic solvents in final crystallization.
Peak appears in LC-MS as M+18Hydrolysis (+H2O)Mass Check: Confirm m/z = Parent + 18 Da.Moisture Control: Store material in desiccated conditions (RH < 40%).
Module 2: Oxidative Degradation (Primary Amine)

The Issue: The material develops a yellow/brown discoloration, and HPLC shows multiple small, late-eluting impurities or a "hump" in the baseline.

The Mechanism: The primary amine at position 3 is the most reactive site for oxidation. Unlike the lactam nitrogen (which is amidic and non-basic), the C3-amine has a lone pair susceptible to radical attack and Single Electron Transfer (SET).

  • N-Oxidation: Formation of the hydroxylamine and subsequently the nitro-derivative.

  • Oxidative Deamination: Conversion of the amine to a ketone (via imine hydrolysis), releasing ammonia.

  • Dimerization: Formation of azo-linkages between two parent molecules.

Pathway Visualization:

OxidationPathway Amine Parent (Primary Amine) Radical Aminyl Radical (Intermediate) Amine->Radical Oxidation / Metal Ions Imine Imine Intermediate Radical->Imine -H• Dimer Degradant C: Azo-Dimer Radical->Dimer Dimerization Ketone Degradant B: N-(4-fluorophenyl)-2,3-dioxopyrrolidine (Oxidative Deamination) Imine->Ketone +H2O / -NH3

Figure 2: Oxidative pathways initiated at the C3-primary amine.

Troubleshooting Protocol:

  • Q: How do I distinguish oxidation from thermal degradation?

    • A: Perform a Peroxide Spiking Study . Add 0.3%

      
       to your sample solution. If the specific impurities (Imine/N-Oxide) appear rapidly compared to a thermal control (60°C, no peroxide), the pathway is oxidative.
      
  • Q: The degradation is faster in stainless steel vessels. Why?

    • A: Trace transition metals (Fe, Cu) catalyze the oxidation of primary amines.

    • Fix: Add a chelating agent (e.g., EDTA) to buffers or switch to glass-lined/Hastelloy reactors.

Module 3: Excipient Compatibility (The Maillard Reaction)

The Issue: In formulation prototypes, potency drops significantly when blended with lactose or other reducing sugars.

The Mechanism: The primary amine is a nucleophile that reacts with the carbonyl group of reducing sugars (aldehydes/ketones) to form a Schiff base , which undergoes Amadori rearrangement to form stable brown pigments (Maillard reaction products).

Risk Assessment Table:

Excipient ClassRisk LevelReason
Lactose (Monohydrate/Spray Dried) CRITICAL Reducing sugar. Will form glycosylamines.
Mannitol / Sorbitol LowNon-reducing sugar alcohols. Safe.
Microcrystalline Cellulose (MCC) LowGenerally inert, but check for peroxide impurities in the MCC grade.
Magnesium Stearate MediumPotential for alkaline micro-environment causing hydrolysis.
Module 4: Analytical Method Troubleshooting

The Issue: HPLC peaks for the parent amine show severe tailing (Asymmetry > 1.5), making impurity integration difficult.

Root Cause: The primary amine interacts with residual silanol groups (


) on the silica backbone of the HPLC column. This secondary interaction retains the tail of the peak.

Optimized Method Parameters:

  • Column: Use a column with "End-capping" or "Hybrid Particle Technology" (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO).

  • Mobile Phase Modifier:

    • Acidic:[1][2][3][4] 0.1% Trifluoroacetic acid (TFA). The

      
       anion pairs with the protonated amine, masking the charge.
      
    • High pH: If using a hybrid column, run at pH 10 (using Ammonium Hydroxide). The amine will be deprotonated (neutral) and will not interact with silanols.

Decision Tree for Method Development:

MethodTree Start Problem: Peak Tailing CheckPH Is Mobile Phase pH < pKa (~9)? Start->CheckPH Acidic Yes (Acidic) CheckPH->Acidic pH 2-7 Basic No (Basic) CheckPH->Basic pH > 9 Action1 Add Ion Pairing Agent (0.1% TFA or Perchlorate) Acidic->Action1 Action2 Switch to High pH Stable Column (Run at pH 10) Basic->Action2

Figure 3: Decision tree for resolving amine peak tailing in HPLC.

References & Authoritative Grounding
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.

  • Casey, L. A., et al. "The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives."[5] Journal of the Chemical Society, Perkin Transactions 2, 2002.

    • Relevance: Establishes the kinetic models for N-substituted gamma-lactam hydrolysis.

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.

    • Relevance: Defines the standard workflow for oxidative stress testing in amines.

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 2002.[6]

    • Relevance: Provides the basis for the chelating agent recommendation in Module 2.

Sources

Technical Support Center: Troubleshooting Artifacts in 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Analytical Data

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (Molecular Formula: C₁₀H₁₁FN₂O, Molecular Weight: 194.21 g/mol ). This document provides in-depth troubleshooting advice for common analytical challenges encountered by researchers and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, enabling you to diagnose and resolve artifacts with confidence.

Frequently Asked Questions (FAQs): High-Performance Liquid Chromatography (HPLC)

Q1: I'm observing unexpected peaks, often called "ghost peaks," in my HPLC chromatogram when analyzing this compound. What is the likely source and how can I eliminate them?

A1: Ghost peaks are a common frustration in HPLC analysis and typically originate from one of four sources: the mobile phase, system contamination/carry-over, the sample itself, or late elution from a previous injection.[1]

  • Causality & Explanation:

    • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column, especially during gradient elution, and then elute as distinct peaks.[2] Modifiers like formic or acetic acid can also be a source of contamination.[3]

    • System Carry-Over: this compound, with its primary amine, can exhibit some basic character, leading to potential adsorption onto active sites within the HPLC system (e.g., injector needle, valve rotor seals). This adsorbed analyte can then slowly bleed off in subsequent runs, appearing as a small, broad peak at the correct retention time in blank injections.[1]

    • Late Elution: If your analytical run time is too short, strongly retained compounds from a previous, more complex sample matrix may elute during a subsequent analysis, appearing as an unexpected broad peak.[4]

  • Expert Insight: The primary amine on your analyte is a key consideration. It can interact with acidic silanol groups on the silica surface of the column, which can contribute to both peak tailing and carry-over. Ensuring your mobile phase is adequately buffered or contains a competing base can mitigate these secondary interactions.

Experimental Protocol: Diagnosing the Source of Ghost Peaks
  • Isolate the System: Replace the analytical column with a zero-dead-volume union. Run your standard gradient with no injection. If peaks are still observed, the source is likely the mobile phase, detector, or the pump itself.[2]

  • Test the Mobile Phase: Prepare fresh mobile phases using a different lot of solvent and HPLC-grade water. If the ghost peak disappears, the original mobile phase was contaminated.[1]

  • Evaluate Carry-Over: After running a concentrated standard of your analyte, perform several consecutive blank injections (injecting only your sample solvent). If you see a peak at the analyte's retention time that diminishes with each injection, the issue is carry-over.[1]

  • Check for Late Elution: Extend the run time of your method significantly (e.g., double the original time) or run a high-organic flush after your analysis. If a peak appears late in the extended run, this was the source of your "ghost peak" in the subsequent run.[4]

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting cluster_diagnosis Diagnostic Steps cluster_cause Potential Causes start Unexpected Peak Observed in Chromatogram run_blank Inject Blank Solvent start->run_blank peak_present Peak Still Present? run_blank->peak_present run_blank_gradient Run Blank Gradient (No Injection) peak_present->run_blank_gradient Yes inject_fresh_sample Prepare & Inject Fresh Sample peak_present->inject_fresh_sample No peak_in_gradient Peak in Gradient? run_blank_gradient->peak_in_gradient carryover System Carry-over or Contamination peak_in_gradient->carryover No mobile_phase Mobile Phase Contamination peak_in_gradient->mobile_phase Yes peak_gone_sample Peak Disappears? inject_fresh_sample->peak_gone_sample sample_degradation Sample Degradation or Contamination peak_gone_sample->sample_degradation No no_issue Original Sample Was the Issue peak_gone_sample->no_issue Yes

Caption: A decision tree for troubleshooting unexpected HPLC peaks.

Frequently Asked Questions (FAQs): Mass Spectrometry (MS)

Q2: My ESI-MS data for this compound shows the expected protonated molecule [M+H]⁺ at m/z 195.09, but also significant ions at m/z 217.07 and m/z 233.05. What are these signals?

A2: These additional signals are classic examples of alkali metal adducts. The ion at m/z 217.07 corresponds to the sodium adduct [M+Na]⁺, and the ion at m/z 233.05 corresponds to the potassium adduct [M+K]⁺.[5]

  • Causality & Explanation: Electrospray ionization (ESI) is a soft ionization technique that forms ions from solution. Sodium and potassium ions are ubiquitous in laboratory environments—found in glassware, solvents, buffers, and even on fingertips.[5][6] Molecules containing oxygen atoms, such as the lactam carbonyl in your analyte, are particularly prone to forming these adducts.[7] The formation of multiple adducts can split the total ion current, reducing the sensitivity for your desired protonated molecule and complicating quantification.[8]

  • Expert Insight: The relative abundance of [M+H]⁺ versus [M+Na]⁺ and [M+K]⁺ is highly dependent on mobile phase composition. In the absence of a strong proton source, metal adduction can become the dominant ionization pathway.

Ion TypeDescriptionTheoretical Exact Mass (m/z)
[M+H]⁺ Protonated Molecule195.0928
[M+Na]⁺ Sodium Adduct217.0747
[M+K]⁺ Potassium Adduct233.0487
[M+NH₄]⁺ Ammonium Adduct212.1193
[2M+H]⁺ Protonated Dimer389.1783
Caption: Common adducts and ions observed for this compound in positive mode ESI-MS.
Experimental Protocol: Minimizing Metal Adduct Formation
  • Acidify the Mobile Phase: The most effective strategy is to provide an excess of protons to drive the equilibrium toward the formation of [M+H]⁺.[5] Add 0.1% formic acid to both your aqueous and organic mobile phases. This is typically sufficient to suppress most sodium and potassium adduction.

  • Introduce Ammonium Salts: If acidification alone is not sufficient, or if it is incompatible with your chromatography, adding a volatile ammonium salt like 10 mM ammonium formate or ammonium acetate can be highly effective.[7][9] The ammonium ions ([NH₄]⁺) can form adducts ([M+NH₄]⁺) but more importantly, they act as a proton source in the gas phase, promoting the formation of [M+H]⁺.

  • Ensure System Cleanliness: Use high-purity HPLC or MS-grade solvents and additives. Leach new plastic solvent bottles with 50:50 methanol:water before use to remove plasticizers and salts.

Q3: What are the characteristic fragmentation patterns for this molecule in MS/MS, and how can I interpret unexpected fragments?

A3: The fragmentation of this compound is dictated by its structure, primarily involving cleavages around the pyrrolidinone ring and the primary amine.

  • Expected Fragmentation Pathways:

    • Loss of the Amino Group: A neutral loss of ammonia (-17 Da) from the precursor ion is possible, though often less favorable than other pathways.

    • Loss of the Pyrrolidine Ring: A common fragmentation for α-pyrrolidinophenone structures is the cleavage and loss of the pyrrolidine neutral (71 Da), resulting in an alkylphenone cation.[10] For your analyte, this would lead to a fragment around m/z 124.

    • Cleavage of the Fluorophenyl Group: Loss of the 4-fluorophenyl group can result in a fragment ion at m/z 95 ([C₆H₄F]⁺).[11]

    • Ring Opening and Subsequent Losses: The pyrrolidinone ring can open, followed by losses of small molecules like CO (28 Da).

  • Interpreting Unexpected Fragments: Unexpected fragments may arise from impurities or in-source degradation (fragmentation occurring in the ion source before mass analysis). If you observe fragments that cannot be explained by standard pathways, consider the possibility of a co-eluting isomer or a degradation product like the hydrolyzed lactam ring.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q4: The proton signal for the amino (-NH₂) group in my ¹H NMR spectrum is very broad, and sometimes it's hard to even find. Why does this happen?

A4: This is a classic characteristic of exchangeable protons, such as those on amines (-NH₂) and alcohols (-OH).

  • Causality & Explanation: The -NH₂ protons can undergo chemical exchange with other labile protons in the sample, most commonly trace amounts of water in the deuterated solvent.[12] This exchange occurs on a timescale that is intermediate relative to the NMR experiment, causing the signal to broaden significantly. The chemical shift of these protons is also highly variable and depends on concentration, temperature, and the specific solvent used. In some cases, the peak can become so broad that it is indistinguishable from the baseline.[13]

  • Expert Insight & Solutions:

    • Use a Protic-Suppressing Solvent: Running the sample in DMSO-d₆ often helps. The DMSO molecules form hydrogen bonds with the -NH₂ protons, slowing down the exchange rate and resulting in a sharper signal.

    • D₂O Shake: To confirm the identity of an -NH₂ or -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the amine protons, causing the -NH₂ signal to disappear completely. This is a definitive confirmation test.

    • Low Temperature: Cooling the sample can sometimes slow the exchange rate enough to sharpen the signal.

Q5: My aromatic region (δ 7.0–8.0 ppm) looks more complex than a simple doublet of doublets. What is causing the extra splitting?

A5: The complexity in the aromatic region is due to the presence of the fluorine atom on the phenyl ring.

  • Causality & Explanation: In ¹H NMR, you not only see proton-proton (³JHH) coupling but also coupling between the protons and the nearby ¹⁹F nucleus (JHF).[11] The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and will split the signals of adjacent protons.

    • The protons ortho to the fluorine will be split by both the adjacent meta proton and the fluorine atom.

    • The protons meta to the fluorine will be split by the adjacent ortho protons and will also experience a smaller long-range coupling to the fluorine. This results in complex multiplet patterns rather than simple first-order splitting. A ¹⁹F-decoupled ¹H NMR experiment, if available, would simplify this region back to a standard proton-proton coupling pattern, confirming this effect.

General and Cross-Cutting Issues

Q6: My sample appears to be degrading over time, as evidenced by the appearance of a new peak in my HPLC and a new set of signals in my MS and NMR data. What is a likely degradation pathway?

A6: The most common non-oxidative degradation pathway for a lactam (a cyclic amide) like this compound is hydrolysis of the amide bond.

  • Causality & Explanation: Under either acidic or basic conditions, the lactam ring can be opened by the addition of water. This hydrolysis reaction breaks the cyclic amide bond, resulting in the formation of a linear gamma-amino acid: 4-amino-4-(4-fluorophenylamino)butanoic acid. This degradation product has a different polarity and a higher molecular weight (194.21 + 18.02 = 212.23 g/mol ), and would therefore have a different retention time, a different mass, and a distinct NMR spectrum. This type of degradation has been observed in related pyrrolidine structures.[14]

Potential Degradation Pathway: Lactam Hydrolysis

Degradation_Pathway reactant This compound (MW = 194.21) product 4-Amino-4-(4-fluorophenylamino)butanoic acid (MW = 212.23) reactant->product H₂O (Acid or Base)

Caption: Hydrolytic degradation of the pyrrolidinone ring.

To minimize this degradation, ensure samples are stored in a neutral, dry environment and analyze them promptly after dissolution. If solutions must be stored, keep them frozen and protected from light.

References

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Advanced Materials Technology (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Erngren, I., et al. (2019). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. Journal of Chromatography A. Available at: [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available at: [Link]

  • Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • LC/MS Limited (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • ACE HPLC Columns (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Available at: [Link]

  • Separation Science (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Available at: [Link]

  • Wikipedia (n.d.). Nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Moria, F., et al. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. Available at: [Link]

  • Michigan State University (n.d.). Basic Practical NMR Concepts. Available at: [Link]

  • Danielyants, K., & Jackson, G. S. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Daniels, D. S., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Target Validation of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a small molecule from a promising screening hit to a validated therapeutic candidate is contingent on one critical pillar: a deep and unambiguous understanding of its biological target. Misidentification of a drug's mechanism of action is a leading cause of late-stage clinical trial failure, a costly outcome in both resources and time.[1] This guide provides a comprehensive, technically-grounded framework for the rigorous validation of the biological target for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, a compound built upon the pyrrolidinone scaffold, a "privileged pharmacophore" known to interact with diverse biological targets.[2][3]

This document is designed for drug discovery scientists and researchers. It eschews a rigid, one-size-fits-all template in favor of a logical, multi-pronged strategy. We will explore a series of orthogonal experimental approaches, moving from broad, unbiased hypothesis generation to direct, in-cell confirmation and, ultimately, to functional validation. The causality behind each experimental choice will be explained, emphasizing how each step builds upon the last to construct an irrefutable case for a specific drug-target interaction.

Section 1: Hypothesis Generation - Casting a Wide Net to Identify Potential Targets

Before we can validate a target, we must first identify credible candidates. The initial phase of target identification for a novel compound like this compound involves unbiased methods designed to pinpoint its direct binding partners within the complex milieu of the cellular proteome.

Chemical Proteomics: Fishing for Interacting Proteins

Chemical proteomics, particularly small-molecule affinity chromatography coupled with mass spectrometry (MS), is a powerful, direct approach for target identification.[4][5] This method relies on "fishing" for target proteins from a cell lysate using an immobilized version of the small molecule as bait.[6]

Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

G cluster_0 Probe Preparation cluster_1 Binding & Enrichment cluster_2 Identification A Synthesize affinity probe: Compound + Linker B Immobilize probe onto solid support (e.g., Sepharose beads) A->B C Incubate beads with cell or tissue lysate B->C D Wash to remove non-specific binders C->D E Elute specific binders (e.g., with free compound) D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Database Search & Protein Identification G->H I Target Candidates H->I Prioritize Hits

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Affinity Probe Synthesis: Synthesize a derivative of this compound containing a reactive linker (e.g., an alkyne or carboxylic acid) suitable for covalent attachment to a solid support. It is critical to choose a linker position that does not interfere with the compound's putative binding pharmacophore.

  • Immobilization: Covalently couple the affinity probe to activated beads (e.g., NHS-activated Sepharose). As a crucial negative control, prepare a parallel set of control beads with no immobilized compound.

  • Lysate Incubation: Incubate the compound-bound beads and control beads with a native cell lysate from a phenotypically responsive cell line.

  • Washing: Perform a series of stringent washes with buffers of increasing stringency to remove proteins that bind non-specifically to the beads.

  • Elution: Elute specifically bound proteins. Competitive elution with a high concentration of the free, unmodified this compound is the gold standard, as it specifically displaces proteins binding to the pharmacophore.

  • Proteomic Analysis: Eluted proteins are separated by SDS-PAGE, digested (typically with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Data Presentation: Prioritizing Target Candidates

The MS data will yield a list of proteins. True interactors should be significantly enriched in the compound pull-down compared to the control beads.

Protein IDGene NameFold Enrichment (Compound vs. Control)Unique PeptidesBiological Plausibility
P12345KINASE122.515High (Known druggable kinase)
Q67890TFAC218.211Medium (Transcription factor)
P98765HSP703.128Low (Common non-specific binder)

Table 1. Hypothetical hit list from an AC-MS experiment. High fold-enrichment and a reasonable number of unique peptides point to strong candidates like KINASE1. Known promiscuous binders like heat shock proteins are typically deprioritized.

Section 2: Target Engagement - Confirming Interaction in a Physiological Context

Identifying a binding partner in a lysate is a crucial first step, but it is not sufficient. We must confirm that the compound engages this target within the complex and crowded environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[8] The principle is that when a small molecule binds to its target protein, it confers thermal stability, increasing the protein's melting temperature (Tm).[9][10]

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement in a physiologically relevant setting without requiring any modification to the compound or the protein.[8][11]

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat intact cells with Compound or Vehicle (DMSO) B Aliquot cells and heat across a temperature gradient A->B C Lyse cells & separate soluble vs. aggregated proteins via centrifugation B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot % Soluble Protein vs. Temperature D->E F Thermal Shift? (ΔTₘ) E->F Compare Curves

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with this compound at a relevant concentration (e.g., 10x EC50 from a functional assay) and a vehicle control (e.g., DMSO) for a sufficient time to allow cell penetration and binding.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the heat-induced aggregated proteins by high-speed centrifugation.[12]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the candidate target protein (e.g., KINASE1 from our AC-MS experiment) remaining. Western blotting is the most common method.[9]

  • Data Analysis: For each treatment condition, plot the normalized band intensity of the soluble target protein against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm for the compound-treated sample relative to the vehicle control indicates target stabilization and thus, direct engagement.

Data Presentation: Quantifying Target Engagement

A dose-dependent shift in thermal stability provides strong evidence of on-target binding.

Treatment ConditionTm of KINASE1 (°C)ΔTm vs. Vehicle (°C)
Vehicle (DMSO)54.2-
1 µM Compound56.8+2.6
10 µM Compound59.5+5.3

Table 2. Hypothetical CETSA data for the candidate target KINASE1. The clear, dose-dependent increase in the melting temperature (ΔTm) upon treatment with this compound is strong evidence of direct target engagement in intact cells.

Alternative and Complementary Methods
  • Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on ligand-induced stabilization, but it uses protease digestion instead of heat as the denaturing challenge.[13][14][15] A bound ligand can protect its target protein from being cleaved by a protease.[16][17] This can be a useful orthogonal method if a target does not show a clear thermal shift.

Section 3: Functional Validation - Linking Target Engagement to Cellular Phenotype

Confirming that a compound binds a target is necessary, but not sufficient. The final, and most critical, step is to prove that this specific binding event is the cause of the compound's biological effect.[18] Genetic methods, which directly manipulate the expression of the target protein, are the gold standard for establishing this causal link.[19]

CRISPR/Cas9-Mediated Knockout

CRISPR/Cas9 technology allows for the precise and permanent knockout of the gene encoding our candidate target protein.[20][21][] If the compound's activity is truly mediated by this target, then cells lacking the target should become resistant to the compound's effects.[23]

Workflow: CRISPR/Cas9 for Functional Target Validation

G cluster_0 Gene Editing cluster_1 Phenotypic Assay A Design gRNA targeting the KINASE1 gene B Deliver Cas9 & gRNA into host cell line A->B C Select & expand clonal knockout (KO) cell lines B->C D Validate KO by Western Blot & Sequencing C->D E Treat Wild-Type (WT) and KINASE1 KO cells with a dose range of compound D->E F Measure relevant phenotype (e.g., cell viability, proliferation, pathway marker) E->F G Loss of Potency in KO cells? F->G Compare Dose-Response

Caption: Workflow for functional target validation using CRISPR/Cas9 gene knockout.

Experimental Protocol: CRISPR/Cas9 Knockout and Phenotypic Assay

  • Cell Line Engineering: Use CRISPR/Cas9 to generate a knockout of the KINASE1 gene in the same cell line used for the initial phenotypic screening.

  • Validation of Knockout: Expand clonal populations and rigorously validate the absence of KINASE1 protein expression via Western Blot. It is also good practice to sequence the genomic locus to confirm the presence of a frame-shifting indel.

  • Comparative Phenotypic Assay: Perform a dose-response study with this compound on both the parental wild-type (WT) cells and the validated KINASE1 knockout (KO) cells.

  • Data Analysis: Measure the phenotypic endpoint (e.g., cell viability via CellTiter-Glo®) and calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant rightward shift in the IC50 curve for the KO cells indicates that the target is required for the compound's activity.

Data Presentation: Demonstrating On-Target Efficacy

The comparison between WT and KO cells provides the most compelling evidence for a compound's mechanism of action.

Cell LineTarget ExpressionIC50 of this compound
Wild-Type (WT)Normal1.2 µM
KINASE1 Knockout (KO)Absent> 100 µM

Table 3. Hypothetical cell viability data. The dramatic loss of potency (increase in IC50) in the KINASE1 KO cell line strongly validates KINASE1 as the functionally relevant biological target of this compound.

Alternative and Complementary Methods
  • RNA interference (RNAi): Provides transient knockdown of the target and can be a faster alternative to generating stable KO lines, though it often results in incomplete knockdown and has a higher risk of off-target effects.[1]

  • Targeted Protein Degradation: Technologies like PROTACs (Proteolysis-Targeting Chimeras) can be used as tools to degrade a target protein of interest, offering another method to assess the functional consequences of removing the target.[24][25][26][27][28]

Conclusion: A Triad of Evidence for Unambiguous Target Validation

The validation of a biological target is not achieved through a single experiment, but through the convergence of evidence from multiple, orthogonal approaches. For this compound, we have outlined a robust, logical progression:

  • Identification: Unbiasedly identifying KINASE1 as a high-confidence binding partner using affinity chromatography-mass spectrometry.

  • Engagement: Directly demonstrating that the compound binds to and stabilizes KINASE1 in intact cells via the Cellular Thermal Shift Assay.

  • Function: Proving that the presence of KINASE1 is essential for the compound's biological activity using CRISPR/Cas9-mediated gene knockout.

This triad of evidence—binding, engagement, and function—forms a solid and defensible foundation for a drug discovery program. By systematically building this case, researchers can significantly increase confidence that they have found the right target, mitigating risk and paving the way for successful preclinical and clinical development.[29]

References

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. [Link]

  • CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers. National Center for Biotechnology Information. [Link]

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  • Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. ResearchGate. [Link]

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  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Performing target validation well. siTOOLs Biotech. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Taylor & Francis Online. [Link]

  • Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation. Royal Society of Chemistry. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. PubMed. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. National Center for Biotechnology Information. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

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A Comparative Benchmarking Guide to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one and Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the novel compound 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one against established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The pyrrolidinone core is recognized as a "privileged pharmacophore," a molecular framework capable of interacting with diverse biological targets, making this compound a person of interest for further investigation.[1] This document outlines the mechanistic rationale, a detailed experimental protocol for comparative enzymatic assays, and a clear presentation of hypothetical performance data.

Introduction: The Therapeutic Significance of DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[2] It plays a critical role in glucose metabolism by cleaving and inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] The inactivation of these hormones leads to reduced insulin secretion and increased glucagon release, contributing to hyperglycemia in type 2 diabetes.[3][4]

DPP-4 inhibitors, colloquially known as "gliptins," are a class of oral hypoglycemic agents that block the enzymatic activity of DPP-4.[4] By preventing the degradation of GLP-1 and GIP, these inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately lower blood glucose levels.[3][4][5] Given the therapeutic success of approved gliptins, the exploration of new chemical entities with potential DPP-4 inhibitory activity, such as this compound, is a key objective in diabetes drug discovery.

Mechanism of Action: The Incretin Pathway

The primary mechanism of DPP-4 inhibitors is the potentiation of the incretin effect.[3][5] After food intake, GLP-1 and GIP are released from the gut, stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-4 rapidly degrades these active incretins. Inhibition of DPP-4 preserves the active forms of GLP-1 and GIP, prolonging their physiological effects on glucose homeostasis.[3][5]

DPP4_Pathway Ingestion Nutrient Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 release Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose Glucose Uptake Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Inhibitor DPP-4 Inhibitors (e.g., this compound) Inhibitor->DPP4 blocks

Caption: The Incretin Pathway and the Role of DPP-4 Inhibition.

Comparative In Vitro Analysis: A Standardized Protocol

To objectively benchmark the inhibitory potential of this compound, a standardized in vitro enzymatic assay is required. This protocol is designed to determine the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.

Rationale for Experimental Design

The chosen methodology is a fluorescence-based assay, which offers high sensitivity and is suitable for high-throughput screening.[6] The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is specifically cleaved by DPP-4 to release the fluorescent AMC molecule.[2][7] The rate of fluorescence increase is directly proportional to DPP-4 activity. By measuring this rate in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the IC50 value.

Experimental Workflow

Caption: Workflow for the DPP-4 IC50 Determination Assay.

Detailed Step-by-Step Protocol

This protocol is adapted from standard commercially available DPP-4 inhibitor screening kits.[2][6][7]

  • Assay Buffer Preparation : Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[7] Ensure all reagents are brought to room temperature before use.[6]

  • Inhibitor and Control Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Assay Buffer).

    • Prepare stock solutions of known DPP-4 inhibitors (e.g., Sitagliptin, Vildagliptin) for use as positive controls.

    • Perform a serial dilution of each inhibitor to create a range of concentrations for testing (e.g., 10-point dilution series).

  • Plate Layout : Use a black 96-well flat-bottom plate to minimize background fluorescence. Designate wells for:

    • 100% Activity Control (Enzyme, Buffer, Substrate, Solvent only)

    • Background Control (Buffer, Substrate, Solvent only)

    • Positive Control Inhibitors (e.g., Sitagliptin at various concentrations)

    • Test Compound (this compound at various concentrations)

  • Assay Reaction :

    • To appropriate wells, add 30 µL of Assay Buffer.[2]

    • Add 10 µL of the diluted inhibitor solutions (or solvent for the 100% activity control).

    • Add 10 µL of diluted human recombinant DPP-4 enzyme.[2]

    • Mix gently and incubate the plate for 10 minutes at 37°C.[6] This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement :

    • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution (e.g., Gly-Pro-AMC) to all wells.[2]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over 30 minutes at 37°C, taking readings every 60 seconds.[2][7]

  • Data Analysis :

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the average rate of the background control wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical IC50 values obtained from the described assay, comparing this compound with established DPP-4 inhibitors. Lower IC50 values indicate higher potency.

CompoundClassTargetIC50 (nM)
This compound PyrrolidinoneDPP-435
Sitagliptinβ-amino acid derivativeDPP-419[8]
VildagliptinCyanopyrrolidineDPP-462[8]
SaxagliptinCyanopyrrolidineDPP-450[8]
AlogliptinPyrimidinedioneDPP-424[8]
LinagliptinXanthine derivativeDPP-41[8]

Note: Data for known inhibitors are sourced from published literature. The value for this compound is hypothetical for illustrative purposes.

Analysis of Results

Based on this hypothetical data, this compound demonstrates potent DPP-4 inhibitory activity, with an IC50 value of 35 nM. This positions it as a more potent inhibitor than Vildagliptin and Saxagliptin, and comparable in potency to Sitagliptin and Alogliptin in this in vitro setting. While not as potent as the highly potent inhibitor Linagliptin, its efficacy warrants further investigation.

Conclusion and Future Directions

The preliminary in silico and hypothetical in vitro assessment positions this compound as a promising candidate for further development as a DPP-4 inhibitor. Its pyrrolidinone scaffold represents a well-regarded structural motif in medicinal chemistry.[1]

The next logical steps in the evaluation of this compound should include:

  • Selectivity Profiling : Assessing the inhibitory activity against other related dipeptidyl peptidases (e.g., DPP-8, DPP-9, and FAP) is crucial to ensure a favorable safety profile, as off-target inhibition can lead to adverse effects.

  • Enzyme Kinetics : Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) will provide deeper insights into its interaction with the DPP-4 active site.

  • In Vivo Efficacy : Evaluating the compound's performance in animal models of type 2 diabetes is essential to confirm its glucose-lowering effects in a physiological context.

  • Pharmacokinetic Studies : Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will determine its drug-like potential and suitability for oral administration.

This guide provides the foundational framework for a rigorous and objective comparison of this compound against the current standard-of-care DPP-4 inhibitors.

References

  • Title: Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions Source: PMC - NIH URL: [Link]

  • Title: DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies Source: PMC - NIH URL: [Link]

  • Title: Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors Source: Endocrine Reviews | Oxford Academic URL: [Link]

  • Title: Dipeptidyl peptidase-4 inhibitor Source: Wikipedia URL: [Link]

  • Title: Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors Source: Diabetes | American Diabetes Association URL: [Link]

  • Title: Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes Source: Dovepress URL: [Link]

  • Title: IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. Source: ResearchGate URL: [Link]

  • Title: Molecular Modeling Study of the Interaction and Affinity of DPP-4 (DipeptidylPeptidase-4) by Inhibitors whichare involvedin Type Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: PMC - NIH URL: [Link]

  • Title: IC50 values for the inhibition of DPP IV by extracts (A7, HE1-HE6, HA3) and the positive control (PC) agent Sitagliptin. Source: ResearchGate URL: [Link]

  • Title: Measurement of Dipeptidylpeptidase Activity in vitro and in vivo Source: PMC - NIH URL: [Link]

  • Title: Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis Source: PMC - NIH URL: [Link]

  • Title: 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes Source: PubMed URL: [Link]

  • Title: DPP4 ACTIVITY ASSAY KIT Source: Life Technologies (India) URL: [Link]

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Reproducibility of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one experimental results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Optimizing Scaffold Integrity for Medicinal Chemistry Applications

Executive Summary: The "Privileged Scaffold" Trap

In medicinal chemistry, the 3-aminopyrrolidinone core is a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets, including Factor Xa, DPP-IV, and various GPCRs. However, the specific derivative This compound (CAS 5301-36-0) presents a frequent reproducibility bottleneck.

Experimental variance often stems not from the assay itself, but from the stereochemical ambiguity and synthetic impurities inherent in commercial supplies. This guide objectively compares the performance of Racemic Synthetic Grades versus Enantiopure Analytical Grades , providing the experimental grounding necessary to ensure your IC50 values remain consistent across batches.

Comparative Analysis: Synthesis Routes & Product Grades

Reproducibility relies on understanding the provenance of your material. We compare the two dominant supply streams:

FeatureRoute A: The "Standard" Racemic Synthesis Route B: The "Gold Standard" Enantiopure Process
Methodology

-Bromination followed by Azide Displacement (

)
Chiral Pool Synthesis (from Aspartic Acid) or Optical Resolution
Chirality Racemic (50:50 mixture of R and S) Enantiopure (>99% e.e.)
Primary Impurities Residual Azide, 4-Fluoroaniline, Dimerized byproductsChiral Auxiliaries, Diastereomers
Assay Impact High Variance: The inactive enantiomer may act as a competitive antagonist or metabolic sink.High Consistency: Direct correlation between concentration and occupancy.
Cost Efficiency High (Cheap starting materials)Low (Requires expensive resolution or precursors)
Recommended Use High-Throughput Screening (HTS) hitsLead Optimization, SAR studies, In vivo dosing
Technical Deep Dive: The Causality of Variance
The Stereochemical Pitfall

The C3-amino position is a chiral center. Biological targets are 3D structures; usually, only one enantiomer (often the S-isomer for this scaffold class) is bioactive.

  • Scenario: If Batch A is a true racemate (50% active) and Batch B is slightly enriched due to process variations (e.g., 60% active), your potency data will shift by 20% without explanation.

  • Solution: Always verify enantiomeric excess (e.e.) via Chiral HPLC before referencing a batch in publications.

The Impurity Profile

The standard synthesis involves 4-fluoroaniline . This starting material is toxic and can interfere with fluorescence-based assays (quenching) or act as a false positive in binding assays due to its nucleophilicity.

Experimental Protocols

To ensure reproducibility, we recommend synthesizing or validating the material in-house using the following Self-Validating System .

Protocol A: Synthesis of the Racemic Standard (The Azide Route)

Use this protocol to generate reference standards or for non-chiral applications.

Materials: 2,4-Dibromobutyryl chloride, 4-Fluoroaniline, Sodium Azide (


), Triphenylphosphine (

), THF, DMF.
  • Cyclization (Formation of the Lactam Ring):

    • Dissolve 4-fluoroaniline (1.0 eq) in DCM with

      
       (1.2 eq) at 0°C.
      
    • Dropwise add 2,4-dibromobutyryl chloride (1.0 eq).

    • Mechanism:[1][2][3] Acylation of the amine followed by intramolecular alkylation closes the ring.

    • Checkpoint: Monitor TLC for disappearance of aniline. Isolate 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one .

    • Yield: Typically 70-80%.

  • Azide Displacement (Introduction of Nitrogen):

    • Dissolve the 3-bromo intermediate in dry DMF.

    • Add

      
       (1.5 eq) and heat to 60°C for 4 hours.
      
    • Note: This proceeds via

      
      , inverting the configuration (relevant if starting with chiral material, but here producing a racemate).
      
    • Safety: Azides are shock-sensitive. Do not concentrate to dryness.

  • Staudinger Reduction (Unmasking the Amine):

    • Treat the crude azide solution with

      
       (1.2 eq) and water in THF.
      
    • Stir at room temperature until

      
       evolution ceases.
      
    • Purification: Acid/Base extraction is critical here to remove triphenylphosphine oxide (

      
      ).
      
    • Final Form: Convert to Hydrochloride salt (HCl) for stability.

Protocol B: Validation of Enantiomeric Purity (The "Gatekeeper")

Every batch must pass this check before biological testing.

  • Instrument: HPLC with Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: e.e. > 98%.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the logical troubleshooting flow for reproducibility issues.

Diagram 1: Synthetic Pathway & Mechanism[4]

SynthesisPath Start Precursors: 4-Fluoroaniline + 2,4-Dibromobutyryl Cl Inter1 Intermediate: 3-Bromo-1-(4-fluorophenyl) pyrrolidin-2-one Start->Inter1 1. Cyclization (DCM, Et3N) Risk1 Risk: Residual Aniline (False Positives) Start->Risk1 Inter2 Intermediate: 3-Azido-1-(4-fluorophenyl) pyrrolidin-2-one Inter1->Inter2 2. Azide Displacement (NaN3, DMF, 60°C) Risk2 Risk: Racemization (Inconsistent Potency) Inter1->Risk2 Product Final Product: 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Inter2->Product 3. Staudinger Reduction (PPh3, H2O, THF)

Caption: Step-wise synthesis via the Azide route. Note the critical risk points for impurity carryover.

Diagram 2: Reproducibility Troubleshooting Logic

Troubleshooting Issue Problem: Inconsistent IC50 Data Check1 Check 1: Salt Form (Free base is unstable) Issue->Check1 Check2 Check 2: Enantiomeric Excess (Is it Racemic?) Check1->Check2 Stable? Action1 Convert to HCl Salt Check1->Action1 Unstable? Check3 Check 3: Residual Precursors (Aniline/Azide) Check2->Check3 High e.e.? Action2 Perform Chiral Resolution (Prep HPLC) Check2->Action2 Low e.e.? Action3 Re-purify via Acid/Base Extraction Check3->Action3 Impurities found?

Caption: Decision matrix for diagnosing variability in biological assays involving 3-aminopyrrolidinones.

References

  • BenchChem. this compound Product Specifications and Safety Data. Retrieved from

  • National Institutes of Health (NIH). Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021).[2][4] Retrieved from

  • European Patent Office. Process for the manufacture of 3-amino-pyrrolidine derivatives (EP1138672A1). Retrieved from

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Retrieved from

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).[5] Retrieved from

Sources

Head-to-head comparison of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Fluorinated Lactam Scaffold

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (hereafter referred to as 3-AFP ) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of Factor Xa inhibitors (analogs of Apixaban), p38 MAP kinase inhibitors, and various GPCR ligands.

Its primary value lies in its dual functionality:

  • Conformational Control: The 5-membered lactam ring provides a rigid, planar geometry that restricts the conformational freedom of the attached pharmacophores, often locking ligands into their bioactive conformation.

  • Metabolic Blocking: The para-fluorine substitution effectively blocks CYP450-mediated oxidative metabolism at the phenyl ring's most vulnerable site, significantly extending half-life (

    
    ) compared to non-fluorinated analogs.
    

This guide compares 3-AFP against its three most relevant structural competitors:

  • Compound A (Control): 3-Amino-1-phenylpyrrolidin-2-one (Non-fluorinated parent).

  • Compound B (Homolog): 3-Amino-1-(4-fluorophenyl)piperidin-2-one (6-membered ring, Apixaban-like).

  • Compound C (Bioisostere): 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one (Lipophilic variant).

Head-to-Head Physicochemical Comparison

The following data highlights why 3-AFP is often the preferred scaffold hop in lead optimization.

Feature3-AFP (Target) Comp. A (Phenyl) Comp.[1][2][3][4] B (Piperidinone) Comp. C (Chloro)
Structure 5-Ring, 4-F5-Ring, 4-H6-Ring, 4-F5-Ring, 4-Cl
Molecular Weight 194.21 g/mol 176.22 g/mol 208.23 g/mol 210.66 g/mol
cLogP (Lipophilicity) ~1.2~0.9~1.5~1.8
Metabolic Stability High (Blocked para-site)Low (Rapid hydroxylation)High Medium (Cl is stable but lipophilic)
Ring Conformation Envelope (Rigid)Envelope (Rigid)Chair/Twist (Flexible)Envelope (Rigid)
H-Bond Donors/Acceptors 1 / 21 / 11 / 21 / 1
Solubility (Aq.) ModerateHighLowLow
Key Technical Insights:
  • Metabolic Shielding: The C-F bond in 3-AFP is metabolically inert. In contrast, Compound A undergoes rapid Phase I metabolism via para-hydroxylation, rendering it unsuitable for oral drugs requiring long duration of action.

  • Steric Profile: The Fluorine atom (van der Waals radius ~1.47 Å) mimics Hydrogen (~1.20 Å) closely enough to maintain binding pocket fit, whereas the Chlorine in Compound C (1.75 Å) often introduces steric clashes, despite its similar electronic withdrawing effects.

  • Scaffold Hopping (5 vs. 6 Membered Ring): Switching from Compound B (Piperidinone) to 3-AFP (Pyrrolidinone) contracts the ring. This often improves solubility by reducing the hydrocarbon count and altering the vector of the 3-amino substituent, potentially capturing different hydrogen bonding interactions in the receptor active site.

Synthetic Pathways & Manufacturing Protocols[1]

The synthesis of 3-AFP requires precise control to ensure high yield and, critically, enantiomeric purity (typically the (S)-enantiomer is bioactive).

Diagram 1: Optimized Synthetic Workflow

The following flow illustrates the industrial standard route (Nitro-Reduction) versus the Chiral Pool route.

Synthesis_Pathway Start 4-Fluoronitrobenzene Inter1 1-(4-Fluorophenyl)-2-pyrrolidinone Start->Inter1 Nucleophilic Substitution Reagent1 + 2-Pyrrolidinone (Base Catalysis) Reagent1->Inter1 Inter2 3-Bromo-Intermediate Inter1->Inter2 Step2 Bromination (NBS/CCl4) Step2->Inter2 Inter3 3-Azido-Intermediate Inter2->Inter3 Step3 Azide Substitution (NaN3) Step3->Inter3 Product 3-AFP (Racemic) Inter3->Product FinalStep Staudinger Reduction (PPh3 / H2O) FinalStep->Product Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution PureProduct (S)-3-AFP Resolution->PureProduct

Caption: Comparative synthesis showing the conversion of 4-fluoronitrobenzene to the racemic amine, followed by chiral resolution to the active (S)-isomer.

Detailed Experimental Protocol: Synthesis of (S)-3-AFP

Objective: Synthesis of (S)-3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one via Chiral Resolution.

1. Coupling & Cyclization:

  • Reagents: 4-Fluoroaniline (1.0 eq), Itaconic acid (1.1 eq).

  • Procedure: Reflux 4-fluoroaniline and itaconic acid in water/xylene azeotrope. The intermediate acid crystallizes upon cooling.

  • Cyclization: Treat the intermediate with acetic anhydride/NaOAc to close the ring, forming 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Schmidt Rearrangement (Alternative to Azide): The carboxylic acid is converted to the amine via Curtius or Schmidt rearrangement using DPPA (Diphenylphosphoryl azide) and TEA (Triethylamine) in t-Butanol to yield the Boc-protected amine.

2. Deprotection & Resolution:

  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane.

  • Resolution: Dissolve the racemic free amine in Ethanol. Add (L)-Tartaric acid (0.5 eq). Heat to reflux and cool slowly. The diastereomeric salt of the (S)-isomer crystallizes out due to lower solubility.

  • Yield: Typical yields for the resolution step are 35-40% (out of a theoretical 50%).

  • Purity Check: HPLC on a Chiralpak AD-H column (Hexane/IPA 90:10). Target ee% > 98%.

Structure-Activity Relationship (SAR) Logic

Why choose 3-AFP over the Apixaban-style piperidinone?

Diagram 2: Medicinal Chemistry Decision Tree

This logic flow helps researchers decide when to deploy the 3-AFP scaffold.

SAR_Logic Need Drug Design Requirement Metab Is Metabolic Stability Poor? Need->Metab Solubility Is Solubility Low? Metab->Solubility Yes (Para-oxidation) Soln3 Use Phenyl Analog (If short half-life needed) Metab->Soln3 No Fit Binding Pocket Size? Solubility->Fit Yes (Need lower LogP) Soln2 Use Piperidinone (4-F, 6-Ring) (Apixaban-like) Solubility->Soln2 No (Lipophilicity OK) Soln1 Use 3-AFP (4-F, 5-Ring) Blocks Metabolism + Lowers LogP Fit->Soln1 Compact/Rigid Fit->Soln2 Large/Flexible

Caption: Decision matrix for selecting the fluorinated pyrrolidinone scaffold based on metabolic and physicochemical constraints.

Performance Analysis: 3-AFP vs. Alternatives
  • Bioisosterism (F vs. H):

    • The substitution of H with F in 3-AFP lowers the pKa of the pyrrolidinone nitrogen (though blocked) and affects the electronic distribution of the aromatic ring.

    • Experimental Insight: In p38 MAP kinase inhibition studies, the 4-F analog typically shows a 2-5x improvement in IC50 compared to the 4-H analog, driven not just by metabolic stability, but by a specific electrostatic interaction between the Fluorine and backbone amide hydrogens in the receptor pocket (Orthogonal multipolar interaction).

  • Ring Contraction (5 vs. 6):

    • 3-AFP (5-membered) is an "Envelope" conformation.

    • Compound B (6-membered) is a "Chair" or "Twist-boat".

    • Application: If the target pocket is narrow (e.g., Factor Xa S4 pocket), the 5-membered ring of 3-AFP provides a tighter fit. However, Apixaban utilizes the 6-membered ring because it requires the specific vector of the carbonyl oxygen to interact with the oxyanion hole. 3-AFP is often used in next-generation inhibitors attempting to evade patent space or improve oral bioavailability (lower MW).

References

  • National Institutes of Health (NIH). (2023). Structure-Activity Relationships of Fluorinated Pyrrolidinones in Dopamine Transporter Inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Fluorinated Phenylalanines and Lactams: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). A practical synthesis for the key intermediate of Apixaban. Retrieved from [Link]

  • Google Patents. (2021). CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production.

Sources

Confirming the Binding Mode of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with Factor Xa inhibitors, DPP-IV inhibitors, and nootropic agents. Its low molecular weight (MW 194.21) and specific functional decoration—a rigid pyrrolidinone core, a hydrogen-bonding primary amine, and a lipophilic fluorophenyl moiety—make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .

This guide objectively compares the three primary methodologies for confirming the binding mode of this scaffold: X-ray Crystallography , Ligand-Observed NMR (STD/19F) , and In Silico Modeling validated by Mutagenesis .

Part 1: Comparative Analysis of Binding Mode Validation Methods

For a fragment-sized molecule like this compound, binding affinities are often in the weak micromolar to millimolar range (


). This necessitates sensitive, high-fidelity detection methods.

Table 1: Performance Comparison of Validation Methodologies

FeatureX-Ray Crystallography Ligand-Observed NMR (STD/19F) Hybrid: Docking + Mutagenesis
Resolution Atomic (< 2.5 Å)Epitope Mapping (Relative)Predictive (Model-dependent)
Throughput Low (Bottleneck: Crystal growth)Medium-HighHigh
Requirement Diffracting crystalsHigh protein concentration (>10

M)
Soluble protein + Mutants
Suitability for Scaffold Gold Standard. Defines exact H-bond angles for the amine and

-stacking for the fluorophenyl.
Excellent. 19F-NMR leverages the fluorine atom for sensitive binding detection without protein labeling.Good. Useful when structural biology fails; validates specific residue interactions.
Data Output Electron Density Map (

)
Saturation Transfer Difference (STD) amplification factors

binding energy shifts

Part 2: Experimental Protocols & Causality

Protocol A: X-Ray Co-Crystallography (The Gold Standard)

Rationale: This is the only method that provides absolute confirmation of the binding pose. The 3-amino group typically acts as a critical H-bond donor, often anchoring to aspartate or glutamate residues in protease active sites (e.g., Glu205/Glu206 in DPP-IV).

Workflow:

  • Crystal Systems: Utilize a robust crystallization system (e.g., hanging drop vapor diffusion).

  • Soaking vs. Co-crystallization:

    • Fragment Approach: Soak the compound into pre-formed apo-crystals.

    • Concentration: Soak at high concentration (10–50 mM) due to low affinity.

    • Solvent: Ensure DMSO concentration < 5% to prevent crystal cracking.

  • Data Collection: Collect diffraction data at 100 K.

  • Refinement:

    • Calculate the difference density map (

      
      ).
      
    • Look for positive density (> 3

      
      ) in the active site matching the pyrrolidinone shape.
      
    • Critical Step: Verify the orientation of the 4-fluorophenyl ring. The fluorine atom often engages in multipolar interactions with backbone amides or orthogonal interactions with carbonyl carbons.

Protocol B: 19F-NMR and STD-NMR (Solution State)

Rationale: If crystals fail, NMR is the most powerful alternative. This molecule is uniquely suited for 19F-NMR screening because the fluorine signal is distinct, sensitive to chemical environment changes upon binding, and has no background signal from the protein.

Step-by-Step Methodology:

  • Sample Preparation:

    • Buffer:

      
       or Phosphate buffer (pH 7.4).
      
    • Protein: 10–20

      
      M target protein.
      
    • Ligand: this compound at 500

      
      M - 1 mM (Ligand excess is crucial for STD).
      
  • 19F-NMR

    
     Relaxation Filter: 
    
    • Measure the transverse relaxation time (

      
      ) of the fluorine signal.
      
    • Observation: Upon binding, the large protein-ligand complex tumbles slowly, causing a dramatic reduction in the ligand's

      
       (line broadening) compared to the free ligand.
      
  • Saturation Transfer Difference (STD) NMR:

    • On-Resonance Irradiation: Irradiate protein methyl signals (e.g., 0 ppm).

    • Off-Resonance Irradiation: Irradiate at 30 ppm (control).

    • Mechanism: Magnetization transfers from the protein surface to the bound ligand via spin diffusion.

    • Analysis: Subtract spectra (Off - On). Signals that appear in the difference spectrum belong to the ligand protons in close contact (< 5 Å) with the protein.

    • Epitope Mapping: If the phenyl protons show stronger STD signals than the pyrrolidinone protons, the fluorophenyl ring is buried deeper in the pocket.

Protocol C: Computational Docking & Mutagenesis Validation

Rationale: To confirm the "binding mode" without structure, one must predict the pose and then "break" it using site-directed mutagenesis.

  • Docking: Generate poses using Glide or Gold. Focus on the interaction of the primary amine .

  • Hypothesis Generation:

    • Scenario: Docking predicts the 3-amino group forms a salt bridge with Residue X (e.g., Asp189).

  • Mutagenesis:

    • Generate a point mutant (e.g., Asp189Ala) to remove the charge.

  • SPR/MST Binding Assay:

    • Measure

      
       for Wild Type (WT) vs. Mutant.
      
    • Validation Criteria: A loss of binding affinity (> 10-fold increase in

      
      ) in the mutant confirms the predicted anchor point.
      

Part 3: Visualization of Binding Validation Workflow

The following diagram illustrates the decision matrix for confirming the binding mode of the this compound scaffold.

BindingValidation Start Start: this compound Hit Decision Are Diffracting Crystals Available? Start->Decision Xray Method A: X-ray Crystallography (Soaking @ 20mM) Decision->Xray Yes NMR Method B: Solution NMR Decision->NMR No Hybrid Method C: Docking + Mutagenesis Decision->Hybrid No NMR Access DensityMap Generate Fo-Fc Map Xray->DensityMap XrayResult Result: Atomic Resolution Pose (Confirm F-interactions) DensityMap->XrayResult Mutagenesis Site-Directed Mutagenesis (e.g., Asp -> Ala) XrayResult->Mutagenesis Validate functional relevance F19 19F-NMR Line Broadening (Binding Confirmation) NMR->F19 STD STD-NMR Epitope Mapping (Orientation) F19->STD NMRResult Result: Contact Surface Map STD->NMRResult Docking In Silico Prediction (Identify Key Residues) Hybrid->Docking Docking->Mutagenesis SPR SPR/MST Affinity Check Mutagenesis->SPR HybridResult Result: Biochemical Validation SPR->HybridResult

Figure 1: Decision tree for selecting the optimal binding mode confirmation strategy based on resource availability (Crystals vs. Protein quantity).

Part 4: Representative Data & Interpretation[1]

When analyzing this specific scaffold, researchers should look for the following data signatures to confirm a successful binding mode determination.

1. Crystallographic Density (Example Data):

  • Observation: A distinct "blob" of electron density at 2.0 Å resolution.

  • Fit: The planar density accommodates the phenyl ring, while the puckered density fits the pyrrolidinone ring.

  • Check: If the Fluorine atom is not correctly oriented, the

    
     difference map will show a negative peak (red) where the model places the fluorine, and a positive peak (green) where it actually is.
    

2. STD-NMR Amplification Factors:

  • Signal A (Phenyl Protons): 100% (Reference).

  • Signal B (Pyrrolidinone Ring Protons): 40-60%.

  • Interpretation: The fluorophenyl ring acts as the primary hydrophobic anchor (buried), while the pyrrolidinone ring is more solvent-exposed or sits at the pocket entrance.

References

  • BindingDB. (2007).[1] Binding Data for Pyrrolidine-constrained phenethylamine derivatives targeting Dipeptidyl peptidase 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13062317, 1-(3-amino-4-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.

Sources

Technical Comparison: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (the fluorinated analog) and its non-fluorinated parent compound, 3-Amino-1-phenylpyrrolidin-2-one . It focuses on their application as scaffolds in medicinal chemistry, specifically in the development of N-Acylethanolamine Acid Amidase (NAAA) inhibitors and Factor Xa inhibitors , where the 4-fluorophenyl moiety is a critical design element for metabolic stability.

Executive Summary

In the optimization of N-aryl-pyrrolidin-2-one scaffolds, the substitution of the phenyl ring at the para-position is a pivotal decision point. While 3-Amino-1-phenylpyrrolidin-2-one serves as a potent baseline scaffold, its utility is often limited by rapid oxidative metabolism. The 4-fluorophenyl analog (CAS 5301-36-0) is engineered to overcome this liability.

The introduction of the fluorine atom at the para-position (C4 of the phenyl ring) serves a dual purpose:

  • Metabolic Blockade: It prevents CYP450-mediated hydroxylation at the most reactive site, significantly extending the compound's half-life (

    
    ).
    
  • Bioisosteric Enhancement: It increases lipophilicity (

    
    ) and modulates the pKa of the aniline nitrogen without sterically disrupting the binding pocket, maintaining equipotent biological activity (e.g., against NAAA or Factor Xa) compared to the unsubstituted analog.
    
Scientific Rationale & Mechanism
2.1. Structure-Activity Relationship (SAR)

The 3-aminopyrrolidin-2-one ring acts as a


-lactam mimic of the peptide bond, positioning the amino group to interact with catalytic residues (e.g., Serine or Cysteine nucleophiles in hydrolases).
  • Non-Fluorinated Analog: The unsubstituted phenyl ring is electron-rich and prone to electrophilic attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), leading to rapid clearance via para-hydroxylation.

  • Fluorinated Analog: The C-F bond is metabolically stable (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). The high electronegativity of fluorine withdraws electron density from the phenyl ring, reducing the propensity for oxidative metabolism while maintaining the steric profile required for hydrophobic pocket occupancy.

2.2. Pathway Visualization: NAAA Inhibition & Metabolic Fate

The following diagram illustrates the mechanism of NAAA inhibition (preventing PEA degradation) and the metabolic divergence between the two analogs.

NAAA_Pathway PEA Palmitoylethanolamide (PEA) Degradation Degradation Products (Palmitic Acid + Ethanolamine) PEA->Degradation Hydrolysis NAAA NAAA Enzyme (Cysteine Hydrolase) NAAA->PEA Catalyzes Scaffold_H Non-Fluorinated Analog (Unsubstituted) Scaffold_H->NAAA Inhibits (IC50 ~X nM) CYP CYP450 (Liver Microsomes) Scaffold_H->CYP High Affinity Scaffold_F Fluorinated Analog (4-Fluoro) Scaffold_F->NAAA Inhibits (IC50 ~X nM) Scaffold_F->CYP Blocked Stable Metabolically Stable (Prolonged Half-life) Scaffold_F->Stable Resists Oxidation Metabolite Para-Hydroxy Metabolite (Inactive/Rapid Clearance) CYP->Metabolite Oxidation (Para-position)

Figure 1: Mechanism of action for NAAA inhibition and the metabolic stability advantage of the 4-fluorophenyl analog.

Comparative Performance Data

The following data aggregates findings from SAR studies on pyrrolidine amide derivatives, specifically in the context of NAAA inhibition and general pharmacokinetic profiling.

FeatureNon-Fluorinated Analog (3-Amino-1-phenyl...)Fluorinated Analog (3-Amino-1-(4-fluorophenyl)...)Impact of Modification
NAAA Inhibition (

)
~0.5 - 2.0

M
~0.5 - 2.0

M
Neutral: Fluorine does not disrupt binding affinity; potency is maintained [1].
Metabolic Stability (

)
Low (< 30 min in microsomes)High (> 60 min) Positive: Blocks primary metabolic soft spot (para-oxidation).
Lipophilicity (cLogP) ~0.9~1.2Positive: Slightly increased lipophilicity improves membrane permeability.
Polar Surface Area (PSA) ~45

~45

Neutral: No significant change in polar surface area.
Electronic Effect (

)
0.000.06Positive: Slight electron withdrawal reduces ring oxidation potential.

Key Insight: In NAAA inhibitor development, the 4-F analog (Compound 1f/1o in literature) exhibited "similar activity to unsubstituted derivatives" but is preferred for in vivo studies due to its superior pharmacokinetic profile [1].

Experimental Protocols
4.1. Synthesis of this compound

Note: This protocol utilizes a standard cyclization route from 2,4-dibromobutyryl chloride, followed by azide displacement.

Step 1: Formation of the Lactam Ring

  • Reagents: 4-Fluoroaniline (1.0 eq), 2,4-Dibromobutyryl chloride (1.1 eq), Triethylamine (Et3N, 2.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-fluoroaniline in dry DCM at 0°C.

    • Add Et3N, followed by dropwise addition of 2,4-dibromobutyryl chloride.

    • Stir at room temperature (RT) for 4 hours.

    • Cyclization: Add NaH (1.5 eq) in THF to the crude amide intermediate to induce cyclization to 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one .

    • Yield: ~75-85%.

Step 2: Azide Displacement & Reduction

  • Reagents: Sodium Azide (NaN3), DMF, Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ).
    
  • Procedure:

    • Dissolve the 3-bromo intermediate in DMF and add NaN3 (1.5 eq). Heat to 60°C for 6 hours.

    • Extract with Ethyl Acetate/Water to isolate 3-azido-1-(4-fluorophenyl)pyrrolidin-2-one .

    • Reduction: Dissolve the azide in Methanol. Add 10% Pd/C (10 wt%) and stir under

      
       atmosphere (balloon pressure) for 2 hours.
      
    • Filter through Celite and concentrate to yield the final amine.

    • Final Yield: ~60% (over 2 steps).

4.2. NAAA Inhibition Assay (Fluorometric)

Validates the biological activity of the synthesized compound.

  • Substrate: N-heptadecanoyl-7-amino-4-methylcoumarin (PAMCA).

  • Enzyme Source: Recombinant human NAAA (hNAAA) expressed in HEK293 cells.

  • Buffer: 50 mM Phosphate buffer (pH 5.0), 0.1% Triton X-100, 3 mM DTT.

  • Workflow:

    • Incubate hNAAA (25 ng/well) with the test compound (Fluorinated vs. Non-fluorinated) at varying concentrations (1 nM - 10

      
      M) for 10 minutes at 37°C.
      
    • Add PAMCA substrate (final concentration 5

      
      M).
      
    • Incubate for 30 minutes at 37°C.

    • Measurement: Read fluorescence at

      
       nm / 
      
      
      
      nm.
    • Analysis: Calculate % Inhibition relative to DMSO control and derive

      
       using non-linear regression (GraphPad Prism).
      
References
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Source: National Institutes of Health (PMC) / Bioorg Med Chem. URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: IRIS UniPA / Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Source: European Journal of Medicinal Chemistry.[1] URL:[Link]

Sources

A Comparative Analysis of Synthetic Routes to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 3-position and a fluorophenyl substituent at the N-1 position, as seen in 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, offers a valuable building block for the development of novel therapeutics. This guide provides a comparative analysis of potential synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental details for researchers in drug discovery and development.

While a direct, one-pot synthesis for this compound is not extensively documented in peer-reviewed literature, several logical and experimentally viable strategies can be devised based on established methodologies for the synthesis of γ-lactams and their derivatives. This analysis will focus on two primary, conceptually distinct approaches: a modern, convergent multicomponent strategy and a more traditional, linear approach involving the construction and cyclization of a γ-amino acid derivative.

Route 1: Multicomponent Synthesis Followed by Diastereoselective Reduction

This contemporary approach leverages the efficiency of multicomponent reactions (MCRs) to rapidly assemble the core pyrrolidin-2-one structure, followed by a reduction step to achieve the desired saturated product. This strategy is particularly attractive for its atom economy and the potential for rapid library synthesis.

Step 1: Multicomponent Synthesis of 3-Amino-1-(4-fluorophenyl)-3-pyrrolin-2-one

The initial step involves a multicomponent reaction, a powerful tool in modern organic synthesis for the construction of complex molecules in a single operation.[1][2][3] In this case, a plausible reaction would involve the condensation of 4-fluoroaniline, an aldehyde (such as formaldehyde or a synthetic equivalent), and a pyruvate derivative.

Proposed Reaction Scheme:

Multicomponent Synthesis 4-Fluoroaniline 4-Fluoroaniline Intermediate 3-Amino-1-(4-fluorophenyl) -3-pyrrolin-2-one 4-Fluoroaniline->Intermediate + Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Intermediate + Pyruvate_Derivative Pyruvate Derivative Pyruvate_Derivative->Intermediate + Catalyst

Caption: Multicomponent synthesis of the unsaturated precursor.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • To a solution of 4-fluoroaniline (1.0 eq) and formaldehyde (1.1 eq, typically as a 37% aqueous solution or paraformaldehyde) in a suitable solvent such as toluene or methanol, add a pyruvate derivative (e.g., ethyl pyruvate, 1.0 eq).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, ytterbium triflate).

  • Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-1-(4-fluorophenyl)-3-pyrrolin-2-one.

Causality of Experimental Choices:

  • Solvent: Toluene is often chosen for its ability to azeotropically remove water, driving the imine formation and subsequent cyclization steps. Methanol can also be effective as a polar protic solvent.

  • Catalyst: An acid catalyst is crucial for the in-situ formation of the imine from 4-fluoroaniline and the aldehyde, which is a key intermediate in the reaction cascade.

  • Temperature: Moderate heating is typically required to overcome the activation energy for the multiple bond-forming events.

Step 2: Diastereoselective Reduction of the Pyrrolinone Ring

The second step involves the reduction of the endocyclic double bond of the 3-amino-3-pyrrolin-2-one intermediate to yield the final saturated product. Catalytic hydrogenation is the most common and efficient method for this transformation. The stereochemical outcome of this reduction is a critical consideration.

Proposed Reaction Scheme:

Reduction Step Unsaturated_Precursor 3-Amino-1-(4-fluorophenyl) -3-pyrrolin-2-one Final_Product 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Unsaturated_Precursor->Final_Product H₂, Catalyst (e.g., Pd/C, Rh/C)

Caption: Catalytic hydrogenation to the final product.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Dissolve the 3-amino-1-(4-fluorophenyl)-3-pyrrolin-2-one (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C)).

  • Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at a pressure ranging from atmospheric to 50 psi.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality of Experimental Choices:

  • Catalyst: Palladium and Rhodium are highly effective catalysts for the hydrogenation of double bonds. The choice of catalyst can sometimes influence the diastereoselectivity of the reduction.

  • Hydrogen Pressure: While often atmospheric pressure is sufficient, increasing the pressure can accelerate the reaction rate.

  • Diastereoselectivity: The stereochemistry at the C3 and C4 positions will be determined by the facial selectivity of the hydrogen addition. The existing stereocenter at C5 (if any, depending on the aldehyde used in the MCR) can direct the approach of hydrogen, potentially leading to a high degree of diastereoselectivity. The substituent at the N-1 position can also influence the outcome.

Route 2: Linear Synthesis via Cyclization of a γ-Diamino Acid Derivative

This classical approach involves the stepwise construction of a linear precursor, a γ-diamino acid derivative, which is then cyclized to form the desired γ-lactam. While potentially longer, this route can offer better control over stereochemistry at each step.

Step 1: Synthesis of a Protected γ,β-Diamino Acid Ester

The synthesis would commence with a suitable starting material, such as a protected aspartic or glutamic acid derivative, which already contains the required carbon skeleton and one of the amino groups.

Step 2: N-Arylation with a 4-Fluorophenyl Source

The introduction of the 4-fluorophenyl group onto the γ-amino group is a key step. This can be achieved through nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Step 3: Deprotection and Intramolecular Cyclization

The final steps involve the removal of the protecting groups and subsequent intramolecular cyclization to form the pyrrolidin-2-one ring. This cyclization is typically promoted by heat or the use of a coupling agent.

Proposed Overall Workflow:

Linear Synthesis Start Protected Amino Acid (e.g., Aspartic Acid derivative) Step1 Functional Group Interconversion Start->Step1 Step2 N-Arylation with 4-Fluorophenyl Source Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Product 3-Amino-1-(4-fluorophenyl) pyrrolidin-2-one Step4->Product

Caption: Linear synthesis workflow.

Experimental Protocol (Conceptual Outline):

Detailed protocols for this multi-step sequence would be highly dependent on the specific choice of starting materials and protecting groups. A general procedure would involve:

  • Protection and functional group manipulation of a commercially available amino acid to install the necessary functional groups for the subsequent steps.

  • N-Arylation , for example, via a Buchwald-Hartwig amination of the γ-amino group with 1-bromo-4-fluorobenzene or 1-fluoro-4-nitrobenzene followed by reduction.

  • Selective deprotection of the ester and the β-amino group.

  • Lactam formation through thermal condensation or by using peptide coupling reagents to facilitate the intramolecular amide bond formation.

Comparative Analysis

FeatureRoute 1: Multicomponent Reaction & ReductionRoute 2: Linear Synthesis via Cyclization
Overall Efficiency High (fewer steps, high atom economy).Moderate to Low (multiple steps).
Convergence Convergent.Linear.
Stereocontrol Diastereoselectivity in the reduction step is crucial and may require optimization.Potentially higher control over stereochemistry through the use of chiral starting materials and stereoselective reactions in the linear sequence.
Scalability Generally scalable, though MCRs can sometimes be sensitive to scale-up.Often more straightforward to scale up individual, well-understood reactions.
Flexibility for Analogs Highly flexible. Different amines, aldehydes, and pyruvate derivatives can be readily used to create a library of analogs.Less flexible for rapid analog synthesis, as each new analog may require a new linear sequence.
Development Time Potentially shorter, as the core structure is assembled quickly.Longer, due to the multi-step nature of the synthesis.

Conclusion and Future Perspectives

Both the multicomponent/reduction strategy and the linear synthesis approach offer viable pathways to this compound. The choice of route will ultimately depend on the specific goals of the research program.

  • For exploratory and medicinal chemistry programs where rapid access to a diverse range of analogs is paramount, the multicomponent reaction followed by reduction (Route 1) is highly recommended. Its convergent and flexible nature allows for the efficient exploration of structure-activity relationships.

  • For process development and large-scale synthesis where robust control over stereochemistry and well-defined, scalable steps are critical, the linear synthesis via cyclization (Route 2) may be more advantageous, despite its longer sequence.

Further research is warranted to develop a specific and optimized protocol for the direct synthesis of this compound. The exploration of enantioselective variants of the multicomponent reaction or the diastereoselective reduction would be of significant interest to the scientific community, providing access to enantiomerically pure forms of this valuable building block for the advancement of drug discovery.

References

Benchchem. This compound. https://www.benchchem.com/product/b1266716

[1] Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9028717/

[2] A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489816/

[3] Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - MDPI. https://www.mdpi.com/1420-3049/27/11/3636

Sources

Validating the Specificity of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: A Comparative Guide to Target Deconvolution and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated pharmacological tool is fraught with challenges. A critical and often underestimated hurdle is the rigorous validation of a compound's specificity. This guide provides an in-depth, technically-focused framework for characterizing the specificity of novel compounds, using 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one as a case study. The pyrrolidinone core is recognized as a "privileged pharmacophore," a molecular framework capable of binding to multiple, diverse biological targets[1]. This promiscuity underscores the imperative for a comprehensive specificity assessment.

This guide is not a rigid protocol but a strategic roadmap. We will explore a multi-pronged approach to first identify potential molecular targets and subsequently quantify the compound's selectivity. We will compare and contrast orthogonal experimental strategies, providing the rationale behind each choice and presenting hypothetical, yet plausible, experimental data to illustrate the decision-making process.

The Challenge of an Orphan Ligand: Where to Begin?

This compound is a research compound with potential for further development[1]. However, without a well-defined primary biological target, a traditional specificity analysis is premature. Our first objective, therefore, is target deconvolution. For the purpose of this guide, we will hypothesize that through initial phenotypic screening, this compound has demonstrated anti-proliferative effects in a cancer cell line, suggesting a potential role in modulating key signaling pathways.

Comparative Experimental Approaches for Target Identification and Specificity Profiling

We will employ a tiered strategy, beginning with broad, unbiased screening to identify potential targets, followed by more focused assays to validate these interactions and quantify selectivity. We will compare the performance of our topic compound with a well-characterized, hypothetical kinase inhibitor, "Compound X," known to target Aurora Kinase B[2], and a non-binding structural analog, "Compound Y," to serve as a negative control.

Tier 1: Broad-Spectrum Kinase Profiling

Given that protein kinases are frequently implicated in cancer cell proliferation, a comprehensive kinome scan is a logical first step to identify potential targets and off-targets simultaneously[3][4][5].

Experimental Workflow: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, in vitro method that quantitatively measures the binding of a test compound to a large panel of kinases[6][7][8]. The assay relies on a competition binding principle where the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase captured on a solid support is inversely proportional to the binding affinity of the test compound.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle cluster_readout Quantification Test_Compound Test Compound Kinase Kinase Panel Test_Compound->Kinase Binds if affinity is high Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Kinase Binds in absence of competitor Solid_Support Solid Support Kinase->Solid_Support Capture qPCR qPCR Readout Solid_Support->qPCR Quantify captured kinase Binding_Affinity Calculate Binding Affinity (Kd) qPCR->Binding_Affinity

Caption: KINOMEscan™ workflow for kinase inhibitor profiling.

Hypothetical KINOMEscan™ Results

CompoundPrimary Target (Kd, nM)Secondary Targets (Kd, nM)Off-Targets (>100-fold selectivity)
This compound Aurora Kinase B (85)p38α (950)>450 kinases with Kd > 10,000
Compound X (Positive Control) Aurora Kinase B (15)None detected>450 kinases with Kd > 10,000
Compound Y (Negative Control) None detectedNone detectedAll kinases with Kd > 10,000

Interpretation of KINOMEscan™ Data:

The hypothetical data suggests that this compound binds to Aurora Kinase B with a respectable affinity, albeit lower than the highly selective control, Compound X. Crucially, it also shows a secondary interaction with p38α mitogen-activated protein kinase[9], indicating a potential for off-target effects. This highlights the importance of broad-panel screening in uncovering unanticipated interactions.

Tier 2: Validating Target Engagement in a Cellular Context

While in vitro binding assays are powerful, they do not always translate to cellular activity. It is essential to confirm that the compound engages its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose[10][11][12][13][14].

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability[10][13]. In a typical CETSA experiment, cells are treated with the test compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blotting.

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Analysis of Soluble Protein Cells Intact Cells Compound_Treatment Incubate with Compound Cells->Compound_Treatment Heat_Challenge Apply Temperature Gradient Compound_Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Separate Soluble & Aggregated Fractions Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantification Quantify Band Intensity Western_Blot->Quantification

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Hypothetical CETSA Results for Aurora Kinase B

Compound (at 10 µM)Melting Temperature (Tm) Shift (°C)
This compound + 4.2
Compound X (Positive Control) + 6.8
Compound Y (Negative Control) + 0.3
DMSO (Vehicle Control) 0

Interpretation of CETSA Data:

The positive thermal shift observed with this compound provides strong evidence of target engagement with Aurora Kinase B in intact cells. The smaller shift compared to Compound X is consistent with its lower in vitro binding affinity. The lack of a significant shift with Compound Y and the vehicle control validates the assay's specificity.

Tier 3: Quantifying Binding Affinity and Selectivity with Orthogonal Methods

To further substantiate our findings and to obtain a quantitative measure of binding affinity, we will employ a competitive binding assay. This method is particularly useful for comparing the relative affinities of multiple compounds for a single target[15][16][17][18][19][20].

Experimental Workflow: Competitive Binding Assay (Flow Cytometry-Based)

In this assay, a fluorescently labeled ligand with a known affinity for the target protein is used. The ability of an unlabeled test compound to displace the fluorescent ligand is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).

Competitive_Binding_Assay cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Target_Protein Target Protein (e.g., on cells) Flow_Cytometer Flow Cytometry Target_Protein->Flow_Cytometer Fluorescent_Ligand Fluorescently Labeled Ligand Fluorescent_Ligand->Target_Protein Binds Test_Compound Unlabeled Test Compound Test_Compound->Target_Protein Competes for Binding IC50_Determination Determine IC50 Flow_Cytometer->IC50_Determination Measure Fluorescence Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Competitive binding assay workflow.

Hypothetical Competitive Binding Assay Results

CompoundTarget ProteinIC50 (nM)Ki (nM)
This compound Aurora Kinase B12092
This compound p38α15001150
Compound X Aurora Kinase B2519
Compound Y Aurora Kinase B> 20,000> 20,000

Interpretation of Competitive Binding Assay Data:

These results corroborate the KINOMEscan™ data, providing a quantitative measure of the inhibitory potency of this compound against both Aurora Kinase B and p38α. The approximately 12.5-fold higher affinity for Aurora Kinase B over p38α gives us a quantitative measure of its selectivity. While demonstrating a preference for Aurora Kinase B, the activity at p38α is still within a range that could elicit biological effects, a critical consideration for its future development and use. For an inhibitor to be considered selective, a difference of >10-100-fold in potency against other family members is typically desired[21].

Synthesizing the Evidence: A Holistic View of Specificity

By integrating the data from these three orthogonal approaches, we can construct a comprehensive specificity profile for this compound:

  • Primary Target Identification: KINOMEscan™ identified Aurora Kinase B as a primary, high-affinity target.

  • Cellular Target Engagement: CETSA confirmed that the compound engages Aurora Kinase B within a cellular context.

  • Quantitative Selectivity: The competitive binding assay quantified the compound's affinity for Aurora Kinase B and its off-target, p38α, revealing a moderate but not absolute selectivity.

This multi-tiered approach provides a robust and self-validating system. The concordance between the in vitro binding data (KINOMEscan™, competitive binding) and the cellular target engagement data (CETSA) strengthens our confidence in the identified primary target. The identification of a specific off-target (p38α) provides crucial information for designing future experiments to dissect its biological effects and for guiding medicinal chemistry efforts to improve selectivity.

Conclusion and Future Directions

The validation of a small molecule's specificity is a cornerstone of rigorous pharmacological research. For compounds with novel scaffolds like this compound, a systematic and multi-faceted approach is not just recommended, but essential. By combining broad-spectrum screening with focused biochemical and cellular assays, researchers can deconvolve complex pharmacology, identify primary targets, and uncover potential off-target liabilities[22]. This comprehensive understanding is paramount for the confident interpretation of experimental results and for the successful translation of chemical probes and drug candidates from the bench to the clinic. The pyrrolidine motif, while offering advantages in solubility and other physicochemical properties, necessitates careful evaluation for potential bioactivation and off-target effects[23][24].

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC.
  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
  • KINOMEscan Technology - Eurofins Discovery.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences.
  • Assay setup for competitive binding measurements - NanoTemper Technologies.
  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • Competitive Binding Assay - ITC Analysis Tutorial - AFFINImeter.
  • Competitive ELISA Protocol - Bio-Rad Antibodies.
  • This compound - Benchchem.
  • Small Molecule Inhibitors Selection Guide - Biomol Blog.
  • Prediction of specificity-determining residues for small-molecule kinase inhibitors - PMC.
  • Prediction of specificity-determining residues for small-molecule kinase inhibitors.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society.
  • Small Molecule Drug Screening Service-Enzymes | MtoZ Biolabs.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed.
  • Pyrrolidine Deriv
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.
  • E66: When Drug Candidates Miss the Mark: Off-Target Liability - Charles River Labor

Sources

Navigating the DMPK Landscape of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Derivatives: A Guide to Optimizing Drug-like Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the Drug Metabolism and Pharmacokinetics (DMPK) profile of a chemical series is paramount to its successful progression from a promising hit to a viable clinical candidate. This guide provides an in-depth analysis of the 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one scaffold, a "privileged" structure in medicinal chemistry, and explores the key DMPK properties that must be optimized for therapeutic success. While a direct comparative study of a comprehensive series of these specific derivatives is not publicly available, this guide synthesizes established principles of DMPK science and structure-activity relationships (SAR) to provide a predictive framework for their development.

The 3-aminopyrrolidin-2-one core is a versatile and sp³-rich scaffold that offers a three-dimensional architecture, enabling precise interactions with biological targets.[1] The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[2] Fluorine's high electronegativity can block sites of metabolic oxidation and alter the electronic properties of the molecule, potentially improving target engagement and membrane permeability.[1][2] This guide will delve into the critical DMPK assays necessary to characterize derivatives of this promising scaffold and provide insights into how structural modifications can influence their pharmacokinetic profiles.

The Critical Path of DMPK Evaluation: A Workflow for Lead Optimization

The journey of a drug candidate is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent potency in vitro will fail in vivo if it cannot reach its target in sufficient concentrations or if it is rapidly metabolized and cleared. The following workflow outlines the essential in vitro and in vivo studies for characterizing this compound derivatives.

DMPK_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics Solubility Solubility Permeability Permeability Solubility->Permeability Aqueous solubility dictates dissolution and potential for absorption. Metabolic_Stability Metabolic_Stability Permeability->Metabolic_Stability Cell permeability (e.g., Caco-2) predicts intestinal absorption. Plasma_Protein_Binding Plasma_Protein_Binding Metabolic_Stability->Plasma_Protein_Binding Microsomal or hepatocyte stability indicates susceptibility to first-pass metabolism. CYP450_Inhibition CYP450_Inhibition Plasma_Protein_Binding->CYP450_Inhibition High binding can limit free drug exposure. Lead_Optimization Lead_Optimization CYP450_Inhibition->Lead_Optimization Assesses potential for drug-drug interactions. Rodent_PK Rodent_PK Bioavailability Bioavailability Rodent_PK->Bioavailability Determines Cmax, Tmax, AUC, and half-life. Tissue_Distribution Tissue_Distribution Bioavailability->Tissue_Distribution Oral bioavailability is a key parameter for oral drugs. Tissue_Distribution->Lead_Optimization Identifies target engagement and potential off-target accumulation. Lead_Optimization->Rodent_PK In vitro data guides selection for in vivo studies.

Caption: A representative workflow for the DMPK characterization of drug candidates.

Key DMPK Parameters and Structure-Activity Relationships

Systematic modification of the this compound scaffold is crucial for optimizing its DMPK profile. The primary amine at the 3-position and the aromatic ring are key handles for derivatization.

Table 1: Hypothetical Comparative In Vitro ADME Data for this compound Derivatives
CompoundR Group (at 3-amino)Kinetic Solubility (µM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Human Plasma Protein Binding (%)
Parent -H505.24560
Derivative A -C(O)CH₃ (Amide)754.8>6055
Derivative B -CH₂CH₃ (Alkylation)308.12575
Derivative C -SO₂CH₃ (Sulfonamide)603.55565

This data is illustrative and intended to demonstrate potential trends based on structural modifications.

Expert Insights on SAR:

  • Solubility: Acylation of the primary amine to form an amide (Derivative A) can often improve aqueous solubility by introducing a hydrogen bond acceptor and disrupting crystal packing. In contrast, alkylation (Derivative B) may decrease solubility by increasing lipophilicity.

  • Permeability: Increased lipophilicity from alkylation (Derivative B) generally leads to higher passive permeability across cell membranes, as predicted by assays like the Caco-2 model. More polar additions, such as a sulfonamide (Derivative C), might reduce permeability.

  • Metabolic Stability: The amide bond in Derivative A is often more resistant to metabolic degradation compared to an alkyl amine, leading to a longer half-life in liver microsomes. The 4-fluorophenyl group itself is a common strategy to block aromatic hydroxylation, a major metabolic pathway.

  • Plasma Protein Binding: Increased lipophilicity (Derivative B) typically results in higher plasma protein binding, which can reduce the free fraction of the drug available to exert its pharmacological effect.

Experimental Protocols for Core DMPK Assays

To ensure data reliability and reproducibility, standardized experimental protocols are essential. Below are representative protocols for key in vitro DMPK assays.

Protocol 1: Kinetic Solubility Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well plate.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation of the compound.

  • Analysis: Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Compound Application: Add the test compound (typically at 1-10 µM) to the apical (A) side of the monolayer.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the test compound in the apical and basolateral samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Protocol 3: Human Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5-1 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (typically at 1 µM) to initiate the metabolic reaction.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

Following promising in vitro data, in vivo pharmacokinetic studies in animal models, typically rodents, are essential to understand the compound's behavior in a whole organism.

Table 2: Hypothetical Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing)
CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)Oral Bioavailability (%)
Derivative A 108501.0420045
Derivative B 104502.0310025

This data is illustrative and intended to demonstrate potential trends.

Expert Insights on In Vivo PK:

  • Derivative A , with its improved solubility and metabolic stability, exhibits a higher maximum concentration (Cmax) and a larger area under the curve (AUC), leading to greater oral bioavailability compared to Derivative B .

  • The increased lipophilicity and lower metabolic stability of Derivative B may contribute to its lower oral bioavailability, potentially due to higher first-pass metabolism.

Caption: Relationship between key in vitro ADME parameters and in vivo oral bioavailability.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel therapeutics. A thorough and systematic evaluation of the DMPK properties of its derivatives is critical for successful drug development. By employing a tiered approach of in vitro and in vivo assays, and by carefully analyzing the structure-activity relationships, researchers can rationally design compounds with optimized pharmacokinetic profiles. Future work should focus on synthesizing and evaluating a diverse library of these derivatives to build a comprehensive understanding of their DMPK properties, ultimately accelerating the identification of clinical candidates with a high probability of success.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021. [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2006. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

[1]

Executive Summary

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: 5301-36-0) is a functionalized fluorinated building block used in pharmaceutical synthesis.[1] Unlike standard organic waste, its disposal is governed by two critical chemical moieties: the fluorine atom , which generates hydrofluoric acid (HF) upon combustion, and the primary amine , which introduces alkalinity and nitrogen oxide (NOx) potential.[2]

Immediate Action Directive:

  • NEVER dispose of this compound or its solutions down the drain.

  • SEGREGATE as Halogenated Organic Waste .

  • INCINERATE only in facilities equipped with HF scrubbers.

Chemical Hazard & Technical Profile

To define the disposal route, we must first understand the physicochemical risks.[2] This compound is not just "organic waste"; it is a precursor to corrosive and toxic combustion byproducts.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
CAS Number 5301-36-0Unique identifier for waste manifesting.
Molecular Formula C₁₀H₁₁FN₂OContains Fluorine (HF risk) and Nitrogen (NOx risk).
Physical State Solid (Powder)Dust inhalation hazard during transfer.
Acidity/Basicity Basic (Primary Amine)Incompatible with strong acids/oxidizers in waste streams.
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.).
Combustion Byproducts HF, NOx, CO, CO₂Mandatory: Incinerator with secondary combustion chamber and alkaline scrubber.[2]

Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or glass. Avoid metal if the waste is wet/acidic due to potential HF formation over time.

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Irritant."[2]

  • Compatibility: Do not pack with strong oxidizers (e.g., nitric acid, permanganates) or strong acids.[2]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Stream: Halogenated Organic Solvents .

    • Why? Even though the solvent might be non-halogenated (e.g., Methanol), the presence of the fluorinated solute classifies the entire mixture as halogenated for incineration purposes.[2]

  • pH Check: If the waste solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 before adding to the central solvent carboy to prevent exothermic reactions or container degradation.

Disposal Workflow (Decision Matrix)

The following logic gate ensures compliance with RCRA (USA) and general hazardous waste regulations.

DisposalWorkflowStartWaste Generated:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure/Spill Debris)StateCheck->SolidLiquidLiquid Waste(Solutions/Mother Liquor)StateCheck->LiquidSharpsContaminated Sharps(Needles/Glass)StateCheck->SharpsPackPack in HDPE/Glass JarLabel: 'Toxic Solid'Solid->PackSolventSelectSegregate intoHALOGENATED Waste StreamLiquid->SolventSelectSharpsBinBiohazard/Sharps Bin(Rigid Puncture Proof)Sharps->SharpsBinTaggingAttach Hazardous Waste TagList Constituent: 'Fluorinated Amine'Pack->TaggingSolventSelect->TaggingSharpsBin->TaggingDisposalTransfer to EHS/Waste FacilityTagging->DisposalIncinerationHigh-Temp Incineration(w/ HF Scrubber)Disposal->IncinerationFinal Fate

Figure 1: Decision matrix for segregating fluorinated amine waste streams.

Detailed Operational Protocols

Protocol A: Handling Solid Waste & Spills

Scope: Disposal of pure powder or cleanup of solid spills.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask or respirator if working outside a fume hood.[2]

  • Containment:

    • Small Spill: Cover with wet paper towels to prevent dust generation. Wipe up and place in a wide-mouth jar.

    • Large Spill: Use a dust pan or HEPA vacuum. Do not dry sweep if dust generation is visible.

  • Packaging: Transfer waste into a clear, sealable bag or jar. Place this primary container inside a secondary waste drum designated for "Solid Hazardous Waste."

  • Decontamination: Wipe the surface with a mild detergent followed by water. Dispose of all wipes as solid hazardous waste.

Protocol B: Liquid Waste Management

Scope: Disposal of reaction solvents, HPLC effluent, or washing solutions containing the compound.[2]

  • Characterization: Confirm the solvent base.

    • Scenario 1 (Organic Solvent): Pour into the Halogenated Solvent carboy.

    • Scenario 2 (Aqueous): If the compound is in water, do not pour down the sink.[2] Collect in a separate carboy labeled "Aqueous Toxic Waste."

  • Labeling: The waste tag must explicitly list "this compound" and "Fluorinated Organic." This alerts the incineration plant to adjust scrubbers for HF.

  • Storage: Store carboys in secondary containment trays away from heat sources. Ensure caps are vented if there is any risk of ongoing reaction (unlikely with this stable compound, but good practice).[2]

Regulatory & Compliance Context (RCRA)

In the United States, this compound is not a "Listed" waste (P or U list) by default, but it must be managed as a "Characteristic" waste if mixed with flammable solvents, or under the "General Duty Clause" due to its toxicity.[2]

  • Waste Code Assignment:

    • If in flammable solvent (e.g., MeOH): D001 (Ignitable) + F003/F002 (Spent Solvent).

    • If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless state-specific regulations apply, e.g., California Title 22).[2]

  • Destruction Efficiency: The facility must demonstrate 99.99% destruction and removal efficiency (DRE) for Principal Organic Hazardous Constituents (POHCs).

Emergency Procedures

In case of accidental exposure during disposal:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (Risk of respiratory irritation H335).[2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Remove contaminated clothing.[5][6][7] (Risk of irritation H315).[3][4][7][8][9]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses.[3][5][7][8] Seek medical attention. (Risk of serious irritation H319).[3][4][7][8][9]

References

  • PubChem. (2025).[4] 3-Aminopyrrolidin-2-one Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]

  • Angene Chemical. (2024).[3][5] Safety Data Sheet: this compound.[Link]

  • US EPA. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Environmental Protection Agency.[10][11] [Link]

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